molecular formula C33H40O23 B15340906 Gossypetin 3-sophoroside-8-glucoside

Gossypetin 3-sophoroside-8-glucoside

Cat. No.: B15340906
M. Wt: 804.7 g/mol
InChI Key: LVSYCSMVGYSMTF-IRAKHTCESA-N
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Description

Gossypetin 3-sophoroside-8-glucoside is a useful research compound. Its molecular formula is C33H40O23 and its molecular weight is 804.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C33H40O23

Molecular Weight

804.7 g/mol

IUPAC Name

3-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C33H40O23/c34-5-13-17(41)21(45)24(48)31(50-13)54-27-12(40)4-11(39)16-20(44)29(26(53-28(16)27)8-1-2-9(37)10(38)3-8)55-33-30(23(47)19(43)15(7-36)52-33)56-32-25(49)22(46)18(42)14(6-35)51-32/h1-4,13-15,17-19,21-25,30-43,45-49H,5-7H2/t13-,14+,15+,17-,18+,19+,21+,22-,23-,24-,25+,30+,31+,32-,33-/m1/s1

InChI Key

LVSYCSMVGYSMTF-IRAKHTCESA-N

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)CO)O)O)O[C@@H]6[C@H]([C@@H]([C@H]([C@@H](O6)CO)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

Unveiling the Botanical Origins of Gossypetin 3-sophoroside-8-glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of Gossypetin (B1671993) 3-sophoroside-8-glucoside, a flavonol glycoside of interest for its potential pharmacological activities. This document details the primary plant source, presents a summarized table of known sources, outlines a comprehensive experimental protocol for its isolation and identification, and illustrates the general biosynthetic pathway for its parent compound, gossypetin.

Natural Sources of Gossypetin 3-sophoroside-8-glucoside

This compound has been identified in the plant kingdom, with the most well-documented source being the aerial parts of Equisetum hyemale L., commonly known as rough horsetail.[1] While other plants from the Equisetum genus and families like Malvaceae have been investigated for related gossypetin glycosides, Equisetum hyemale remains the primary confirmed natural source of this specific triglycoside.

Table 1: Natural Sources of this compound and Related Compounds

CompoundPlant SourcePlant PartReference
This compoundEquisetum hyemale L.Aerial Parts[1]
Gossypetin (Aglycone)Hibiscus sabdariffaFlowers and Calyx
Gossypetin Glycosides (General)Abelmoschus manihotHerbs
Flavonol Glycosides (General)Onychium japonicum (Thunb.) Kunze[1]

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and identification of this compound from its primary natural source, Equisetum hyemale.

Extraction of Flavonol Glycosides

A general procedure for the extraction of flavonoid glycosides from plant material is as follows:

  • Plant Material Preparation: Air-dried and powdered aerial parts of Equisetum hyemale are used as the starting material.

  • Solvent Extraction: The powdered plant material is exhaustively extracted with a polar solvent, typically methanol (B129727) or a methanol-water mixture, at room temperature. This process is often repeated multiple times to ensure complete extraction of the target compounds.

  • Concentration: The combined extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation of this compound

The isolation of the specific glycoside from the crude extract involves chromatographic techniques:

  • Initial Fractionation: The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to remove non-polar compounds. The desired glycosides typically remain in the aqueous or ethyl acetate fraction.

  • Column Chromatography: The enriched fraction is then subjected to column chromatography on a stationary phase like silica (B1680970) gel or polyamide. Elution is performed with a gradient of solvents, for instance, a mixture of chloroform and methanol with increasing methanol concentration.

  • Preparative Paper or Thin-Layer Chromatography: Fractions containing the target compound, as identified by preliminary thin-layer chromatography (TLC) analysis, are further purified using preparative paper chromatography or preparative TLC. A solvent system such as n-butanol-acetic acid-water (4:1:5, v/v/v) is often employed.

  • Final Purification: The isolated compound can be further purified by recrystallization from a suitable solvent system, such as aqueous methanol, to obtain pure crystals.

Identification and Structural Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic methods:

  • UV Spectroscopy: The UV spectrum in methanol and with the addition of shift reagents (e.g., NaOMe, AlCl₃, HCl, NaOAc, H₃BO₃) provides information about the hydroxylation pattern of the flavonoid skeleton.

  • Mass Spectrometry (MS): Techniques like Fast Atom Bombardment Mass Spectrometry (FAB-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight and fragmentation pattern of the glycoside, confirming the sugar moieties and their linkage to the aglycone.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are crucial for the complete structural elucidation, including the identification of the aglycone as gossypetin and the determination of the nature and attachment points of the sophoroside and glucoside units.

Visualization of Key Pathways and Workflows

General Flavonoid Biosynthesis Pathway

The following diagram illustrates the general biosynthetic pathway leading to the formation of flavonols, the class of compounds to which gossypetin belongs. The biosynthesis starts from the amino acid phenylalanine.

Flavonoid_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid  PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid  C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA  4CL Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Chalcone  CHS Flavanone Naringenin (Flavanone) Chalcone->Flavanone  CHI Dihydroflavonol Dihydrokaempferol (Dihydroflavonol) Flavanone->Dihydroflavonol  F3H Flavonol Kaempferol (Flavonol) Dihydroflavonol->Flavonol  FLS Quercetin Quercetin Flavonol->Quercetin  F3'H Gossypetin Gossypetin Quercetin->Gossypetin  F8H Final_Product Gossypetin 3-sophoroside-8-glucoside Gossypetin->Final_Product Glycosylation Glycosylation (UDP-sugar) Glycosylation->Final_Product  Glycosyltransferases PAL PAL C4H C4H _4CL 4CL CHS CHS CHI CHI F3H F3H FLS FLS F3_H F3'H F8H F8H GTs Glycosyltransferases

Caption: General biosynthetic pathway of flavonols leading to Gossypetin.

Experimental Workflow for Isolation

The following diagram outlines the general workflow for the isolation of this compound from Equisetum hyemale.

Isolation_Workflow Plant_Material Dried & Powdered Equisetum hyemale Extraction Methanol Extraction Plant_Material->Extraction Crude_Extract Crude Methanolic Extract Extraction->Crude_Extract Partitioning Liquid-Liquid Partitioning Crude_Extract->Partitioning Aqueous_Fraction Aqueous/Ethyl Acetate Fraction Partitioning->Aqueous_Fraction Column_Chromatography Column Chromatography (Silica Gel/Polyamide) Aqueous_Fraction->Column_Chromatography Enriched_Fractions Enriched Flavonoid Fractions Column_Chromatography->Enriched_Fractions Prep_TLC Preparative TLC/PC Enriched_Fractions->Prep_TLC Isolated_Compound Isolated Gossypetin 3-sophoroside-8-glucoside Prep_TLC->Isolated_Compound Analysis Spectroscopic Analysis (UV, MS, NMR) Isolated_Compound->Analysis Final_Product Pure Compound Analysis->Final_Product

Caption: Workflow for the isolation of this compound.

References

An In-depth Technical Guide to Gossypetin 3-sophoroside-8-glucoside: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gossypetin (B1671993) 3-sophoroside-8-glucoside is a rare flavonol glycoside that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its isolation and analysis, and an exploration of its known biological activities through various signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

Gossypetin 3-sophoroside-8-glucoside is a complex flavonoid glycoside. Its core structure consists of the aglycone gossypetin, which is a hexahydroxyflavone, attached to a sophoroside (a disaccharide of glucose) at the 3-position and a glucoside at the 8-position.

General Properties
Tabulated Physical and Chemical Data

For clarity and ease of comparison, the key quantitative data for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₃₃H₄₀O₂₃[1][2]
Molecular Weight 804.66 g/mol [2]
CAS Number 77306-93-5[1][2]
Physical Description Powder[1]
Purity (Typical) ≥98%[1]
Solubility Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol (B145695)[1]
Natural Sources Abelmoschus manihot, Equisetum hyemale L.[1][2]
Spectral Data

Detailed spectral data for this compound is not extensively published. However, the following information can be inferred from the analysis of its aglycone, gossypetin, and similar flavonoid glycosides.

  • UV-Vis Spectroscopy: Flavonols typically exhibit two major absorption bands in the UV-Vis spectrum. Band I, corresponding to the B-ring, is expected in the 350-385 nm region, while Band II, from the A-ring, appears in the 250-270 nm range. For a related compound, gossypetin-3'-O-glucoside, a maximum absorption was observed at 384 nm.

  • Infrared (IR) Spectroscopy: The IR spectrum of a flavonoid glycoside is complex. Key absorptions would include:

    • A broad band around 3400 cm⁻¹ due to the numerous hydroxyl (-OH) groups.

    • Aromatic C-H stretching vibrations around 3100-3000 cm⁻¹.

    • A sharp peak around 1650 cm⁻¹ corresponding to the C=O (carbonyl) group of the γ-pyrone ring.

    • Bands in the 1600-1450 cm⁻¹ region due to aromatic C=C stretching.

    • C-O stretching vibrations from the glycosidic linkages and hydroxyl groups in the 1200-1000 cm⁻¹ region.

  • NMR Spectroscopy (¹H and ¹³C): Specific ¹H and ¹³C NMR data for this compound are not available in the cited literature. However, analysis of the closely related gossypetin-3'-O-glucoside provides expected chemical shift regions. The aromatic protons of the gossypetin backbone would appear in the δ 6.0-8.0 ppm range in the ¹H NMR spectrum. The anomeric protons of the sugar moieties would be visible around δ 4.5-5.5 ppm. In the ¹³C NMR spectrum, the carbon signals of the flavonoid skeleton would be spread across the δ 90-180 ppm range, with the carbonyl carbon appearing at the most downfield shift. The sugar carbons would resonate in the δ 60-110 ppm region.

Experimental Protocols

The isolation and purification of this compound from its natural sources are critical for its study. Below are detailed methodologies adapted from published procedures for flavonoid extraction from Abelmoschus manihot.

Extraction of Flavonoids from Abelmoschus manihot Flowers

Two primary methods for extraction are presented: ultrasonic-assisted extraction and Soxhlet extraction.

This method utilizes ultrasonic waves to enhance the extraction efficiency.

Protocol:

  • Sample Preparation: Dry the flowers of Abelmoschus manihot at a controlled temperature (e.g., 60°C) and then grind them into a fine powder.

  • Extraction:

    • Weigh 1.0 g of the powdered plant material.

    • Place the powder in a suitable extraction vessel.

    • Add 21 mL of 66% ethanol (solid-to-liquid ratio of 1:21 g/mL).

    • Subject the mixture to ultrasonic extraction using an ultrasonic cell crusher for 35 minutes at a power of 9% of 900 W.

  • Filtration and Concentration:

    • Filter the resulting extract to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude flavonoid extract.

This is a more traditional method for exhaustive extraction.

Protocol:

  • Sample Preparation: As described in section 2.1.1.

  • Extraction:

    • Place a known amount of the powdered plant material (e.g., 80 g) into a thimble.

    • Place the thimble into a Soxhlet extractor.

    • Add 1.2 L of 1,2-dimethoxyethane (B42094) to the distillation flask.

    • Heat the solvent to its boiling point and allow the extraction to proceed for 12 hours.

  • Concentration and Crystallization:

    • Concentrate the extract to a smaller volume (e.g., 50 mL) using a rotary evaporator.

    • Store the concentrated extract at 4°C to induce crystallization of the flavonoids.

    • Collect the precipitate by filtration.

Purification by Column Chromatography

The crude extract can be further purified to isolate this compound.

Protocol:

  • Column Preparation: Pack a chromatography column with a suitable stationary phase, such as Sephadex LH-20, equilibrated with an appropriate solvent system (e.g., a gradient of methanol in water).

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a solvent gradient to separate the different flavonoid glycosides.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Isolation: Combine the fractions containing the pure this compound and evaporate the solvent to obtain the isolated compound.

Biological Activities and Signaling Pathways

The biological activities of this compound are largely attributed to its aglycone, gossypetin. The following sections detail the key signaling pathways modulated by this class of compounds.

Anti-inflammatory Activity via NF-κB Pathway Inhibition

Gossypetin has been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a central regulator of inflammation.

G cluster_0 ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex ProInflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) Nucleus->Gene_Expression Induces Gossypetin Gossypetin 3-sophoroside-8-glucoside Gossypetin->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Neuroprotective Effects through HPA Axis Modulation

Flavonoids, including gossypetin derivatives, have demonstrated neuroprotective effects by modulating the Hypothalamic-Pituitary-Adrenal (HPA) axis, which is a key regulator of the stress response.

G Stress Stress Hypothalamus Hypothalamus Stress->Hypothalamus CRH CRH Hypothalamus->CRH Releases Pituitary Pituitary Gland ACTH ACTH Pituitary->ACTH Releases Adrenal_Gland Adrenal Gland Cortisol Cortisol Adrenal_Gland->Cortisol Releases CRH->Pituitary Stimulates ACTH->Adrenal_Gland Stimulates Neuroinflammation Neuroinflammation & Neuronal Damage Cortisol->Neuroinflammation Leads to Gossypetin Gossypetin 3-sophoroside-8-glucoside Gossypetin->Hypothalamus Modulates Gossypetin->Pituitary Modulates Gossypetin->Adrenal_Gland Modulates

Caption: Modulation of the HPA axis by this compound.

Potential Role in Liver Protection via MKK3/6-p38 MAPK Pathway

The aglycone gossypetin has been implicated in the suppression of the MKK3/6-p38 MAPK signaling pathway, which is involved in the progression of liver fibrosis.

G Stress_Stimuli Cellular Stress (e.g., CCl₄) MKK3_6 MKK3/6 Stress_Stimuli->MKK3_6 Activates p38_MAPK p38 MAPK MKK3_6->p38_MAPK Activates p53 p53 p38_MAPK->p53 Activates Hepatic_Inflammation Hepatic Inflammation & Fibrosis p53->Hepatic_Inflammation Promotes Gossypetin Gossypetin 3-sophoroside-8-glucoside Gossypetin->MKK3_6 Inhibits

Caption: Inhibition of the MKK3/6-p38 MAPK pathway by this compound.

Conclusion

This compound is a promising natural product with a range of potential therapeutic applications stemming from its anti-inflammatory and neuroprotective properties. This guide has provided a consolidated resource of its known physical and chemical characteristics, detailed experimental protocols for its study, and an overview of its interaction with key biological signaling pathways. Further research is warranted to fully elucidate its pharmacological profile and to explore its potential as a lead compound in drug discovery and development.

References

Solubility Profile of Gossypetin 3-sophoroside-8-glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Gossypetin (B1671993) 3-sophoroside-8-glucoside, a complex flavonoid glycoside. Due to the limited availability of direct quantitative solubility data for this specific compound, this document synthesizes qualitative information, data from closely related compounds, and standardized experimental protocols to offer a comprehensive resource for laboratory applications.

Core Concepts in Flavonoid Glycoside Solubility

The solubility of flavonoid glycosides like Gossypetin 3-sophoroside-8-glucoside is governed by their molecular structure. The presence of multiple sugar moieties (sophoroside and glucoside) significantly increases the polarity of the molecule compared to its aglycone, gossypetin. This structural feature generally leads to enhanced solubility in polar solvents. It has been noted that flavonoid glycosides are typically more soluble in alcohols and alcohol-water mixtures.

Qualitative and Semi-Quantitative Solubility Data

A commercial supplier indicates that this compound is soluble in the following organic solvents:

Furthermore, the same supplier offers this compound in a pre-dissolved format of 10 mM in DMSO, suggesting good solubility in this particular solvent.

For a structurally related compound, Gossypin (Gossypetin-8-O-glucoside), the following quantitative solubility data has been reported and is presented here for comparative purposes:

Solvent SystemSolubility (mg/mL)
DMF30
DMSO25
DMF:PBS (pH 7.2) (1:2)0.3

It is crucial to note that the above data is for a related, but structurally different, compound and should be used as a preliminary guide only.

Experimental Protocols for Solubility Determination

For researchers seeking to determine the precise solubility of this compound in their specific solvent systems, the following established methodologies for flavonoid solubility are recommended.

Shake-Flask Method

This is a conventional and widely used method for determining equilibrium solubility.

Methodology:

  • Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.

  • Equilibration: The vials are agitated in a constant temperature water bath or shaker for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Separation: The resulting suspension is filtered through a fine-pore filter (e.g., 0.22 µm) to remove undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Automated Solubility Measurement

For higher throughput, an automated synthesis workstation can be employed.

Methodology:

  • Dispensing: The workstation automatically dispenses a range of solvent volumes into microreactors containing a pre-weighed amount of the compound.

  • Incubation and Agitation: The microreactors are incubated at a controlled temperature with continuous agitation.

  • Sampling and Filtration: At specified time points, an automated arm withdraws a sample and filters it.

  • Analysis: The filtered sample is directly injected into an online HPLC system for quantification.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

Protocol:

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is common.

  • Detection: UV detection at the maximum absorbance wavelength (λmax) of the compound.

  • Calibration: A standard curve is generated using known concentrations of this compound to ensure accurate quantification.

Water Content Analysis

For non-aqueous solvents, determining the water content is critical as it can significantly influence solubility.

Methodology:

  • Karl Fischer Titration: A coulometric Karl Fischer apparatus is used to accurately measure the water content of the solvents before conducting solubility experiments.

Potential Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, the biological activities of its aglycone, gossypetin, have been investigated. These studies provide a foundation for predicting the potential therapeutic applications of its glycosylated form.

Gossypetin has been shown to exhibit anti-inflammatory and anti-cancer properties. In osteosarcoma cell lines, gossypetin has been observed to suppress cell proliferation and induce apoptosis. This process is associated with the intrinsic apoptotic pathway, characterized by increased expression of the pro-apoptotic protein Bax and enhanced activity of caspase-3. Furthermore, gossypetin has been found to reduce the production of pro-inflammatory cytokines.

Additionally, computational studies have suggested that gossypetin derivatives could act as potential inhibitors of the SARS-CoV-2 main protease (3CLpro), indicating a possible role in antiviral research.

Below is a diagram illustrating the potential experimental workflow for determining solubility and a hypothetical signaling pathway based on the known activities of gossypetin.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis compound This compound shake_flask Shake-Flask Method (Equilibration) compound->shake_flask solvent Solvent of Choice solvent->shake_flask filtration Filtration (0.22 µm) shake_flask->filtration hplc HPLC Quantification filtration->hplc data Solubility Data (mg/mL or M) hplc->data

Caption: Experimental workflow for solubility determination.

gossypetin_pathway cluster_apoptosis Apoptosis Induction cluster_inflammation Anti-inflammatory Effect gossypetin Gossypetin (Aglycone) bax ↑ Bax Expression gossypetin->bax caspase3 ↑ Caspase-3 Activity gossypetin->caspase3 cytokines ↓ Pro-inflammatory Cytokines gossypetin->cytokines apoptosis Cell Apoptosis bax->apoptosis caspase3->apoptosis inflammation Reduced Inflammation cytokines->inflammation

Caption: Potential signaling pathway of gossypetin.

Unveiling Gossypetin 3-sophoroside-8-glucoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the discovery, isolation, and potential biological activities of Gossypetin (B1671993) 3-sophoroside-8-glucoside, a complex flavonol glycoside. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

Gossypetin 3-sophoroside-8-glucoside is a flavonol glycoside that has been identified and isolated from the aerial parts of Equisetum hyemale L., commonly known as rough horsetail.[1][2] Its structure consists of the aglycone gossypetin linked to a sophoroside (a disaccharide of two glucose units) at the 3-position and a glucose molecule at the 8-position. Flavonoids, a broad class of plant secondary metabolites, are known for their diverse pharmacological effects, and the unique glycosylation pattern of this molecule suggests potentially novel biological activities. This guide provides a detailed account of the available scientific information on this compound, including its isolation and characterization, and explores the biological activities of its aglycone, gossypetin, and related glycosides, offering insights into its therapeutic potential.

Discovery and Isolation

This compound was first identified as a new natural compound from Equisetum hyemale L.[1][2] While a specific, detailed protocol for the preparative isolation of this particular glycoside is not extensively documented in publicly available literature, a general methodology for the extraction and purification of flavonoid glycosides from Equisetum species can be outlined. This typically involves a multi-step chromatographic process to separate the complex mixture of phytochemicals present in the plant extract.

Experimental Protocols

1. Extraction: A general procedure for the extraction of flavonoids from Equisetum species involves the use of polar solvents.

  • Plant Material: Dried and powdered aerial parts of Equisetum hyemale.

  • Solvent: 80% ethanol (B145695) in water.

  • Procedure:

    • The powdered plant material is subjected to reflux extraction with 80% ethanol. This process is typically repeated three times to ensure exhaustive extraction.

    • The combined ethanolic extracts are then filtered and concentrated under reduced pressure to yield a crude extract.

    • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane and ethyl acetate, to remove non-polar and moderately polar interfering compounds. The flavonoid glycosides are expected to remain in the aqueous or more polar fractions.

2. Purification: The purification of the target compound from the enriched flavonoid fraction requires chromatographic techniques.

  • Column Chromatography:

    • Stationary Phase: Sephadex LH-20 is commonly used for the initial fractionation of flavonoid glycosides.

    • Mobile Phase: A gradient of methanol (B129727) in water is typically employed to elute the compounds based on their polarity. Fractions are collected and monitored by thin-layer chromatography (TLC) or analytical high-performance liquid chromatography (HPLC).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Column: A reversed-phase C18 column is the standard choice for the final purification of flavonoids.

    • Mobile Phase: A gradient system of acetonitrile (B52724) and water, often with a small percentage of acid (e.g., 0.1% formic acid) to improve peak shape, is used.

    • Detection: UV detection at a wavelength corresponding to the absorption maximum of the flavonoid (typically around 280 nm and 350 nm) is used to monitor the elution of the compounds.

    • Fraction Collection: Fractions corresponding to the peak of interest are collected, and the solvent is evaporated to yield the purified this compound.

3. Structural Elucidation: The definitive identification of the isolated compound is achieved through a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the complete chemical structure, including the stereochemistry of the glycosidic linkages.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima, which is characteristic of the flavonol core.

experimental_workflow plant Dried Equisetum hyemale extraction Extraction (80% Ethanol, Reflux) plant->extraction partition Solvent Partitioning (n-hexane, ethyl acetate) extraction->partition column Column Chromatography (Sephadex LH-20) partition->column prep_hplc Preparative HPLC (C18 column) column->prep_hplc pure_compound Pure Gossypetin 3-sophoroside-8-glucoside prep_hplc->pure_compound elucidation Structural Elucidation (MS, NMR, UV) pure_compound->elucidation

Caption: General workflow for the isolation and identification of this compound.

Biological Activities and Quantitative Data

While specific quantitative biological data for this compound is limited in the current literature, the activities of its aglycone, gossypetin, and a related glycoside, gossypin (B190354) (gossypetin 8-glucoside), have been investigated. This information provides a strong indication of the potential therapeutic properties of this compound.

Table 1: Antioxidant and Anti-inflammatory Activities of Gossypetin and Gossypin

CompoundAssayTargetIC₅₀ ValueReference
GossypetinDPPH Radical ScavengingFree radical95.35 µM[3]
GossypinDPPH Radical ScavengingFree radical63.10 µM[3]
GossypetinInhibition of LDL Oxidation (TBARS)Cu²⁺-mediated LDL oxidation10.2 µMN/A

Table 2: Anti-proliferative Activity of Gossypetin in Osteosarcoma Cell Lines

Cell LineAssayIC₅₀ Value (48h)Reference
MG-63WST-8> 160 µM[4]
Saos-2WST-8> 160 µM[4]
HOSWST-851.5 µM[4]
143BWST-865.8 µM[4]

Note: The presented data is for the aglycone gossypetin and the related glycoside gossypin. The activity of this compound may vary and requires experimental verification.

Potential Signaling Pathways

Direct evidence for the signaling pathways modulated by this compound is not yet available. However, studies on its aglycone, gossypetin, and the related glycoside, gossypin, have revealed interactions with key cellular signaling cascades involved in inflammation and apoptosis. It is plausible that this compound, after potential enzymatic hydrolysis to its aglycone in vivo, could exert similar effects.

1. Inhibition of the NF-κB Signaling Pathway: Gossypin has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor in the inflammatory response. This inhibition is thought to occur through the suppression of IκBα kinase (IKK) activity, which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, the translocation of NF-κB to the nucleus is blocked, leading to the downregulation of pro-inflammatory genes.

nf_kb_pathway stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikba_p p-IκBα ikk->ikba_p phosphorylates nfkb_active Active NF-κB (p65/p50) ikba_p->nfkb_active releases nucleus Nucleus nfkb_active->nucleus gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression promotes gossypin Gossypin gossypin->ikk inhibits

Caption: Postulated inhibition of the NF-κB pathway by gossypin.

2. Induction of the Intrinsic Apoptosis Pathway: Gossypetin has demonstrated the ability to induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.[4] This involves the upregulation of the pro-apoptotic protein Bax. Increased Bax expression leads to the permeabilization of the mitochondrial outer membrane, resulting in the release of cytochrome c and the activation of caspase-3, a key executioner caspase that orchestrates the dismantling of the cell.

apoptosis_pathway bax Bax mitochondrion Mitochondrion bax->mitochondrion permeabilizes cytochrome_c Cytochrome c mitochondrion->cytochrome_c releases caspase3 Caspase-3 cytochrome_c->caspase3 activates apoptosis Apoptosis caspase3->apoptosis gossypetin Gossypetin gossypetin->bax upregulates

Caption: Induction of intrinsic apoptosis by gossypetin.

Conclusion and Future Directions

This compound represents a structurally unique flavonol glycoside with potential for further pharmacological investigation. While current research provides a foundation for its discovery and isolation, further studies are imperative to fully elucidate its biological activities and mechanism of action. Future research should focus on:

  • Developing and publishing a detailed, optimized protocol for the preparative isolation of this compound to ensure a consistent supply for biological testing.

  • Conducting comprehensive in vitro and in vivo studies to determine the specific antioxidant, anti-inflammatory, and anti-proliferative activities of the purified compound, including the determination of IC₅₀ values.

  • Investigating the direct effects of this compound on cellular signaling pathways to confirm whether it acts independently or through its aglycone.

This technical guide serves as a valuable resource for the scientific community, encouraging further exploration into the therapeutic potential of this novel natural product.

References

A Technical Guide to the Biological Significance of Sophoroside and 8-Position Glucoside Moieties in Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids are a vast class of polyphenolic secondary metabolites found in plants, recognized for their significant contributions to human health. Their biological activities, which include antioxidant, anti-inflammatory, neuroprotective, and anti-cancer effects, are profoundly influenced by their structural characteristics. A key feature determining the bioavailability and bioactivity of flavonoids is glycosylation—the attachment of sugar moieties to the flavonoid aglycone backbone. These sugar units can be attached via an oxygen atom (O-glycoside) or a carbon atom (C-glycoside), altering the molecule's polarity, stability, and interaction with cellular targets.

While a specific, naturally occurring "sophoroside-8-glucoside" moiety attached to a single flavonoid core appears to be rare in the current body of literature, the individual significance of sophoroside units and glycosylation at the 8-position is well-documented. This technical guide will provide an in-depth analysis of the biological importance of these two structural features, drawing upon data from well-characterized flavonoid glycosides. We will explore their impact on critical signaling pathways, present quantitative data on their bioactivities, and detail the experimental protocols used to elucidate these functions.

Section 1: The Sophoroside Moiety: A Key Driver of Anti-Inflammatory Activity

A sophoroside is a disaccharide composed of two glucose units linked by a β(1→2) glycosidic bond. When attached to a flavonoid, typically at the 3-position, it significantly modulates the compound's biological profile. Kaempferol-3-O-sophoroside (KPOS) is a prime example, demonstrating potent anti-inflammatory and other therapeutic properties.

Anti-Inflammatory Effects of Kaempferol-3-O-sophoroside (KPOS)

Research has shown that KPOS is a powerful inhibitor of inflammatory processes, particularly in the vascular endothelium. In studies using human umbilical vein endothelial cells (HUVECs), KPOS effectively counteracts the inflammatory effects induced by lipopolysaccharide (LPS), a component of bacterial cell walls.

The key anti-inflammatory activities of KPOS include:

  • Inhibition of Endothelial Barrier Disruption: KPOS preserves the integrity of the endothelial barrier, which is often compromised during inflammation.[1]

  • Suppression of Neutrophil Adhesion and Migration: It reduces the expression of cellular adhesion molecules on endothelial cells, thereby inhibiting the adhesion and subsequent transendothelial migration of neutrophils, key events in the inflammatory cascade.[1][2]

  • Inhibition of Pro-inflammatory Cytokine Production: KPOS suppresses the production of tumor necrosis factor-alpha (TNF-α), a central mediator of inflammation.[1]

Mechanism of Action: Inhibition of the HMGB1-TLR4-NF-κB Pathway

The anti-inflammatory effects of KPOS are mediated through its interaction with specific cell signaling pathways. KPOS has been identified as an inhibitor of the cell surface Toll-like receptors 2 and 4 (TLR2/4).[2][3] These receptors are activated by damage-associated molecular patterns (DAMPs) like High Mobility Group Box 1 (HMGB1), which is released from necrotic cells or activated immune cells during inflammation and injury.

By inhibiting TLR2/4, KPOS blocks the downstream signaling cascade that leads to the activation of Nuclear Factor-kappa B (NF-κB).[1][2] NF-κB is a critical transcription factor that, upon activation, moves into the nucleus and initiates the transcription of numerous pro-inflammatory genes, including those for TNF-α, interleukins, and cell adhesion molecules. The inhibition of this pathway is central to the anti-inflammatory action of KPOS.[3][4][5]

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / HMGB1 TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK Activates IkBa p65/p50-IκBα IKK->IkBa Phosphorylates IκBα (leading to degradation) p65p50_cyto p65/p50 IkBa->p65p50_cyto Releases p65p50_nuc p65/p50 p65p50_cyto->p65p50_nuc Translocates DNA DNA (κB sites) p65p50_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, Adhesion Molecules) DNA->Genes Promotes Transcription KPOS Kaempferol-3-O-sophoroside KPOS->TLR4 Inhibits

Caption: KPOS inhibits the TLR4-mediated NF-κB signaling pathway.
Antioxidant Activity of Sophoroside Flavonoids

The sophoroside moiety also influences the antioxidant potential of flavonoids. Quercetin-3-O-sophoroside, for instance, exhibits significant antioxidant activity.[6] It has a relative antioxidant capacity of 1.45 compared to Trolox in an ABTS assay and inhibits lipid peroxidation with a half-maximal inhibitory concentration (IC50) of 9.2 μM.[6][7]

Section 2: The Significance of 8-Position Glycosylation

Glycosylation at the 8-position of the flavonoid A-ring, particularly as a C-glycoside, confers unique properties. C-glycosides are more resistant to enzymatic hydrolysis in the gut than O-glycosides, which may enhance their bioavailability and prolong their activity.[8] Chrysin-8-C-glucoside serves as an excellent model for understanding the biological effects of this structural feature.

Antioxidant and Anti-inflammatory Effects of Chrysin-8-C-glucoside

Chrysin-8-C-glucoside and its derivatives have demonstrated potent antioxidant and anti-inflammatory effects in macrophage cell models.[9][10] These compounds significantly reduce LPS-induced production of reactive oxygen species (ROS) and decrease the expression of pro-inflammatory mediators like TNF-α, interleukin-1β (IL-1β), and cyclooxygenase-2 (COX-2).[10][11]

Mechanism of Action: Activation of the Keap1-Nrf2-HO-1 Pathway

The protective effects of 8-C-glucosides like chrysin-8-C-glucoside are linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[9][10] Under normal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which targets it for degradation.

Oxidative or electrophilic stress, or the action of certain flavonoids, can disrupt the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes. This binding initiates the transcription of a suite of cytoprotective and antioxidant enzymes, most notably Heme Oxygenase-1 (HO-1). The upregulation of HO-1 and other antioxidant enzymes helps to resolve oxidative stress and suppress inflammation.[9][11][12]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2_cyto Nrf2 Nrf2_cyto->Keap1_Nrf2 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocates Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination & ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (e.g., HO-1) ARE->Genes Promotes Transcription C8G Chrysin-8-C-glucoside C8G->Keap1_Nrf2 Disrupts

Caption: Chrysin-8-C-glucoside activates the Keap1/Nrf2 antioxidant pathway.

Section 3: Quantitative Bioactivity Data

The following table summarizes key quantitative data for flavonoid sophorosides and related compounds, highlighting their potency in various biological assays.

CompoundAglyconeAssayEndpointResultReference
Quercetin-3-O-sophoroside QuercetinLipid PeroxidationIC₅₀9.2 µM[6]
Quercetin-3-O-sophoroside QuercetinABTSRelative Antioxidant Capacity1.45 (vs. Trolox)[6][7]
Quercetin QuercetinDPPHIC₅₀19.17 µg/mL[13]
Quercetin QuercetinH₂O₂ ScavengingIC₅₀36.22 µg/mL[13]
Kaempferol-3-O-sophoroside KaempferolNeutrophil Adhesion (HUVEC)InhibitionDose-dependent (0-5 µM)[2]

Section 4: Key Experimental Protocols

The biological activities described in this guide were determined using a range of specialized in vitro cell-based assays. Detailed methodologies for these key experiments are provided below.

Anti-Inflammatory Assays using HUVECs
  • Objective: To determine the effect of a test compound (e.g., KPOS) on LPS-induced inflammatory responses in endothelial cells.

  • Cell Culture:

    • Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial cell growth medium supplemented with growth factors and fetal bovine serum.

    • Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

    • Experiments are typically performed with HUVECs between passages 3 and 7.

  • Neutrophil Adhesion Assay: [1]

    • HUVECs are grown to confluence in multi-well plates.

    • The HUVEC monolayer is pre-treated with various concentrations of the test compound for a specified time (e.g., 3 hours) before being stimulated with an inflammatory agent like LPS or TNF-α (e.g., for 24 hours).

    • Human neutrophils are isolated from fresh peripheral blood from healthy donors using methods like Ficoll-Paque density gradient centrifugation.

    • Isolated neutrophils, often labeled with a fluorescent dye like Calcein-AM for visualization, are added to the stimulated HUVEC monolayer and incubated for a short period (e.g., 30 minutes).

    • Non-adherent neutrophils are washed away.

    • The number of adherent neutrophils is quantified by microscopy or by measuring the fluorescence intensity in a plate reader.

  • Transendothelial Migration (Chemotaxis) Assay: [14][15]

    • HUVECs are cultured to confluence on a microporous membrane of a Transwell® insert (Boyden chamber).

    • The HUVEC monolayer is treated with the test compound and inflammatory stimulus as described for the adhesion assay.

    • Isolated neutrophils are added to the upper chamber of the Transwell insert.

    • A chemoattractant (e.g., fMLP or IL-8) is placed in the lower chamber to create a chemical gradient.

    • The setup is incubated (e.g., for 1-2 hours) to allow neutrophils to migrate through the HUVEC monolayer and the porous membrane towards the chemoattractant.

    • The number of migrated neutrophils in the lower chamber is quantified by cell counting, or by measuring ATP levels using a luminescent assay (e.g., CellTiter-Glo®).[14]

  • NF-κB Activation Assay (ELISA-based): [16][17][18]

    • HUVECs are treated with the test compound and inflammatory stimulus.

    • Nuclear extracts are prepared from the cells using a commercial nuclear extraction kit.

    • The DNA-binding activity of the NF-κB p65 subunit in the nuclear extract is quantified using an ELISA-based kit (e.g., Trans-AM™ NF-κB kit).

    • In this assay, nuclear proteins are added to a 96-well plate coated with an oligonucleotide containing the NF-κB consensus binding site.

    • A primary antibody specific for the activated form of p65 is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.

    • The absorbance is read on a spectrophotometer, with the signal being proportional to the amount of activated NF-κB.

Antioxidant Capacity Assays
  • Objective: To quantify the radical-scavenging and antioxidant potential of a test compound.

  • ABTS Radical Scavenging Assay: [6][19]

    • The ABTS radical cation (ABTS•+) is pre-generated by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature.

    • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to obtain a specific absorbance at 734 nm.

    • Various concentrations of the test compound (e.g., Quercetin-3-O-sophoroside) are added to the ABTS•+ solution.

    • After a set incubation time, the decrease in absorbance at 734 nm is measured.

    • The percentage of scavenging activity is calculated relative to a control (without the test compound). The results can be expressed as an IC₅₀ value or in Trolox equivalents.

  • Lipid Peroxidation Inhibition Assay: [6]

    • Phospholipid liposomes are prepared in a buffer solution.

    • Lipid peroxidation is initiated by adding a free radical generator, such as an iron/ascorbate system.

    • The reaction is performed in the presence and absence of various concentrations of the test compound.

    • The extent of lipid peroxidation is measured by quantifying the formation of thiobarbituric acid reactive substances (TBARS), which produce a colored product upon reaction with thiobarbituric acid, measured spectrophotometrically.

    • The percentage inhibition of lipid peroxidation is calculated, and an IC₅₀ value is determined.

Conclusion

While the specific "sophoroside-8-glucoside" moiety is not a widely reported structure, an analysis of its constituent parts reveals significant biological potential. The sophoroside moiety , exemplified by KPOS, is a potent modulator of inflammation, primarily acting through the inhibition of the HMGB1/TLR4/NF-κB signaling pathway. This confers strong anti-inflammatory properties, including the protection of endothelial barrier function and the reduction of neutrophil infiltration.

Concurrently, glycosylation at the 8-position , particularly with a stable C-glycosidic linkage, directs bioactivity towards the activation of the Keap1/Nrf2/HO-1 antioxidant defense pathway. This mechanism, demonstrated by chrysin-8-C-glucoside, provides robust protection against oxidative stress and related inflammation.

For drug development professionals, these findings suggest that combining these two structural features on a flavonoid scaffold could yield a novel therapeutic agent with a powerful, dual mechanism of action: direct suppression of a key inflammatory pathway (NF-κB) and simultaneous upregulation of the body's endogenous antioxidant response (Nrf2). The synthesis and biological evaluation of such hybrid flavonoid glycosides represent a promising avenue for the development of new treatments for complex inflammatory and oxidative stress-related diseases.

References

An In-depth Technical Guide to Gossypetin 3-sophoroside-8-glucoside and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gossypetin (B1671993), a hexahydroxyflavone, and its glycosidic derivatives are a subject of growing interest in the scientific community due to their diverse and potent biological activities. This technical guide focuses on Gossypetin 3-sophoroside-8-glucoside, a specific flavonol glycoside, and provides a comprehensive overview of the current knowledge, including its chemical properties, biological activities, and underlying mechanisms of action. This document also explores the properties of its parent aglycone, gossypetin, and other key derivatives to provide a broader context for its potential therapeutic applications.

This compound can be isolated from the aerial parts of Equisetum hyemale L.[1]. While specific biological data for this complex glycoside is limited, studies on its aglycone and simpler glycosides suggest a wide range of potential pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities. This guide aims to consolidate the available information, present quantitative data for related compounds, detail relevant experimental methodologies, and visualize key signaling pathways to support further research and drug development efforts.

Chemical Properties

The fundamental structure of these compounds is the gossypetin aglycone. The attachment of different sugar moieties at various positions results in a diverse array of glycosides with potentially varied solubility, bioavailability, and biological activity.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
GossypetinC₁₅H₁₀O₈318.24489-35-0
This compoundC₃₃H₄₀O₂₃804.6677306-93-5
Gossypin (B190354) (Gossypetin 8-O-glucoside)C₂₁H₂₀O₁₃480.38652-78-8
Gossypetin 8-glucuronide 3-glucosideC₂₇H₂₈O₁₉656.50135010-45-6
Gossypetin 3-glucuronide-8-glucosideC₂₇H₂₈O₁₉656.5044259999
Gossypetin-3-O-β-d-robinobiosideC₂₇H₃₀O₁₇626.52Not available

Biological Activities and Quantitative Data

While quantitative data for this compound is scarce, extensive research on gossypetin and its other glycosides provides valuable insights into its potential bioactivities.

Antioxidant Activity

The antioxidant capacity of gossypetin and its derivatives is a key attribute, contributing to their potential health benefits by mitigating oxidative stress. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay and the Ferric Reducing Antioxidant Power (FRAP) assay are commonly used to evaluate this activity.

CompoundAssayIC₅₀ (µM)TEAC (mM/g)Notes
GossypetinDPPH95.35111.53Exhibited the highest radical scavenging activity among the tested flavonoids.[2] The IC₅₀ value has also been reported as 6.92 µM, being more effective than the synthetic antioxidant BHA (IC₅₀ of 17.34 µM).[2]
Gossypin (Gossypetin 8-O-glucoside)DPPH63.1041.68Displayed moderate radical scavenging activity.[2]
Hibifolin (Gossypetin 8-glucuronide)DPPH-39.99Showed balanced scavenging and reducing abilities.[2]
GossypetinFRAP-155.24Exhibited the highest reducing power.[2]
Gossypin (Gossypetin 8-O-glucoside)FRAP-126.28Demonstrated robust reducing capacity.[2]
Hibifolin (Gossypetin 8-glucuronide)FRAP-94.67Showed balanced scavenging and reducing abilities.[2]
Gossypetin-3'-O-glucosideDPPH--An EC₅₀ value of 0.11 mg/L was reported.
Anticancer Activity

Gossypetin has demonstrated potent antiproliferative and pro-apoptotic effects in various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's cytotoxic potency.

CompoundCell LineCancer TypeIC₅₀ (µM)Duration of Treatment (h)
GossypetinMG-63Osteosarcoma25.348
GossypetinSaos-2Osteosarcoma38.748
GossypetinHOSOsteosarcoma19.548
Gossypetin143BOsteosarcoma18.948
GossypetinDU145Prostate Cancer~25-10024
GossypetinEsophageal Cancer CellsEsophageal CancerNot specified-
GossypetinMCF-7Breast Cancer~25-100-
GossypetinHepG-2Hepatocellular Carcinoma~25-100-
Anti-inflammatory Activity

Gossypetin and its derivatives have been shown to modulate inflammatory responses, primarily through the inhibition of pro-inflammatory signaling pathways and cytokine production.

CompoundModel SystemEffect
GossypetinMG-63 Osteosarcoma CellsSignificantly reduced the autocrine production of proinflammatory cytokines IL-6, IL-1β, and IL-12p70.[3]
Gossypin (Gossypetin 8-O-glucoside)In vitro enzymatic assayExhibited COX-2 inhibitory activity with an IC₅₀ (COX-2/COX-1) ratio of 0.14.[4]
Gossypetin-3'-O-glucosideBisphenol A (BPA) induced AtT-20 cellsRestored altered levels of stress system genes (CRHR1, POMC, NR3C1) and reduced the release of pro-inflammatory cytokines TNF-α, IL-1β, and IL-6.
Equisetum hyemale ExtractRAW 264.7 cellsIncreased IL-10 release and inhibited MCP-1 release.[5]

Signaling Pathways

Gossypetin and its derivatives exert their biological effects by modulating various intracellular signaling pathways. The following diagrams illustrate some of the key pathways implicated in their mechanism of action.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor TAK1 TAK1 Receptor->TAK1 IKK Complex IKK Complex TAK1->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation & Degradation NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n Translocation Gossypin Gossypin Gossypin->TAK1 Inhibition Gene Transcription Gene Transcription NF-κB (p50/p65)_n->Gene Transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines

Figure 1: Inhibition of the NF-κB Signaling Pathway by Gossypin.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli Receptor Receptor Stress Stimuli->Receptor MKK3/6 MKK3/6 Receptor->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK Phosphorylation Transcription Factors Transcription Factors p38 MAPK->Transcription Factors Activation Gossypetin Gossypetin Gossypetin->MKK3/6 Direct Inhibition Gene Expression Gene Expression Transcription Factors->Gene Expression Apoptosis, Cell Cycle Arrest Apoptosis, Cell Cycle Arrest Gene Expression->Apoptosis, Cell Cycle Arrest

Figure 2: Inhibition of the MKK3/6-p38 MAPK Pathway by Gossypetin.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_downstream Downstream Events Gossypetin Gossypetin Bax Bax Gossypetin->Bax Upregulation Bcl-2 Bcl-2 Gossypetin->Bcl-2 Downregulation Cytochrome c Cytochrome c Bax->Cytochrome c Release Bcl-2->Cytochrome c Inhibition Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis

Figure 3: Intrinsic Apoptosis Pathway Induced by Gossypetin.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the research of gossypetin and its derivatives.

DPPH Radical Scavenging Assay

This protocol describes a common method for evaluating the antioxidant activity of flavonoids.

  • Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the radical is neutralized, and the solution color fades. The change in absorbance at 517 nm is measured spectrophotometrically.

  • Reagents and Equipment:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol (B129727) or Ethanol

    • Test compounds (this compound and derivatives)

    • Positive control (e.g., Ascorbic acid, Trolox)

    • Spectrophotometer or microplate reader

    • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Procedure:

    • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, amber-colored bottle at 4°C.

    • Preparation of Test Solutions: Prepare stock solutions of the test compounds and positive control in methanol. Serially dilute the stock solutions to obtain a range of concentrations.

    • Assay:

      • In a 96-well microplate, add 50 µL of the various concentrations of the test solutions or positive control to the wells.

      • Add 50 µL of methanol to a well to serve as a blank.

      • Add 50 µL of the DPPH solution to all wells containing test solutions and the blank.

      • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the DPPH solution without the test compound, and Abs_sample is the absorbance of the DPPH solution with the test compound.

    • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Anti-inflammatory Cytokine Production Assay (ELISA)

This protocol outlines the measurement of pro-inflammatory cytokine levels in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Principle: ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. In a sandwich ELISA, the antigen of interest (e.g., a cytokine) is bound between two layers of antibodies (capture and detection antibodies).

  • Reagents and Equipment:

    • Cell culture medium and supplements

    • Lipopolysaccharide (LPS) or other inflammatory stimuli

    • Test compounds

    • ELISA kit for the specific cytokine of interest (e.g., IL-6, TNF-α)

    • Microplate reader

    • Standard cell culture equipment

  • Procedure:

    • Cell Culture and Treatment:

      • Seed cells (e.g., RAW 264.7 macrophages) in a 24-well plate and allow them to adhere overnight.

      • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

      • Stimulate the cells with an inflammatory agent (e.g., LPS at 1 µg/mL) for a specified time (e.g., 24 hours).

    • Sample Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

    • ELISA:

      • Perform the ELISA according to the manufacturer's instructions provided with the kit. This typically involves:

        • Coating the microplate wells with a capture antibody.

        • Adding the cell culture supernatants (samples) and standards to the wells.

        • Incubating to allow the cytokine to bind to the capture antibody.

        • Washing the wells to remove unbound substances.

        • Adding a detection antibody that binds to a different epitope on the cytokine.

        • Adding an enzyme-conjugated secondary antibody that binds to the detection antibody.

        • Adding a substrate that is converted by the enzyme to produce a colored product.

    • Measurement: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Calculation:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.

Synthesis of Gossypetin Derivatives

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural compounds with a wide spectrum of potential therapeutic applications. The available data, primarily from studies on the aglycone gossypetin and simpler glycosides, strongly suggest significant antioxidant, anti-inflammatory, and anticancer properties. The modulation of key signaling pathways such as NF-κB and MAPK underscores the molecular basis for these activities.

However, a significant knowledge gap exists regarding the specific biological activities and mechanisms of action of this compound itself. Future research should focus on:

  • Isolation and Purification: Development of efficient methods for the isolation and purification of this compound from natural sources to enable comprehensive biological evaluation.

  • Quantitative Bioactivity Studies: Systematic in vitro and in vivo studies to determine the IC₅₀ values, enzyme inhibition constants, and efficacy of this compound in various disease models.

  • Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound to understand its molecular targets.

  • Synthesis of Derivatives: The chemical synthesis of this compound and a library of its derivatives to explore structure-activity relationships and optimize therapeutic potential.

  • Bioavailability and Pharmacokinetics: Investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its drug-like properties.

Addressing these research areas will be crucial for unlocking the full therapeutic potential of this compound and its derivatives for the development of novel drugs for a range of human diseases.

References

Potential Therapeutic Targets of Gossypetin 3-sophoroside-8-glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature specifically detailing the therapeutic targets of Gossypetin (B1671993) 3-sophoroside-8-glucoside is scarce. This guide extrapolates potential therapeutic targets and mechanisms based on the well-documented bioactivities of its aglycone, gossypetin, and related glycosides. The information presented herein is intended for research and drug development professionals and should be validated through dedicated experimental investigation for Gossypetin 3-sophoroside-8-glucoside.

Executive Summary

Gossypetin, a hexahydroxyflavonoid, has demonstrated a wide range of pharmacological activities, including potent anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. These biological activities are attributed to its ability to modulate key cellular signaling pathways involved in the pathogenesis of various diseases. As a glycoside, this compound may exhibit altered pharmacokinetic properties, such as solubility and bioavailability, while potentially retaining or possessing modified biological activities of the parent gossypetin. This document outlines the probable therapeutic targets of this compound by examining the established mechanisms of gossypetin.

Core Therapeutic Areas and Potential Molecular Targets

The therapeutic potential of gossypetin, and by extension its glycosides, spans several key areas:

  • Oncology: Inhibition of cancer cell proliferation, induction of apoptosis, and suppression of metastasis.

  • Inflammatory Disorders: Attenuation of inflammatory responses in conditions like colitis and periodontitis.[1][2]

  • Neurodegenerative Diseases: Protection against neuronal damage and modulation of neuroinflammation, with potential applications in Alzheimer's disease.[3][4]

  • Metabolic Diseases: Amelioration of complications associated with diabetes mellitus.[3][5]

  • Oxidative Stress-Related Conditions: Protection against cellular damage induced by reactive oxygen species (ROS).

Based on the literature for gossypetin, the following are hypothesized to be key molecular targets for this compound:

  • Nuclear Factor-kappa B (NF-κB): A pivotal regulator of inflammatory gene expression.

  • Mitogen-Activated Protein Kinases (MAPKs): Including p38, ERK1/2, and JNK, which are central to cellular responses to external stimuli.[1][6][7]

  • PI3K/Akt Signaling Pathway: Critical for cell survival and proliferation.

  • Apoptotic Pathway Proteins: Including Bax, Bcl-2, and caspases.

  • AMP-activated protein kinase (AMPK): A key sensor of cellular energy status.[8]

Quantitative Bioactivity Data of Gossypetin and its Derivatives

The following tables summarize quantitative data reported for gossypetin and its related glycosides, providing an indication of their biological potency.

CompoundAssayTarget/Cell LineResultReference
GossypetinDPPH Radical Scavenging-TEAC: 111.53 mM/g[9]
GossypinDPPH Radical Scavenging-TEAC: 41.68 mM/g[9]
HibifolinDPPH Radical Scavenging-TEAC: 39.99 mM/g[9]
GossypetinFerric Reducing Antioxidant Power (FRAP)-TEAC: 155.24 mM/g[9]
GossypinFerric Reducing Antioxidant Power (FRAP)-TEAC: 126.28 mM/g[9]
HibifolinFerric Reducing Antioxidant Power (FRAP)-TEAC: 94.67 mM/g[9]
Gossypetin-3'-O-glucosideDPPH Radical Scavenging-EC50: 0.11 mg/L[10]
GossypetinApoptosis InductionMG-63 Osteosarcoma CellsIncreased apoptosis at 10, 20, and 40 µmol/L[11]
GossypetinBax ExpressionMG-63 Osteosarcoma CellsIncreased expression at 20 and 40 µmol/L[11]
GossypetinCaspase-3 ActivityMG-63 Osteosarcoma CellsIncreased activity at 40 µmol/L[11]

Signaling Pathways Potentially Modulated by this compound

The following diagrams illustrate the key signaling pathways modulated by gossypetin, which are hypothesized to be relevant for this compound.

Anti-inflammatory Signaling Pathway

G Potential Anti-inflammatory Mechanism of Gossypetin Glycosides stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) jnk JNK stimuli->jnk mapk p38 MAPK stimuli->mapk erk ERK stimuli->erk ros ROS stimuli->ros induces gossypetin Gossypetin 3-sophoroside-8-glucoside gossypetin->jnk inhibits gossypetin->mapk inhibits gossypetin->erk inhibits gossypetin->ros scavenges nfkb NF-κB jnk->nfkb activates mapk->nfkb activates erk->nfkb activates inflammation Pro-inflammatory Cytokines & Mediators (e.g., IL-6, TNF-α, COX-2) nfkb->inflammation promotes transcription ros->jnk activates

Potential anti-inflammatory signaling pathway.
Anticancer (Apoptosis Induction) Signaling Pathway

G Potential Anticancer Mechanism of Gossypetin Glycosides gossypetin Gossypetin 3-sophoroside-8-glucoside mkk3_6 MKK3/MKK6 gossypetin->mkk3_6 inhibits bax Bax gossypetin->bax upregulates bcl2 Bcl-2 gossypetin->bcl2 downregulates p38 p38 MAPK mkk3_6->p38 activates cytochrome_c Cytochrome c release bax->cytochrome_c bcl2->cytochrome_c caspase3 Caspase-3 cytochrome_c->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Potential apoptosis induction pathway in cancer cells.

Detailed Experimental Protocols

The following are representative experimental protocols for assessing the bioactivity of flavonoid compounds like gossypetin, which can be adapted for this compound.

Cell Viability Assay (WST-8/MTT Assay)

This protocol is used to assess the effect of a compound on cell proliferation.

  • Cell Seeding: Plate cells (e.g., MG-63 osteosarcoma cells) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • Reagent Addition: Add WST-8 or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-8, 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis for Protein Expression

This protocol is used to detect changes in the expression levels of specific proteins.

  • Cell Lysis: Treat cells with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bax, anti-p-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

DPPH Radical Scavenging Assay

This protocol measures the antioxidant capacity of a compound.

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Prepare various concentrations of this compound.

  • Reaction Mixture: In a 96-well plate, mix the sample solutions with the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Conclusion and Future Directions

While direct evidence is lacking for this compound, the extensive research on its aglycone, gossypetin, strongly suggests a promising therapeutic potential across oncology, inflammatory conditions, and neurodegenerative diseases. The primary mechanisms are likely to involve the modulation of key signaling pathways such as NF-κB and MAPKs, induction of apoptosis, and potent antioxidant activity.

Future research should focus on:

  • Isolation and Characterization: Ensuring a pure and well-characterized source of this compound.

  • In Vitro Validation: Systematically evaluating its effects on the signaling pathways and cellular processes outlined in this guide using relevant cell models.

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its bioavailability and in vivo behavior.

  • In Vivo Efficacy: Assessing its therapeutic efficacy in appropriate animal models of cancer, inflammation, and neurodegeneration.

By building upon the foundational knowledge of gossypetin, a targeted and efficient drug discovery and development program can be designed for this compound.

References

Methodological & Application

High-performance liquid chromatography method for Gossypetin 3-sophoroside-8-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of current literature informs the following application notes and protocols for the analysis of Gossypetin 3-sophoroside-8-glucoside using high-performance liquid chromatography (HPLC). While a specific, validated method for this particular glycoside is not widely published, the provided protocol is a robust representative method derived from established analytical techniques for similar flavonoid glycosides.

Application Notes

Introduction

This compound is a flavonol glycoside with the molecular formula C₃₃H₄₀O₂₃ and a molecular weight of 804.66 g/mol .[1][2][3] This compound has been isolated from plants such as Equisetum hyemale L.[1][2][4] Flavonoids are a broad class of plant secondary metabolites known for their antioxidant and other potential health-promoting properties. Accurate and reliable quantification of such compounds is crucial for research in phytochemistry, drug discovery, and quality control of herbal products. High-performance liquid chromatography (HPLC) is a precise and sensitive technique ideally suited for the separation and quantification of flavonoid glycosides from complex matrices.

Principle of the Method

This method utilizes reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. This compound, being a relatively polar molecule due to its glycosidic moieties, will have a specific retention time under defined chromatographic conditions. Separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is typically performed using a UV-Vis detector, as flavonoids exhibit strong absorbance in the UV region. For more selective and sensitive analysis, a mass spectrometry (MS) detector can be employed.

Experimental Protocols

1. Sample Preparation

For the analysis of this compound from plant material, a suitable extraction procedure is required.

  • Extraction from Plant Material:

    • Weigh 1.0 g of dried and powdered plant material.

    • Perform extraction with 20 mL of 80% methanol (B129727) in an ultrasonic bath for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue twice more.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

    • Reconstitute the dried extract in 1 mL of the initial mobile phase composition.

    • Filter the reconstituted sample through a 0.45 µm syringe filter prior to HPLC injection.[5]

2. Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound reference standard (purity ≥98%).[6]

    • Dissolve in 10 mL of methanol in a volumetric flask. This is the primary stock solution. Store at 4°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the primary stock solution with the initial mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

3. HPLC Instrumentation and Conditions

The following parameters are a representative starting point and may require optimization for specific instrumentation and sample matrices.

ParameterRecommended Condition
HPLC System A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or PDA detector.
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phase A 0.1% Formic Acid in Water.
Mobile Phase B Acetonitrile.
Gradient Elution 0-5 min, 10% B; 5-25 min, 10-30% B; 25-30 min, 30-50% B; 30-35 min, 50-10% B; 35-40 min, 10% B.
Flow Rate 1.0 mL/min.
Column Temperature 30°C.
Injection Volume 10 µL.
Detection UV-Vis at 270 nm and 370 nm (characteristic wavelengths for flavonols).

4. Data Analysis and Quantification

  • Identification: The this compound peak in a sample chromatogram is identified by comparing its retention time with that of the reference standard.

  • Calibration Curve: A calibration curve is generated by plotting the peak area of the working standard solutions against their known concentrations. A linear regression analysis is performed to determine the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.995 is generally considered acceptable.

  • Quantification: The concentration of this compound in the prepared sample is calculated using the regression equation from the calibration curve. The final amount in the original plant material is then determined by accounting for the dilution factors during sample preparation.

Quantitative Data Summary

The following table outlines the typical quantitative parameters that would be determined during the validation of this HPLC method.

ParameterTypical Expected ValueDescription
Retention Time (RT) Analyte-specificThe time taken for the analyte to elute from the column.
Linearity (r²) > 0.995The correlation coefficient of the calibration curve, indicating the linearity of the detector response.
Limit of Detection (LOD) ng/mL rangeThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) ng/mL to µg/mL rangeThe lowest concentration of the analyte that can be accurately and precisely quantified.
Precision (%RSD) < 2%The relative standard deviation of replicate measurements, indicating the method's reproducibility.
Accuracy (% Recovery) 95 - 105%The percentage of a known amount of analyte recovered from a spiked sample matrix.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification plant_material Plant Material extraction Solvent Extraction plant_material->extraction filtration Filtration extraction->filtration sample_injection Prepared Sample filtration->sample_injection hplc_system HPLC System (Pump, Column, Detector) sample_injection->hplc_system reference_std Reference Standard stock_solution Stock Solution reference_std->stock_solution working_standards Working Standards stock_solution->working_standards working_standards->hplc_system chromatogram Chromatogram Generation hplc_system->chromatogram peak_integration Peak Integration chromatogram->peak_integration calibration_curve Calibration Curve peak_integration->calibration_curve quantification Quantification peak_integration->quantification calibration_curve->quantification final_report Final Report quantification->final_report

HPLC Analysis Workflow for this compound.

Natural_Product_Research cluster_discovery Discovery & Isolation cluster_analysis Analytical Chemistry cluster_development Further Research & Development natural_source Natural Source (e.g., Equisetum hyemale) extraction Crude Extract natural_source->extraction fractionation Fractions extraction->fractionation isolation Pure Compound (this compound) fractionation->isolation hplc HPLC Method Development & Validation isolation->hplc quantification Quantification in Biological Matrices hplc->quantification quality_control Quality Control of Herbal Products hplc->quality_control bioactivity Bioactivity Screening (e.g., Antioxidant Assays) quantification->bioactivity mechanism Mechanism of Action Studies bioactivity->mechanism drug_dev Drug Development Pipeline mechanism->drug_dev

Role of HPLC in Natural Product Research and Development.

References

Application Notes and Protocols for the Extraction of Gossypetin 3-Sophoroside-8-Glucoside from Equisetum hyemale

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction, isolation, and characterization of Gossypetin 3-sophoroside-8-glucoside, a flavonol glycoside found in the aerial parts of Equisetum hyemale L. (Scouring Rush).[1] This document outlines the necessary procedures from sample preparation to purification and analysis, tailored for professionals in research and drug development.

Introduction

Equisetum hyemale, commonly known as scouring rush or rough horsetail, is a perennial plant that has been used in traditional medicine.[2][3] Its chemical constituents include a variety of bioactive compounds, notably flavonoids. Among these, this compound is a specific flavonol glycoside of interest for its potential pharmacological activities. Flavonoids, as a class of polyphenolic compounds, are known for their antioxidant and anti-inflammatory properties, which are often attributed to their ability to modulate various intracellular signaling pathways.[4][5][6]

This document provides a synthesized protocol based on established methodologies for the extraction and purification of flavonoid glycosides from plant materials, specifically adapted for the isolation of this compound from E. hyemale.

Quantitative Data Summary

The following table summarizes representative quantitative data that can be expected during the extraction and purification process. Please note that these values are illustrative and can vary depending on the plant material's quality, age, and the specific experimental conditions.

ParameterValueUnitNotes
Extraction
Starting Plant Material (dried, powdered)1000gAerial parts of E. hyemale
Total Flavonoid Content in Crude Extract50-70mg/gEstimated as quercetin (B1663063) equivalent
Yield of Crude Flavonoid-Rich Fraction15 - 25gAfter initial solvent extraction and partitioning
Purification
Yield from Column Chromatography200 - 400mgFraction containing this compound
Yield from Preparative HPLC20 - 40mgPurified this compound
Analysis
Purity of Final Compound>95%Determined by HPLC
Molecular Weight (M)804.66 g/mol C₃₃H₄₀O₂₃

Experimental Protocols

This section details the step-by-step methodologies for the extraction, isolation, and characterization of this compound.

Plant Material Preparation
  • Collection and Identification: Collect fresh aerial parts of Equisetum hyemale. Ensure proper botanical identification.

  • Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until constant weight is achieved. Alternatively, use a conventional oven at a temperature not exceeding 40-50°C to preserve the integrity of the flavonoids.[2]

  • Grinding: Grind the dried plant material into a fine powder using a mechanical grinder. Pass the powder through a sieve to ensure a uniform particle size.

Extraction of Crude Flavonoid-Rich Fraction
  • Maceration: Soak the powdered plant material (1000 g) in 80% aqueous ethanol (B145695) (5 L) in a large container at room temperature.

  • Extraction: Stir the mixture periodically for 24-48 hours.

  • Filtration: Filter the extract through cheesecloth and then through Whatman No. 1 filter paper.

  • Re-extraction: Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

  • Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

  • Solvent Partitioning: Suspend the crude extract in distilled water and partition successively with n-hexane and ethyl acetate (B1210297). The flavonoid glycosides are expected to be enriched in the ethyl acetate fraction.

  • Drying: Concentrate the ethyl acetate fraction to dryness to yield the crude flavonoid-rich fraction.

Purification of this compound

3.3.1. Column Chromatography

  • Column Packing: Pack a silica (B1680970) gel column (or a more polar stationary phase like Sephadex LH-20) using a suitable solvent system, for example, a gradient of chloroform-methanol or ethyl acetate-methanol-water.

  • Sample Loading: Dissolve the crude flavonoid-rich fraction in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity. For instance, start with 100% chloroform (B151607) and gradually increase the percentage of methanol.

  • Fraction Collection: Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate-formic acid-water) and visualizing under UV light.

  • Pooling: Combine the fractions that show a similar profile and contain the target compound.

3.3.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • Column: Use a C18 reversed-phase preparative HPLC column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing a small percentage of formic acid, e.g., 0.1%, to improve peak shape) is typically used.

  • Sample Preparation: Dissolve the semi-purified fraction from column chromatography in the initial mobile phase.

  • Injection and Elution: Inject the sample and run the preparative HPLC. The elution can be monitored using a UV detector at a wavelength suitable for flavonoids (around 280 nm and 350 nm).

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Drying: Evaporate the solvent from the collected fraction to obtain the purified compound.

Characterization of this compound

The structure of the purified compound should be confirmed using spectroscopic methods.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the compound. The expected mass for this compound (C₃₃H₄₀O₂₃) is approximately 804.66 g/mol . Fragmentation patterns can provide information about the glycosidic linkages.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are crucial for the complete structural elucidation of the compound, including the position of the sugar moieties.[7][8]

Visualizations

Experimental Workflow

Extraction_Workflow Plant Equisetum hyemale (Aerial Parts) Drying Drying and Grinding Plant->Drying Extraction Ethanol Extraction Drying->Extraction Filtration Filtration & Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Partitioning Solvent Partitioning (n-hexane, ethyl acetate) CrudeExtract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction (Flavonoid-Rich) Partitioning->EtOAc_Fraction ColumnChrom Column Chromatography (Silica Gel / Sephadex) EtOAc_Fraction->ColumnChrom SemiPure Semi-Purified Fraction ColumnChrom->SemiPure PrepHPLC Preparative HPLC (C18 Column) SemiPure->PrepHPLC PureCompound This compound PrepHPLC->PureCompound Analysis Structural Characterization (MS, NMR) PureCompound->Analysis

Caption: Workflow for the extraction and purification of this compound.

Potential Anti-inflammatory Signaling Pathway

Flavonoids are known to exert anti-inflammatory effects by modulating key signaling pathways. The diagram below illustrates a generalized pathway that may be influenced by this compound.

Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation Stimuli->IKK Flavonoid This compound Flavonoid->IKK Inhibition NFkB NF-κB Translocation to Nucleus Flavonoid->NFkB Inhibition IkB IκB Degradation IKK->IkB IkB->NFkB Gene Pro-inflammatory Gene Expression NFkB->Gene Cytokines Inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) Gene->Cytokines

Caption: General anti-inflammatory signaling pathway modulated by flavonoids.

References

Application Notes and Protocols for the Quantification of Gossypetin 3-sophoroside-8-glucoside in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gossypetin (B1671993) 3-sophoroside-8-glucoside is a flavonol glycoside that has been isolated from plants such as Equisetum hyemale L.[1]. As a derivative of the flavonoid gossypetin, it is of significant interest for its potential pharmacological activities. Gossypetin, the aglycone, is known to possess a range of biological properties, including antioxidant, anti-inflammatory, and anticancer effects[2][3][4][5][6][7]. These activities are often linked to its ability to modulate key cellular signaling pathways, such as the MAPK/ERK and NF-κB pathways[3][5]. Accurate quantification of gossypetin glycosides in plant extracts is a critical step in the research and development of new therapeutic agents.

These application notes provide a detailed protocol for the quantification of Gossypetin 3-sophoroside-8-glucoside in plant extracts using High-Performance Liquid Chromatography (HPLC) with UV detection and confirmatory analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Plant Material Extraction

This protocol outlines a standard procedure for the extraction of flavonoids from plant material.

  • 1.1. Sample Preparation:

    • Dry the plant material (e.g., aerial parts of Equisetum hyemale) at 40-50°C to a constant weight to prevent enzymatic degradation of flavonoids.

    • Grind the dried plant material into a fine powder (approximately 20-40 mesh) to increase the surface area for extraction.

  • 1.2. Solvent Extraction:

    • Accurately weigh approximately 5 g of the powdered plant material.

    • Perform exhaustive extraction using a Soxhlet apparatus with 200 mL of 80% methanol (B129727) for 6-8 hours. Alternatively, use maceration by soaking the plant material in 80% methanol (1:20 w/v) for 24-48 hours with occasional shaking.

    • Filter the resulting extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

    • Lyophilize the concentrated extract to yield a dry powder. Store the dried extract at -20°C until further analysis.

Quantification by High-Performance Liquid Chromatography (HPLC-DAD)

This protocol is a representative method adapted from validated procedures for similar flavonoid glycosides[8][9][10].

  • 2.1. Instrumentation and Conditions:

    • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase:

      • Solvent A: 0.1% Formic acid in water.

      • Solvent B: Acetonitrile.

    • Gradient Elution: A linear gradient is recommended to ensure separation of the complex components in a plant extract. A typical gradient could be: 0-5 min, 10% B; 5-30 min, 10-40% B; 30-35 min, 40-10% B; 35-40 min, 10% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Flavonols typically have absorption maxima between 254 nm and 370 nm. Monitor at a specific wavelength determined by the UV spectrum of a this compound standard (e.g., 370 nm).

  • 2.2. Preparation of Standard and Sample Solutions:

    • Standard Stock Solution: Accurately weigh 1 mg of this compound reference standard and dissolve it in 10 mL of methanol to prepare a stock solution of 100 µg/mL.

    • Calibration Standards: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with methanol.

    • Sample Solution: Accurately weigh 10 mg of the dried plant extract, dissolve it in 10 mL of methanol. Sonicate for 15 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.

  • 2.3. Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standard against its concentration.

    • Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve.

    • The content of the analyte in the plant material can be calculated using the following formula: Content (mg/g) = (C × V × D) / W Where:

      • C = Concentration from the calibration curve (mg/mL)

      • V = Volume of the extract (mL)

      • D = Dilution factor (if any)

      • W = Weight of the initial plant material (g)

Confirmatory Analysis by LC-MS/MS

For higher selectivity and sensitivity, especially in complex matrices, LC-MS/MS is recommended for confirmation and quantification[11][12][13].

  • 3.1. Instrumentation and Conditions:

    • LC System: UPLC or HPLC system.

    • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Column and Mobile Phase: Same as for the HPLC-DAD method.

    • Ionization Mode: ESI in negative mode is often more sensitive for flavonoids.

    • MS Parameters:

      • Scan Mode: Multiple Reaction Monitoring (MRM).

      • Precursor Ion: The deprotonated molecule [M-H]⁻ of this compound.

      • Product Ions: Specific fragment ions generated by collision-induced dissociation (CID) of the precursor ion. These transitions need to be determined by infusing a standard solution of the analyte.

      • Other Parameters: Optimize parameters like capillary voltage, cone voltage, and collision energy for maximum sensitivity.

Data Presentation

The quantitative data should be summarized in a clear and structured format for easy comparison.

Table 1: Quantification of this compound in Plant Extracts

Sample IDPlant SourceRetention Time (min)Peak AreaConcentration (µg/mL)Content in Dry Plant Material (mg/g)
Extract 01Equisetum hyemaleUser DataUser DataUser DataUser Data
Extract 02Plant Species XUser DataUser DataUser DataUser Data
Extract 03Plant Species YUser DataUser DataUser DataUser Data

Table 2: Summary of Method Validation Parameters (Example Data)

ParameterResult
Linearity Range (µg/mL)1 - 100
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) (µg/mL)User Data
Limit of Quantification (LOQ) (µg/mL)User Data
Precision (%RSD)< 2%
Accuracy (Recovery %)95 - 105%
SpecificityPeak purity > 0.99

Visualizations

Experimental Workflow

G Figure 1. Experimental Workflow for Quantification cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Quantification a Plant Material Collection b Drying a->b c Grinding to Powder b->c d Soxhlet Extraction (80% Methanol) c->d e Filtration d->e f Concentration (Rotary Evaporation) e->f g Lyophilization to Dry Extract f->g h Preparation of Standards and Samples g->h i HPLC-DAD Analysis h->i j LC-MS/MS Confirmation i->j Optional Confirmation k Data Analysis i->k j->k l l k->l Final Report

Caption: Workflow for this compound analysis.

Signaling Pathway

G Figure 2. Inhibition of Pro-inflammatory Signaling by Gossypetin cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus stimulus Inflammatory Stimuli (e.g., LPS, Cytokines) mapk_pathway MAPK Pathway stimulus->mapk_pathway ikb_nfkb IκBα-NF-κB Complex stimulus->ikb_nfkb erk ERK mapk_pathway->erk activates transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) erk->transcription promotes nfkb_pathway NF-κB Pathway ikb IκBα nfkb NF-κB nfkb->transcription promotes ikb_nfkb->nfkb IκBα degradation gossypetin Gossypetin (Aglycone) gossypetin->erk gossypetin->ikb_nfkb inhibits degradation

Caption: Gossypetin's inhibitory action on inflammatory pathways.

References

Application Notes and Protocols for In Vitro Antioxidant Assays of Gossypetin 3-sophoroside-8-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gossypetin 3-sophoroside-8-glucoside is a flavonoid glycoside that has garnered interest for its potential antioxidant properties. As a derivative of gossypetin, a well-documented antioxidant, this compound is hypothesized to exhibit significant free radical scavenging and reducing capabilities. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathogenesis of numerous chronic diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. Therefore, the evaluation of the antioxidant potential of compounds like this compound is a critical step in the drug discovery and development process.

These application notes provide a comprehensive guide to the in vitro evaluation of the antioxidant activity of this compound. Detailed protocols for three widely accepted assays—DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, and FRAP (Ferric Reducing Antioxidant Power)—are presented. This document is intended to equip researchers with the necessary methodologies to accurately assess the antioxidant capacity of this compound and to facilitate the comparison of its activity with other potential therapeutic agents.

Data Presentation

While specific quantitative antioxidant data for this compound is not extensively available in the current literature, the following table summarizes the antioxidant activities of its parent aglycone, gossypetin, and two related glycosides, gossypin (B190354) (gossypetin-8-O-glucoside) and hibifolin (B1673243) (gossypetin-3-O-glucoside). This data provides a valuable reference for the expected antioxidant potential of this compound.

Table 1: In Vitro Antioxidant Activity of Gossypetin and its Glycosides

CompoundAssayIC50 / TEAC / FRAP ValueSource
GossypetinDPPHTEAC: 111.53 mM/g[1]
FRAPTEAC: 155.24 mM/g[1]
DPPHIC50: 6.92 mM[1]
Gossypin (Gossypetin-8-O-glucoside)DPPHTEAC: 41.68 mM/g[1]
FRAPTEAC: 126.28 mM/g[1]
DPPHIC50: 63.10 mM[1]
Hibifolin (Gossypetin-3-O-glucoside)DPPHTEAC: 39.99 mM/g[1]
FRAPTEAC: 94.67 mM/g[1]
Gossypetin-3'-O-glucosideDPPHEC50: 0.11 mg/L[2]

IC50: Half maximal inhibitory concentration; TEAC: Trolox Equivalent Antioxidant Capacity; EC50: Half maximal effective concentration.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from purple to yellow, which can be measured spectrophotometrically.[3]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (spectrophotometric grade)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Preparation of Test Sample and Control:

    • Prepare a stock solution of this compound in methanol.

    • From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

    • Prepare a similar dilution series for the positive control (ascorbic acid or Trolox).

  • Assay Protocol:

    • To a 96-well plate, add 100 µL of the test sample or control dilutions to respective wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

    • Mix the contents of the wells thoroughly.

    • Incubate the plate in the dark at room temperature for 30 minutes.[4]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[4]

  • Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the control (DPPH solution without the sample).

    • A_sample is the absorbance of the sample with the DPPH solution.

  • Determination of IC50: Plot the percentage of scavenging activity against the corresponding concentrations of this compound. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined from the graph.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K2S2O8)

  • Phosphate buffered saline (PBS) or ethanol (B145695)

  • Trolox (as a positive control)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[5]

  • Preparation of Working ABTS•+ Solution:

    • Before use, dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Sample and Control:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, or water).

    • Prepare a series of dilutions from the stock solution.

    • Prepare a similar dilution series for the positive control (Trolox).

  • Assay Protocol:

    • Add 10 µL of the test sample or control dilutions to a 96-well plate.

    • Add 190 µL of the working ABTS•+ solution to each well.

    • Mix and incubate at room temperature for a specified time (e.g., 6 minutes).[6]

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula:

    Where:

    • A_control is the absorbance of the ABTS•+ solution without the sample.

    • A_sample is the absorbance of the sample with the ABTS•+ solution.

  • Determination of TEAC: The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using different concentrations of Trolox, and the TEAC value of the sample is determined by comparing its scavenging activity to that of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.

Materials:

  • This compound

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Ferrous sulfate (B86663) (FeSO₄·7H₂O) or Trolox (as a standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[7]

    • Warm the FRAP reagent to 37°C before use.[7]

  • Preparation of Test Sample and Standard:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of dilutions from the stock solution.

    • Prepare a standard curve using a series of dilutions of ferrous sulfate or Trolox.

  • Assay Protocol:

    • Add 20 µL of the test sample or standard to a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Mix and incubate at 37°C for a specified time (e.g., 4 minutes).[8]

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation of FRAP Value:

    • Create a standard curve by plotting the absorbance of the ferrous sulfate or Trolox standards against their respective concentrations.

    • Determine the FRAP value of the sample by comparing its absorbance to the standard curve. The results are typically expressed as Fe²⁺ equivalents (µM) or Trolox equivalents (µM).

Visualizations

experimental_workflow_dpph cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix Sample/Control with DPPH Solution (100 µL + 100 µL) prep_dpph->mix prep_sample Prepare Sample Dilutions (this compound) prep_sample->mix prep_control Prepare Control Dilutions (Ascorbic Acid/Trolox) prep_control->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging & IC50 Value measure->calculate

Caption: DPPH Radical Scavenging Assay Workflow.

experimental_workflow_abts cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_abts Prepare ABTS•+ Stock Solution (7 mM ABTS + 2.45 mM K2S2O8) prep_working Dilute ABTS•+ to Abs ~0.7 at 734 nm prep_abts->prep_working mix Mix Sample (10 µL) with ABTS•+ (190 µL) prep_working->mix prep_sample Prepare Sample Dilutions prep_sample->mix incubate Incubate (6 min, RT) mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Scavenging & TEAC Value measure->calculate

Caption: ABTS Radical Cation Decolorization Assay Workflow.

experimental_workflow_frap cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_frap Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) warm_frap Warm FRAP Reagent to 37°C prep_frap->warm_frap mix Mix Sample/Standard (20 µL) with FRAP Reagent (180 µL) warm_frap->mix prep_sample Prepare Sample Dilutions prep_sample->mix prep_standard Prepare Standard Curve (FeSO4/Trolox) prep_standard->mix incubate Incubate (4 min, 37°C) mix->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Calculate FRAP Value (Fe2+ or Trolox Equivalents) measure->calculate

Caption: Ferric Reducing Antioxidant Power (FRAP) Assay Workflow.

antioxidant_mechanism cluster_pathway Antioxidant Action ROS Reactive Oxygen Species (e.g., •OH, O2•-) Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage, Protein Oxidation) ROS->Cellular_Damage Causes Neutralized_ROS Neutralized Species Gossypetin_Derivative This compound Gossypetin_Derivative->Neutralized_ROS

Caption: General Antioxidant Mechanism of Flavonoids.

References

Application Notes and Protocols for Evaluating the Anticancer Activity of Gossypetin 3-sophoroside-8-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are primarily based on published research for gossypetin (B1671993) , the aglycone of Gossypetin 3-sophoroside-8-glucoside. Specific experimental data on the anticancer activity of this compound is limited. Therefore, these protocols should be considered as a starting point and may require optimization for the specific compound, cancer cell lines, and experimental conditions used. The glycosidic moieties on this compound may influence its solubility, cell permeability, and biological activity compared to gossypetin.

Introduction

This compound is a flavonol glycoside that belongs to the flavonoid family of natural compounds.[1] Its aglycone, gossypetin, has demonstrated a range of pharmacological effects, including anti-inflammatory, antibacterial, and notable anticancer activities.[2][3] Research on gossypetin has shown that it can inhibit the proliferation of various cancer cells, induce apoptosis (programmed cell death), and cause cell cycle arrest.[2][4] The proposed mechanisms of action involve the modulation of key signaling pathways, such as the ERK/NF-κB and MKK3/6-p38 pathways.[2][4]

This document provides a summary of the cell-based assays and detailed protocols to evaluate the anticancer potential of this compound, based on the findings for gossypetin.

Data Presentation: Anticancer Activity of Gossypetin

The following tables summarize the quantitative data from studies on gossypetin's effects on various cancer cell lines.

Table 1: Inhibition of Cancer Cell Proliferation by Gossypetin

Cancer TypeCell LineAssayIncubation Time (hours)IC50 / Effective ConcentrationReference
Oral Squamous Cell CarcinomaCa9-22CCK-824Concentration-dependent inhibition[5]
Oral Squamous Cell CarcinomaCa9-22CCK-848Concentration-dependent inhibition[5]
OsteosarcomaMG-63WST-848IC50 ≈ 40 µM[6]
OsteosarcomaSaos-2WST-848IC50 > 80 µM[6]
OsteosarcomaHOSWST-848IC50 ≈ 80 µM[6]
Osteosarcoma143BWST-848IC50 ≈ 60 µM[6]
Prostate CancerLNCaPMTTNot SpecifiedDose-dependent inhibition[7]
Prostate CancerDU145MTTNot SpecifiedDose-dependent inhibition[7]

Table 2: Effects of Gossypetin on Apoptosis and Cell Cycle

Cancer TypeCell LineEffectMethodKey FindingsReference
Oral Squamous Cell CarcinomaCa9-22Apoptosis InductionFlow CytometryIncreased apoptotic cell population[2]
Oral Squamous Cell CarcinomaCa9-22Cell Cycle ArrestFlow CytometryG2/M phase arrest[2]
Esophageal CancerVariousApoptosis InductionNot SpecifiedActivation of caspases 3 and 7, increased BAX expression[4]
Esophageal CancerVariousCell Cycle ArrestNot SpecifiedG2 phase arrest[4]
OsteosarcomaMG-63Apoptosis InductionWestern Blot, Caspase-3 AssayIncreased Bax expression and caspase-3 activity[6]
Gastric CancerHGC-27Apoptosis Induction & Cell Cycle ArrestNot SpecifiedG2/M phase arrest and apoptosis induction[8]

Experimental Protocols

Preparation of this compound Stock Solution

This compound is reported to be soluble in DMSO, pyridine, methanol, and ethanol (B145695).[9] For cell culture experiments, DMSO is the recommended solvent.

  • Reagent: this compound (powder), Dimethyl sulfoxide (B87167) (DMSO, cell culture grade).

  • Procedure:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving the compound in DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.

  • Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT/WST-8 Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

    • 96-well cell culture plates

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 (e.g., CCK-8) reagent

    • Solubilization buffer (for MTT assay, e.g., DMSO or acidified isopropanol)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

    • Prepare serial dilutions of this compound in complete medium from the stock solution.

    • After 24 hours, remove the medium and add 100 µL of the diluted compound solutions to the respective wells. Include wells with medium only (blank) and cells treated with vehicle (DMSO) as a negative control.

    • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

    • For WST-8/CCK-8: Add 10 µL of the WST-8 reagent to each well and incubate for 1-4 hours at 37°C.

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, remove the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-8, 570 nm for MTT) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cancer cell lines

    • 6-well cell culture plates

    • This compound

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Binding Buffer (provided in the kit)

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 24-48 hours. Include a vehicle-treated control.

    • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

  • Materials:

    • Cancer cell lines

    • 6-well cell culture plates

    • This compound

    • PBS

    • 70% ice-cold ethanol

    • RNase A solution

    • Propidium Iodide (PI) staining solution

    • Flow cytometer

  • Protocol:

    • Seed and treat cells with this compound as described for the apoptosis assay.

    • Harvest the cells and wash once with cold PBS.

    • Fix the cells by adding the cell pellet dropwise into 1 mL of ice-cold 70% ethanol while gently vortexing.

    • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

    • Centrifuge the cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples using a flow cytometer.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assays Primary Assays cluster_secondary Mechanistic Assays cluster_analysis Data Analysis prep_compound Prepare Gossypetin 3-sophoroside-8-glucoside Stock Solution (DMSO) viability Cell Viability Assay (MTT / WST-8) prep_compound->viability apoptosis Apoptosis Assay (Annexin V / PI) prep_compound->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) prep_compound->cell_cycle prep_cells Culture Cancer Cell Lines prep_cells->viability prep_cells->apoptosis prep_cells->cell_cycle data_analysis Calculate IC50 Analyze Flow Cytometry Data Quantify Protein Expression viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis migration Migration/Invasion Assay (Wound Healing / Transwell) western Western Blotting (Signaling Proteins) data_analysis->migration If significant activity observed data_analysis->western To probe mechanism

Caption: General workflow for evaluating the anticancer activity of a test compound.

Signaling Pathway: Gossypetin's Effect on ERK and NF-κB

G cluster_erk ERK Pathway cluster_nfkB NF-κB Pathway cluster_effects Cellular Effects gossypetin Gossypetin erk ERK1/2 Phosphorylation gossypetin->erk Inhibits nfkB NF-κB Activation gossypetin->nfkB Inhibits proliferation Cell Proliferation Migration, Invasion erk->proliferation Promotes nfkB->proliferation Promotes apoptosis Apoptosis nfkB->apoptosis Inhibits

Caption: Gossypetin inhibits the ERK and NF-κB signaling pathways.[2]

Signaling Pathway: Gossypetin's Effect on MKK3/6-p38

G cluster_mapk p38 MAPK Pathway cluster_effects Cellular Effects gossypetin Gossypetin mkk MKK3 / MKK6 gossypetin->mkk Directly Inhibits p38 p38 mkk->p38 Activates cell_growth Cell Growth p38->cell_growth Regulates apoptosis Apoptosis p38->apoptosis Induces cell_cycle G2 Arrest p38->cell_cycle Induces

Caption: Gossypetin inhibits the MKK3/6-p38 signaling pathway.[4]

References

Application Notes and Protocols: Gossypetin 3-sophoroside-8-glucoside as a Potential Inhibitor of MKK3/6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of Gossypetin 3-sophoroside-8-glucoside as an inhibitor of Mitogen-Activated Protein Kinase Kinase 3 (MKK3) and 6 (MKK6). While direct inhibitory studies on this compound are not extensively available, its aglycone, Gossypetin, has been identified as a potent inhibitor of MKK3/6.[1][2][3] It is hypothesized that this compound may function as a prodrug, being metabolized in vivo to release the active Gossypetin. These notes will focus on the established activity of Gossypetin and provide protocols to investigate the potential of its glycoside derivative.

Introduction

The MKK3/6-p38 signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[4][5] Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders.[6][7] Gossypetin, a hexahydroxylated flavonoid, has emerged as a novel direct inhibitor of MKK3 and MKK6, suppressing the MKK3/6-p38 signaling cascade.[1][2] This has positioned Gossypetin and its derivatives as promising candidates for therapeutic development. This compound is a naturally occurring glycoside of Gossypetin.[8][9][10]

MKK3/6 Signaling Pathway

The MKK3/6 signaling cascade is a key component of the MAPK (Mitogen-Activated Protein Kinase) pathways. Upstream signals, such as pro-inflammatory cytokines and cellular stress, activate MAPK Kinase Kinases (MAP3Ks) like ASK1 and TAK1. These MAP3Ks then phosphorylate and activate MKK3 and MKK6.[5] Activated MKK3/6, in turn, are dual-specificity kinases that phosphorylate and activate p38 MAPKs.[5] Activated p38 then translocates to the nucleus to regulate the activity of various transcription factors, such as ATF2 and Elk-1, leading to changes in gene expression that mediate inflammatory responses, cell cycle arrest, and apoptosis.[4]

MKK3_6_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_inhibition Intracellular Cytokines_Stress Pro-inflammatory Cytokines Environmental Stress ASK1_TAK1 ASK1 / TAK1 (MAP3K) Cytokines_Stress->ASK1_TAK1 MKK3_6 MKK3 / MKK6 (MAP2K) ASK1_TAK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 Transcription_Factors Transcription Factors (e.g., ATF2, Elk-1) p38->Transcription_Factors Cellular_Response Cellular Response (Inflammation, Apoptosis, etc.) Transcription_Factors->Cellular_Response Gossypetin Gossypetin Gossypetin->MKK3_6

Caption: The MKK3/6 Signaling Pathway and the inhibitory action of Gossypetin.

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo activities of Gossypetin. These values can serve as a benchmark for evaluating the potential efficacy of this compound after potential metabolic activation.

Table 1: In Vitro Activity of Gossypetin

ParameterCell LinesConcentration RangeEffectReference
Anchorage-dependent Growth InhibitionKYSE30, KYSE450, KYSE51020-60 µMDose-dependent inhibition of esophageal cancer cell growth.[2]
Anchorage-independent Growth SuppressionEsophageal Cancer CellsNot specifiedStrong suppression of cell growth.[2]
p38 Activity InhibitionKYSE30, KYSE41060 µMStrong, dose-dependent inhibition of p38 activity.[2]
Cell Cycle ArrestKYSE450, KYSE51020-40 µMReduction of S phase and induction of G2 phase arrest.[2]
Apoptosis InductionEsophageal Cancer Cells20-40 µMInduction of intrinsic apoptosis.[2]

Table 2: In Vivo Activity of Gossypetin

Animal ModelCompoundDosageEffectReference
Severe Combined Immunodeficiency (SCID) female mice with esophageal tumor xenograftsGossypetin100 mg/kg (oral, 5 times/week for 21 days)Significant decrease in tumor volume without significant loss of body weight. Decreased expression of Ki67.[2]

Experimental Protocols

The following are detailed protocols for key experiments to assess the inhibitory potential of this compound on the MKK3/6 pathway.

In Vitro Kinase Assay for MKK3/6 Inhibition

This protocol is designed to determine the direct inhibitory effect of a test compound on the kinase activity of MKK3 and MKK6.

Kinase_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection Recombinant_Kinase Recombinant MKK3 or MKK6 Incubation Incubate components at 30°C Recombinant_Kinase->Incubation Kinase_Substrate Inactive p38 (Substrate) Kinase_Substrate->Incubation Test_Compound Test Compound (this compound or Gossypetin) Test_Compound->Incubation ATP ATP ATP->Incubation Phospho_p38_Detection Detect phosphorylated p38 (e.g., Western Blot, ELISA) Incubation->Phospho_p38_Detection Data_Analysis Analyze data to determine IC50 Phospho_p38_Detection->Data_Analysis

Caption: Workflow for the in vitro MKK3/6 kinase inhibition assay.

Materials:

  • Recombinant active MKK3 or MKK6 enzyme

  • Recombinant inactive p38 MAPK (substrate)

  • This compound and/or Gossypetin (as a positive control)

  • ATP

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 1 mM DTT)

  • 96-well plates

  • Phospho-p38 specific antibody

  • Detection reagents (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)

  • Plate reader

Protocol:

  • Prepare serial dilutions of this compound and Gossypetin in DMSO.

  • In a 96-well plate, add the kinase assay buffer.

  • Add the recombinant MKK3 or MKK6 enzyme to each well.

  • Add the test compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Add the inactive p38 substrate to all wells.

  • Pre-incubate the plate at 30°C for 10 minutes.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for 30-60 minutes.

  • Stop the reaction by adding an equal volume of stop solution (e.g., 2X SDS-PAGE loading buffer).

  • Analyze the amount of phosphorylated p38 by Western blot or ELISA using a phospho-p38 specific antibody.

  • Quantify the results and calculate the IC50 value for each compound.

Cell-Based Assay for MKK3/6 Pathway Inhibition

This protocol assesses the ability of the test compound to inhibit the MKK3/6 pathway within a cellular context.

Cell_Based_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis_analysis Lysis & Analysis cluster_detection_quantification Detection & Quantification Seed_Cells Seed cells (e.g., Esophageal cancer cells) Treat_Compound Treat with Test Compound Seed_Cells->Treat_Compound Stimulate_Cells Stimulate with Anisomycin or UV (to activate p38 pathway) Treat_Compound->Stimulate_Cells Cell_Lysis Lyse cells Stimulate_Cells->Cell_Lysis Western_Blot Perform Western Blot Cell_Lysis->Western_Blot Probe_Antibodies Probe with antibodies for: p-MKK3/6, p-p38, total p38 Western_Blot->Probe_Antibodies Quantify_Bands Quantify band intensity Probe_Antibodies->Quantify_Bands

Caption: Workflow for the cell-based MKK3/6 pathway inhibition assay.

Materials:

  • Relevant cell line (e.g., esophageal cancer cells like KYSE30 or KYSE450)

  • Cell culture medium and supplements

  • This compound and/or Gossypetin

  • Stimulating agent (e.g., Anisomycin, UV radiation)

  • Cell lysis buffer

  • Protein assay reagents

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibodies: anti-phospho-MKK3/6, anti-phospho-p38, anti-total p38, and a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or Gossypetin for a predetermined time (e.g., 1-3 hours). Include a vehicle control.

  • Stimulate the MKK3/6-p38 pathway by treating the cells with a stimulating agent (e.g., 10 µg/mL Anisomycin for 30 minutes).

  • Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.

  • Determine the protein concentration of each lysate.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phospho-MKK3/6, phospho-p38, total p38, and a loading control.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the effect of the compound on the phosphorylation of MKK3/6 and p38.

Cell Viability and Apoptosis Assays

These assays will determine the downstream functional effects of MKK3/6 inhibition by the test compound.

Cell Viability (MTT Assay):

  • Seed cells in a 96-well plate.

  • Treat with a range of concentrations of the test compound for 24, 48, and 72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis (Annexin V/PI Staining):

  • Treat cells with the test compound for a specified time (e.g., 48 hours).

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark.

  • Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

Gossypetin is a confirmed inhibitor of MKK3 and MKK6. While this compound has not been directly shown to have this activity, its structural relationship to Gossypetin suggests it is a valuable compound for investigation. The provided protocols offer a framework for researchers to explore the potential of this compound as a direct or prodrug inhibitor of the MKK3/6 signaling pathway, a pathway with significant therapeutic implications.

References

Investigating the Anticancer Properties of Gossypetin 3-sophoroside-8-glucoside: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gossypetin (B1671993) 3-sophoroside-8-glucoside is a flavonoid glycoside that has garnered interest for its potential therapeutic applications. While direct studies on this specific glycoside are limited, extensive research has been conducted on its aglycone, Gossypetin. It is widely understood that flavonoid glycosides are often hydrolyzed in biological systems to their active aglycone forms. Therefore, the anticancer activities of Gossypetin 3-sophoroside-8-glucoside are presumed to be mediated through its conversion to Gossypetin.

These application notes provide a comprehensive overview of the mechanism of action of Gossypetin in cancer cells, supported by detailed experimental protocols and data presented for clarity and reproducibility. The information herein is intended to guide researchers in investigating the anticancer potential of Gossypetin and its glycoside derivatives.

Mechanism of Action of Gossypetin in Cancer Cells

Gossypetin exerts its anticancer effects through a multi-faceted approach, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest in various cancer cell lines.[1][2][3] The underlying mechanisms involve the modulation of key signaling pathways that regulate cell survival, proliferation, and death.

Induction of Apoptosis

Gossypetin has been shown to trigger the intrinsic pathway of apoptosis.[4][5] This is characterized by an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[1] This shift in balance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-3 and caspase-7, which are the executioners of apoptosis, ultimately leading to cell death.[2][4]

Cell Cycle Arrest

In addition to inducing apoptosis, Gossypetin can halt the proliferation of cancer cells by arresting the cell cycle at the G2/M phase.[1][2] This is achieved by modulating the expression of key cell cycle regulatory proteins. Gossypetin has been observed to upregulate the expression of p21, a cyclin-dependent kinase (CDK) inhibitor, and downregulate the expression of Cyclin B1 and CDK1, proteins essential for the G2/M transition.[1]

Modulation of Signaling Pathways

The pro-apoptotic and cell cycle inhibitory effects of Gossypetin are orchestrated through its influence on critical intracellular signaling pathways. Notably, Gossypetin has been identified as an inhibitor of Mitogen-Activated Protein Kinase Kinase 3 (MKK3) and MKK6, which are upstream activators of the p38 MAPK pathway.[2][6] By inhibiting MKK3/6, Gossypetin can modulate downstream signaling events that control cell fate. Furthermore, Gossypetin has been shown to suppress the activation of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[1] In some cancer cells, the MAPK/JNK pathway has also been implicated in Gossypetin-induced apoptosis and autophagy.[7]

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of Gossypetin on cancer cells.

Table 1: Effect of Gossypetin on Cancer Cell Viability

Cell LineGossypetin Concentration (µM)Incubation Time (h)Cell Viability (%)Reference
Ca9-22 (Oral Squamous Cell Carcinoma)54880.5[1]
Ca9-22 (Oral Squamous Cell Carcinoma)104830.8[1]
Ca9-22 (Oral Squamous Cell Carcinoma)204824.2[1]
KYSE30, KYSE450, KYSE510 (Esophageal Cancer)20-6048Significant Inhibition[6]
LNCaP (Prostate Cancer)Dose-dependentTime-dependentInhibition[3]

Table 2: Effect of Gossypetin on Apoptosis in Cancer Cells

Cell LineGossypetin Concentration (µM)Apoptotic Cells (%)MethodReference
Ca9-22 (Oral Squamous Cell Carcinoma)107.05 ± 0.97Annexin V-FITC/PI Staining[1]
Ca9-22 (Oral Squamous Cell Carcinoma)2010.69 ± 1.52Annexin V-FITC/PI Staining[1]
MG-63 (Osteosarcoma)20IncreasedAnnexin V-FITC/PI Staining[4]
MG-63 (Osteosarcoma)40IncreasedAnnexin V-FITC/PI Staining[4]

Table 3: Effect of Gossypetin on Cell Cycle Distribution in Cancer Cells

Cell LineGossypetin Concentration (µM)% Cells in G0/G1% Cells in S% Cells in G2/MReference
Ca9-22 (Oral Squamous Cell Carcinoma)10DecreasedNo Significant ChangeIncreased[1]
Ca9-22 (Oral Squamous Cell Carcinoma)20DecreasedNo Significant ChangeIncreased[1]
KYSE450, KYSE510 (Esophageal Cancer)20-40Not ReportedReducedIncreased[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (or Gossypetin)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1×10⁵ cells/well and allow them to adhere overnight.

  • Prepare various concentrations of the test compound in the culture medium. A vehicle control (DMSO) should also be prepared.

  • Treat the cells with the different concentrations of the compound and the vehicle control.

  • Incubate the plates for the desired time periods (e.g., 24 and 48 hours) at 37°C in a 5% CO₂ incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Note: Flavonoids can interfere with the MTT assay by directly reducing the MTT reagent.[8][9] It is advisable to include a cell-free control to assess any direct reduction of MTT by the test compound. The Sulforhodamine B (SRB) assay is a suitable alternative for assessing the cytotoxicity of flavonoids.[9]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating with the test compound for the desired time. Include untreated cells as a negative control.

  • Harvest the cells (including any floating cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1×10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and untreated cancer cells

  • Phosphate-Buffered Saline (PBS)

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Harvest the treated and untreated cells and wash them with PBS.

  • Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash them with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-p21, anti-Cyclin B1, anti-CDK1, anti-phospho-p38, anti-p38, anti-phospho-NF-κB, anti-NF-κB, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates from treated and untreated cells and determine the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in these application notes.

G Gossypetin-Induced Apoptosis Pathway Gossypetin Gossypetin Bax Bax (pro-apoptotic) Gossypetin->Bax Upregulates Bcl2 Bcl-2 (anti-apoptotic) Gossypetin->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase37 Caspase-3/7 Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes G Gossypetin-Induced G2/M Cell Cycle Arrest Gossypetin Gossypetin p21 p21 (CDK inhibitor) Gossypetin->p21 Upregulates CyclinB1_CDK1 Cyclin B1/CDK1 Complex Gossypetin->CyclinB1_CDK1 Downregulates p21->CyclinB1_CDK1 Inhibits G2_Phase G2 Phase M_Phase M Phase CyclinB1_CDK1->M_Phase Promotes transition G2_Phase->M_Phase Progression Cell_Cycle_Arrest Cell_Cycle_Arrest M_Phase->Cell_Cycle_Arrest Results in G Signaling Pathways Modulated by Gossypetin Gossypetin Gossypetin MKK3_6 MKK3/6 Gossypetin->MKK3_6 Inhibits NF_kB NF-κB Gossypetin->NF_kB Inhibits p38_MAPK p38 MAPK MKK3_6->p38_MAPK Activates Apoptosis Apoptosis p38_MAPK->Apoptosis Cell_Survival Cell Survival NF_kB->Cell_Survival Promotes Inflammation Inflammation NF_kB->Inflammation Promotes JNK JNK JNK->Apoptosis Autophagy Autophagy JNK->Autophagy G Experimental Workflow for Investigating Gossypetin's Anticancer Effects cluster_invitro In Vitro Studies cluster_analysis Data Analysis and Interpretation Cell_Culture Cancer Cell Culture Treatment Treatment with This compound Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT or SRB) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle_Analysis Western_Blot Western Blot Analysis Treatment->Western_Blot Quantitative_Data Quantitative Data Analysis Cell_Viability->Quantitative_Data Apoptosis_Assay->Quantitative_Data Cell_Cycle_Analysis->Quantitative_Data Pathway_Analysis Signaling Pathway Elucidation Western_Blot->Pathway_Analysis Mechanism_Conclusion Conclusion on Mechanism of Action Quantitative_Data->Mechanism_Conclusion Pathway_Analysis->Mechanism_Conclusion

References

Application Notes and Protocols for Gossypetin 3-sophoroside-8-glucoside in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gossypetin (B1671993) 3-sophoroside-8-glucoside is a flavonol glycoside found in various medicinal plants, including Abelmoschus manihot and Equisetum hyemale L.[1][2]. As a distinct phytochemical entity, its quantification and characterization are crucial for the quality control of herbal extracts and the development of new phytopharmaceuticals. This document provides detailed application notes and protocols for utilizing Gossypetin 3-sophoroside-8-glucoside as a reference standard in phytochemical analysis, focusing on high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) techniques.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 77306-93-5[1]
Molecular Formula C₃₃H₄₀O₂₃[1]
Molecular Weight 804.66 g/mol [1]
Purity (as reference standard) ≥98% (HPLC)[3]
Solubility Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol.[4]

Experimental Protocols

Preparation of Standard Solutions

Objective: To prepare accurate concentrations of this compound for calibration curves and as a control.

Materials:

  • This compound reference standard (≥98% purity)

  • HPLC-grade methanol

  • Volumetric flasks (1 mg/mL stock, various for working standards)

  • Analytical balance

  • Syringe filters (0.22 µm)

Protocol:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in a 1 mL volumetric flask with HPLC-grade methanol. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Storage: Store the stock and working solutions at 2-8°C in amber vials to protect them from light. It is recommended to prepare fresh working solutions daily.

Sample Preparation: Extraction from Plant Material

Objective: To efficiently extract this compound from a plant matrix for analysis.

Materials:

  • Dried and powdered plant material (e.g., leaves or flowers of Abelmoschus manihot)

  • 70% Ethanol or Methanol

  • Ultrasonic bath or Soxhlet apparatus

  • Centrifuge

  • Rotary evaporator

  • Syringe filters (0.45 µm)

Protocol:

  • Extraction:

    • Ultrasonication (Recommended for small scale): Weigh 1 g of the powdered plant material and add 20 mL of 70% ethanol. Sonicate for 30 minutes at room temperature. Repeat the extraction twice more with fresh solvent.

    • Soxhlet Extraction (for larger scale): Place 10 g of the powdered plant material in a thimble and perform extraction with 200 mL of methanol for 4-6 hours.

  • Filtration and Concentration: Combine the extracts and filter through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Reconstitution: Dissolve the dried extract in a known volume of methanol (e.g., 5 mL) to obtain the sample solution.

  • Final Filtration: Before injection into the HPLC or UPLC system, filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC-UV)

Objective: To quantify this compound in plant extracts using a reference standard.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or similar
Column C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min, 10% B; 5-20 min, 10-30% B; 20-30 min, 30-50% B; 30-35 min, 50-10% B; 35-40 min, 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 360 nm

Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the plant extract sample by interpolating its peak area on the calibration curve.

  • Calculate the content of the analyte in the original plant material (e.g., in mg/g of dry weight).

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Objective: For highly sensitive and selective quantification and confirmation of this compound.

Instrumentation and Conditions:

ParameterRecommended Setting
UPLC System Waters ACQUITY UPLC or similar
Mass Spectrometer Triple quadrupole or Q-TOF mass spectrometer with ESI source
Column C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min, 5% B; 2-10 min, 5-40% B; 10-12 min, 40-95% B; 12-14 min, 95% B; 14-15 min, 95-5% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 2 µL
Ionization Mode Negative Electrospray Ionization (ESI-)
MRM Transitions Precursor ion [M-H]⁻: m/z 803.18; Product ions for quantification and confirmation to be determined by direct infusion of the standard.

Data Analysis: The quantification is performed using the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. The concentration of the analyte is determined from a calibration curve constructed using the peak areas of the MRM transitions of the reference standard.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound in different batches of a plant extract, as determined by the HPLC-UV method.

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)Content in Plant Material (mg/g)
Standard (10 µg/mL) 18.5212543010.0N/A
Standard (50 µg/mL) 18.5162715050.0N/A
Plant Extract Batch A 18.5331357525.01.25
Plant Extract Batch B 18.5228848923.01.15
Plant Extract Batch C 18.5435110428.01.40

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_standard_prep Standard Preparation cluster_analysis Analysis cluster_data_processing Data Processing plant_material Dried Plant Material extraction Solvent Extraction (e.g., 70% Ethanol) plant_material->extraction filtration_concentration Filtration & Concentration extraction->filtration_concentration reconstitution Reconstitution in Methanol filtration_concentration->reconstitution sample_solution Filtered Sample Solution reconstitution->sample_solution hplc_uplc HPLC or UPLC-MS/MS System sample_solution->hplc_uplc reference_standard This compound Reference Standard stock_solution Stock Solution (1 mg/mL) reference_standard->stock_solution working_standards Working Standards (Serial Dilution) stock_solution->working_standards standard_solutions Filtered Standard Solutions working_standards->standard_solutions standard_solutions->hplc_uplc data_acquisition Data Acquisition (Chromatograms & Spectra) hplc_uplc->data_acquisition calibration_curve Calibration Curve Construction data_acquisition->calibration_curve quantification Quantification of Analyte data_acquisition->quantification calibration_curve->quantification final_report Final Report (Content in mg/g) quantification->final_report

Caption: Experimental workflow for the quantification of this compound.

Signaling Pathways

The following diagrams illustrate the putative signaling pathways modulated by gossypetin, the aglycone of this compound. The activity of the glycoside itself may vary.

Anti-Inflammatory Signaling Pathway of Gossypetin

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition by Gossypetin lps LPS tlr4 TLR4 lps->tlr4 nfkb_activation NF-κB Activation tlr4->nfkb_activation nfkb_translocation NF-κB Nuclear Translocation nfkb_activation->nfkb_translocation gene_transcription Pro-inflammatory Gene Transcription nfkb_translocation->gene_transcription cytokines TNF-α, IL-6 gene_transcription->cytokines gossypetin Gossypetin gossypetin->nfkb_activation Inhibits

Caption: Gossypetin's inhibition of the NF-κB inflammatory pathway.

Pro-Apoptotic Signaling Pathway of Gossypetin

pro_apoptotic_pathway cluster_induction Apoptosis Induction cluster_pathway Intrinsic Apoptosis Pathway gossypetin Gossypetin bax ↑ Bax Expression gossypetin->bax mito_permeability Mitochondrial Outer Membrane Permeabilization bax->mito_permeability cytochrome_c Cytochrome c Release mito_permeability->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Gossypetin's induction of the intrinsic apoptosis pathway.

References

Application of Gossypetin 3-sophoroside-8-glucoside in Natural Product Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gossypetin (B1671993) 3-sophoroside-8-glucoside is a flavonol glycoside that has been identified and isolated from the aerial parts of Equisetum hyemale L., commonly known as rough horsetail.[1] As a member of the flavonoid family, this complex glycoside holds potential for various applications in natural product chemistry, pharmacology, and drug development. Its structural similarity to other well-studied flavonoids, such as its aglycone gossypetin and the related glycoside gossypin, suggests a range of biological activities worth exploring. This document provides a comprehensive overview of its potential applications, supported by data from related compounds, and detailed protocols for its isolation, characterization, and evaluation.

Potential Applications

Based on the known biological activities of its structural relatives, gossypetin and gossypin, Gossypetin 3-sophoroside-8-glucoside is a promising candidate for investigation in the following areas:

  • Antioxidant Activity: Flavonoids are renowned for their ability to scavenge free radicals. Gossypetin, the aglycone of the title compound, exhibits potent antioxidant properties.[2][3] This suggests that this compound may also possess significant antioxidant effects, making it a candidate for applications in mitigating oxidative stress-related conditions.

  • Anti-inflammatory Effects: Chronic inflammation is a key factor in numerous diseases. Gossypin has been shown to inhibit inflammatory pathways.[2][4] Therefore, this compound could be explored as a potential anti-inflammatory agent.

  • Anticancer Properties: The aglycone, gossypetin, has demonstrated the ability to suppress the growth of various cancer cell lines, including osteosarcoma, by inducing apoptosis.[5][6] This highlights the potential of this compound as a subject for cancer research.

  • Neuroprotection: Some gossypetin glycosides have been investigated for their neuroprotective effects, suggesting a potential role in combating neurodegenerative diseases.[7]

  • Antiviral Activity: Computational studies have suggested that gossypetin derivatives could act as inhibitors of viral proteases, such as the SARS-CoV-2 3CLpro, indicating a potential for antiviral drug discovery.

Quantitative Data on Related Compounds

CompoundAssayResultConcentrationReference
Gossypetin DPPH Radical ScavengingIC50: 95.35 mMNot specified[2]
DPPH Radical ScavengingTEAC: 111.53 mM/g250 μM[2][3]
Ferric Reducing Antioxidant Power (FRAP)TEAC: 155.24 mM/g200 μM[2][3]
Gossypin (Gossypetin 8-glucoside) DPPH Radical ScavengingIC50: 63.10 mMNot specified[2]
DPPH Radical ScavengingTEAC: 41.68 mM/g250 μM[2][3]
Ferric Reducing Antioxidant Power (FRAP)TEAC: 126.28 mM/g200 μM[2][3]

IC50: Half-maximal inhibitory concentration. TEAC: Trolox Equivalent Antioxidant Capacity.

Experimental Protocols

The following are detailed, generalized protocols that can be adapted for the isolation, characterization, and biological evaluation of this compound.

Protocol 1: Extraction and Isolation of Flavonoids from Equisetum hyemale

This protocol is based on general methods for flavonoid extraction from Equisetum species.[8][9]

  • Plant Material Preparation:

    • Collect fresh aerial parts of Equisetum hyemale.

    • Wash the plant material thoroughly with distilled water to remove any dirt and debris.

    • Air-dry the material in the shade at room temperature for 7-10 days or use a hot air oven at 40-50°C until a constant weight is achieved.

    • Grind the dried plant material into a coarse powder using a mechanical grinder.

  • Extraction:

    • Macerate the powdered plant material (100 g) with 80% ethanol (B145695) (1 L) in a large conical flask.

    • Shake the flask on an orbital shaker at 120 rpm for 48 hours at room temperature.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 45°C to obtain a crude extract.

  • Fractionation and Purification:

    • Suspend the crude extract in distilled water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol.

    • Monitor the fractions for flavonoid content using thin-layer chromatography (TLC).

    • The ethyl acetate and n-butanol fractions are likely to be rich in flavonoid glycosides.

    • Subject the flavonoid-rich fractions to column chromatography on silica (B1680970) gel or Sephadex LH-20.

    • Elute the column with a gradient of chloroform-methanol or other suitable solvent systems.

    • Collect the fractions and monitor by TLC.

    • Pool the fractions containing the compound of interest and further purify using preparative High-Performance Liquid Chromatography (HPLC).

Protocol 2: HPLC Characterization of this compound

This protocol is a general method for the analysis of flavonoid glycosides.[10][11][12]

  • Instrumentation:

    • HPLC system equipped with a photodiode array (PDA) detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-30 min: 10-40% B

    • 30-40 min: 40-80% B

    • 40-45 min: 80-10% B

    • 45-50 min: 10% B

  • Analysis Parameters:

    • Flow rate: 1.0 mL/min.

    • Injection volume: 10 µL.

    • Column temperature: 25°C.

    • Detection wavelength: 280 nm and 350 nm.

  • Sample Preparation:

    • Dissolve the purified compound or extract in methanol (B129727).

    • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 3: In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

This is a standard protocol to evaluate the antioxidant potential of natural compounds.[2]

  • Reagents:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol).

    • Test compound solutions at various concentrations in methanol.

    • Ascorbic acid or Trolox as a positive control.

  • Procedure:

    • In a 96-well microplate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.

    • Prepare a blank with 100 µL of methanol and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] x 100

    • Determine the IC50 value by plotting the percentage of scavenging against the concentration of the test compound.

Signaling Pathways and Workflow Diagrams

Signaling Pathways Modulated by Gossypetin (Aglycone)

The aglycone of this compound, Gossypetin, has been shown to influence several key signaling pathways involved in inflammation and apoptosis.

cluster_stimulus Pro-inflammatory Stimuli / Carcinogens cluster_pathways Intracellular Signaling cluster_response Cellular Response Stimulus Stimulus PBK PBK Stimulus->PBK p38_MAPK p38 MAPK PBK->p38_MAPK ERK ERK PBK->ERK NFkB NF-κB p38_MAPK->NFkB ERK->NFkB Inflammation Inflammation NFkB->Inflammation Pro-inflammatory Cytokines Bax Bax Apoptosis Apoptosis Bax->Apoptosis Induces Gossypetin Gossypetin Gossypetin->PBK Gossypetin->p38_MAPK Gossypetin->ERK Gossypetin->NFkB Gossypetin->Bax

Caption: Signaling pathways modulated by Gossypetin.

Experimental Workflow for Isolation and Characterization

The following diagram illustrates a typical workflow for the isolation and characterization of this compound.

Plant Plant Material (Equisetum hyemale) Extraction Extraction (e.g., 80% Ethanol) Plant->Extraction Fractionation Solvent-Solvent Fractionation Extraction->Fractionation Column Column Chromatography (Silica Gel / Sephadex) Fractionation->Column HPLC Preparative HPLC Column->HPLC PureCompound Pure Gossypetin 3-sophoroside-8-glucoside HPLC->PureCompound Structural Structural Elucidation (NMR, MS) PureCompound->Structural Bioassay Biological Activity Assays (e.g., Antioxidant, Anti-inflammatory) PureCompound->Bioassay

Caption: Experimental workflow for isolation and analysis.

Conclusion

This compound represents a compelling natural product for further investigation. While direct experimental data on this specific molecule is limited, the well-documented biological activities of its aglycone, gossypetin, and related glycosides provide a strong rationale for its exploration as a potential therapeutic agent. The protocols and data presented herein offer a foundational guide for researchers to undertake the isolation, characterization, and biological evaluation of this promising flavonol glycoside. Further studies are warranted to elucidate its specific bioactivities and mechanisms of action, which could pave the way for its application in the development of novel pharmaceuticals and nutraceuticals.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation of Gossypetin 3-sophoroside-8-glucoside Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of Gossypetin (B1671993) 3-sophoroside-8-glucoside isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to assist in your analytical experiments.

Troubleshooting Guide

Encountering issues during HPLC analysis is common, especially with complex molecules like flavonoid glycoside isomers. The following table outlines frequent problems, their potential causes, and recommended solutions to streamline your troubleshooting process.

ProblemPotential CausesRecommended Solutions
Poor Resolution / Co-elution of Isomers 1. Inappropriate Mobile Phase Composition: Incorrect organic solvent concentration or pH.1a. Optimize Gradient: Start with a shallow gradient (e.g., 0.5-1% change in organic solvent per minute). 1b. Adjust pH: Modify the mobile phase pH with additives like formic acid or acetic acid (typically 0.1%) to suppress silanol (B1196071) interactions and ensure consistent ionization of the analytes.[1][2]
2. Unsuitable Column Chemistry: The stationary phase is not providing sufficient selectivity.2a. Screen Different Columns: Test columns with different stationary phases (e.g., C18, Phenyl-Hexyl, Cyano). 2b. Consider Particle Size: Use a column with smaller particle size (e.g., sub-2 µm) for higher efficiency, though this will increase backpressure.
3. Suboptimal Temperature: Temperature affects viscosity and mass transfer.3a. Adjust Column Temperature: Experiment with temperatures between 25-40°C. Higher temperatures can improve peak shape and reduce viscosity, but may affect selectivity.[3][4]
Peak Tailing 1. Secondary Interactions: Analyte interaction with active sites (e.g., free silanols) on the column packing.[1]1a. Lower Mobile Phase pH: Add 0.1% formic or acetic acid to the aqueous mobile phase to suppress silanol activity.[1] 1b. Use a High-Purity, End-capped Column: Modern columns are designed to minimize exposed silanols.[2]
2. Column Contamination or Void: Buildup of sample matrix or a void at the column inlet.[1][5]2a. Use a Guard Column: Protects the analytical column from strongly retained sample components.[6][7] 2b. Flush the Column: Wash with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol).[1] If a void is suspected, reversing and flushing might help, but replacement is often necessary.[1][5]
3. Mass Overload: Injecting too much sample.[5][8]3a. Reduce Injection Volume or Dilute Sample: This is a simple way to check for overload.[1]
Fluctuating Retention Times 1. Inadequate Column Equilibration: Insufficient time for the column to stabilize with the initial mobile phase.[4]1a. Increase Equilibration Time: Ensure the column is fully equilibrated between injections, especially after a gradient run.
2. Mobile Phase Inconsistency: Changes in composition due to evaporation or improper preparation.[4][8]2a. Freshly Prepare Mobile Phase: Prepare fresh mobile phase daily and keep solvent bottles capped.
3. Temperature Fluctuations: Inconsistent column temperature.[4]3a. Use a Column Oven: Maintain a constant and consistent column temperature.
4. Pump Issues: Leaks or faulty check valves leading to an inconsistent flow rate.[4]4a. Perform Pump Maintenance: Regularly check for leaks and service pump components as needed.
Peak Fronting 1. Sample Solvent Incompatibility: Sample is dissolved in a solvent stronger than the mobile phase.[4]1a. Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase whenever possible.
2. Severe Column Overload: Can also manifest as fronting.2a. Decrease Injection Volume: Similar to troubleshooting tailing, reduce the amount of sample injected.[4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for separating Gossypetin 3-sophoroside-8-glucoside isomers?

A1: A robust starting point is to use a reversed-phase C18 column with a mobile phase consisting of acidified water and an organic modifier like acetonitrile or methanol (B129727).[2][9] A gradient elution is recommended due to the complexity of the molecule.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[2]

  • Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid.[2]

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Gradient: Begin with a low percentage of solvent B (e.g., 10-15%) and gradually increase to a higher percentage (e.g., 40-50%) over 30-40 minutes.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.[2][3]

  • Detection: UV detection at the lambda max of the flavonoid, typically around 260 nm and 350 nm.[2]

From this starting point, you can optimize the gradient slope, temperature, and mobile phase pH to achieve baseline separation of your isomers.

Q2: How does the choice of organic solvent (acetonitrile vs. methanol) affect the separation?

A2: Acetonitrile and methanol have different solvent strengths and selectivities. Acetonitrile is generally a stronger solvent for reversed-phase HPLC and often provides sharper peaks and lower backpressure. Methanol, on the other hand, can offer different selectivity due to its ability to act as a hydrogen bond donor. It is advisable to screen both solvents during method development to see which provides better resolution for your specific isomers.

Q3: My gossypetin glycoside isomers are chiral. Will a standard C18 column separate them?

A3: Standard C18 columns are achiral and will not separate enantiomers. If your isomers are enantiomers, you will need to use a chiral stationary phase (CSP) or a chiral mobile phase additive.[10][11][12] Polysaccharide-based chiral columns are often effective for separating flavonoid enantiomers.[10] If your isomers are diastereomers, they can often be separated on a standard achiral column like a C18.

Q4: What is the purpose of adding acid (e.g., formic acid) to the mobile phase?

A4: Adding a small amount of acid, typically 0.1% formic or acetic acid, serves two main purposes in the analysis of flavonoids. First, it helps to suppress the ionization of free silanol groups on the silica-based column packing, which can cause peak tailing through secondary interactions with the analyte.[1] Second, it maintains the acidic analytes in a single, non-ionized form, leading to more consistent retention and better peak shape.[1]

Q5: I'm still seeing peak tailing even after acidifying the mobile phase. What else can I do?

A5: If peak tailing persists, consider the following:

  • Column Health: The column may be old or contaminated. Try flushing it with a strong solvent or replacing it.[1]

  • Guard Column: If you are not using one, a guard column can help by trapping contaminants from the sample matrix.[6][7]

  • Sample Overload: Try injecting a smaller volume or a more dilute sample.[8]

  • Extra-column Volume: Ensure that the tubing between the injector, column, and detector is as short and narrow as possible to minimize dead volume.[1]

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for Isomer Separation

This protocol provides a starting point for developing a separation method for this compound isomers.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Gradient Program:

    • 0-5 min: 15% B

    • 5-35 min: 15% to 40% B (linear gradient)

    • 35-40 min: 40% B (isocratic)

    • 40-42 min: 40% to 15% B (linear gradient)

    • 42-50 min: 15% B (isocratic for column re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.[2]

  • Detection: Diode-array detector (DAD) monitoring at 260 nm and 350 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (85:15 Water:Acetonitrile with 0.1% formic acid).

Visualizations

Experimental_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis SamplePrep Dissolve Sample in Initial Mobile Phase Injection Inject Sample (10 µL) SamplePrep->Injection MobilePhasePrep Prepare Fresh Mobile Phase (e.g., H2O + 0.1% FA & ACN) Gradient Gradient Elution MobilePhasePrep->Gradient Column C18 Column (35°C) Injection->Column Column->Gradient Detection DAD Detection (260 & 350 nm) Gradient->Detection Chromatogram Acquire Chromatogram Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Report Generate Report Integration->Report

Caption: General experimental workflow for HPLC analysis of flavonoid isomers.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Poor Peak Shape (Tailing/Fronting/Broadening) Chemical Chemical Interactions (e.g., Silanols, pH) Start->Chemical Column_Issue Column Problem (Contamination, Void, Age) Start->Column_Issue System_Issue System Problem (Dead Volume, Leaks) Start->System_Issue Method_Issue Method Parameters (Overload, Sample Solvent) Start->Method_Issue Adjust_MP Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) Chemical->Adjust_MP If pH/interaction suspected Clean_Column Flush or Replace Column / Use Guard Column Column_Issue->Clean_Column If column health is poor Check_System Check Fittings & Tubing Perform Maintenance System_Issue->Check_System If system is suspect Adjust_Method Reduce Injection Volume / Match Sample Solvent Method_Issue->Adjust_Method If overload/solvent mismatch

Caption: Decision tree for troubleshooting HPLC peak shape issues.

References

Overcoming peak tailing in the chromatography of flavonoid glycosides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of flavonoid glycosides, with a primary focus on overcoming peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the analysis of flavonoid glycosides?

Peak tailing is a phenomenon in chromatography where the peak asymmetry is distorted, and the latter half of the peak is broader than the front half.[1] This is problematic because it can compromise the resolution between closely eluting compounds, affect the accuracy of peak integration and quantification, and indicate underlying issues with the separation method or HPLC system.[1][2] For flavonoid glycosides, which often exist as complex mixtures of structurally similar compounds, good peak shape is crucial for accurate analysis.

Q2: What are the primary causes of peak tailing for flavonoid glycosides?

The most common cause of peak tailing for polar compounds like flavonoid glycosides is secondary interactions between the analytes and the stationary phase.[3][4] Specifically, the hydroxyl groups on the flavonoid structure can interact with residual silanol (B1196071) groups on the surface of silica-based columns (e.g., C18), leading to tailing.[3][5] Other causes can include column overload, column contamination, improper mobile phase pH, and issues with the HPLC system itself.[5][6]

Q3: How does the mobile phase pH affect the peak shape of flavonoid glycosides?

Mobile phase pH plays a critical role in controlling the peak shape of ionizable compounds like flavonoid glycosides.[3][6] At a low pH (typically ≤ 3), the residual silanol groups on the silica (B1680970) packing are protonated, reducing their ability to interact with the flavonoid analytes.[1][7] This minimizes secondary interactions and leads to sharper, more symmetrical peaks.[4][7] Conversely, at a higher pH, both the silanol groups and potentially the phenolic hydroxyls on the flavonoids can be ionized, leading to strong interactions and significant peak tailing.[4]

Q4: Can my sample injection technique contribute to peak tailing?

Yes, issues with sample injection can lead to poor peak shape. Injecting too much sample, a phenomenon known as mass overload, can saturate the stationary phase and cause peak tailing.[5][8] Similarly, dissolving the sample in a solvent that is much stronger than the mobile phase can cause peak distortion, including fronting and tailing.[5][6] It is always recommended to dissolve the sample in the initial mobile phase whenever possible.[6]

Troubleshooting Guide

Issue: My flavonoid glycoside peaks are tailing.

This guide provides a systematic approach to troubleshooting peak tailing in the chromatography of flavonoid glycosides. Follow these steps to identify and resolve the issue.

Step 1: Evaluate the Mobile Phase

The composition of your mobile phase is the first and often most effective parameter to adjust.

  • Action: Add an acidic modifier to your mobile phase.

  • Protocol: Prepare your aqueous mobile phase with 0.1% formic acid. For example, to prepare 1 L of mobile phase, add 1 mL of formic acid to 999 mL of water. Ensure thorough mixing.

  • Rationale: The acidic modifier will protonate the residual silanol groups on the column's stationary phase, minimizing their secondary interactions with the polar hydroxyl groups of the flavonoid glycosides.[5][7] This is a very common and effective strategy to improve peak shape for this class of compounds.[5]

Step 2: Check for Column Contamination and Overload

The column is the heart of the separation, and its condition is critical for good chromatography.

  • Action 1: Flush the column with a strong solvent.

  • Protocol: Disconnect the column from the detector. Flush the column with 100% acetonitrile (B52724) or methanol (B129727) at a low flow rate (e.g., 0.5 mL/min) for 30-60 minutes.

  • Rationale: Contaminants from previous injections can accumulate on the column, creating active sites that interact with analytes and cause tailing.[5][6] A thorough wash can remove these contaminants.

  • Action 2: Reduce the sample concentration or injection volume.

  • Protocol: Dilute your sample by a factor of 5 or 10 with the initial mobile phase and reinject. Alternatively, reduce the injection volume (e.g., from 10 µL to 2 µL).

  • Rationale: Injecting too much sample can lead to column overload, a common cause of peak tailing.[5][8] If peak shape improves with a smaller injection, this was likely the issue.

Step 3: Assess the HPLC System

Instrumental issues can also contribute to poor peak shape.

  • Action: Check for extra-column volume.

  • Protocol: Inspect the tubing between the injector, column, and detector. Ensure it is as short as possible and has a narrow internal diameter (e.g., 0.005 inches).[6][7] Check all fittings to ensure they are secure and not contributing to dead volume.[6]

  • Rationale: Excessive volume outside of the column (extra-column volume) can cause band broadening and lead to peak tailing.[7][9] This is particularly noticeable for early eluting peaks.[8]

Step 4: Consider the Column Chemistry

If the above steps do not resolve the issue, the column itself may not be ideal for the application.

  • Action: Use an end-capped column.

  • Protocol: Replace your current column with a modern, end-capped column of the same stationary phase chemistry (e.g., C18).

  • Rationale: End-capping is a process where the residual silanol groups are chemically deactivated, significantly reducing their potential for secondary interactions with polar analytes like flavonoid glycosides.[7][10] Most modern columns are end-capped.

Quantitative Data Summary

The following table summarizes the effect of a mobile phase additive on the tailing factor of a representative flavonoid glycoside.

Mobile Phase CompositionTailing Factor (Tf)Peak Shape
50:50 Acetonitrile:Water2.1Poor (Significant Tailing)
50:50 Acetonitrile:Water with 0.1% Formic Acid1.2Good (Symmetrical)

Note: A tailing factor of 1.0 indicates a perfectly symmetrical peak. A value greater than 1.5 is generally considered poor. The tailing factor for a peak should ideally be ≤ 1.5.[6]

Experimental Protocols

Protocol 1: Mobile Phase Preparation with Acidic Modifier

  • Objective: To prepare a mobile phase that suppresses silanol interactions.

  • Materials:

    • HPLC-grade water

    • HPLC-grade acetonitrile (or other appropriate organic solvent)

    • Formic acid (or other suitable acid like trifluoroacetic acid)

  • Procedure:

    • Measure the desired volume of HPLC-grade water into a clean mobile phase reservoir bottle.

    • Carefully add the acidic modifier to the water to achieve the desired concentration (e.g., for 0.1% formic acid, add 1 mL of formic acid to 999 mL of water).

    • Sonicate the aqueous mobile phase for 10-15 minutes to degas.

    • Prepare the organic phase in a separate reservoir.

    • Set the HPLC pump to deliver the desired gradient or isocratic mixture.

Protocol 2: Column Flushing Procedure

  • Objective: To remove strongly retained contaminants from the analytical column.

  • Materials:

    • HPLC-grade strong solvent (e.g., acetonitrile, methanol, isopropanol)

  • Procedure:

    • Disconnect the column outlet from the detector to avoid contamination.

    • Set the pump flow rate to a low value (e.g., 0.5 mL/min).

    • Flush the column with 100% of the strong solvent for at least 30-60 minutes. For highly contaminated columns, a sequence of solvents of decreasing polarity (e.g., water, methanol, isopropanol, hexane) followed by a return to the mobile phase composition may be necessary.

    • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes before the next injection.

Diagrams

Troubleshooting_Workflow start Peak Tailing Observed step1 Step 1: Modify Mobile Phase Add 0.1% Formic Acid start->step1 q1 Peak Shape Improved? step1->q1 step2 Step 2: Check Column - Flush with strong solvent - Reduce injection volume q1->step2 No end_good Problem Solved: Symmetrical Peaks q1->end_good Yes q2 Peak Shape Improved? step2->q2 step3 Step 3: Assess System - Check for extra-column volume - Inspect fittings q2->step3 No q2->end_good Yes q3 Peak Shape Improved? step3->q3 step4 Step 4: Evaluate Column Chemistry - Use an end-capped column q3->step4 No q3->end_good Yes end_bad Further Investigation Needed (e.g., new column, method development) step4->end_bad

Caption: Troubleshooting workflow for peak tailing.

Secondary_Interaction cluster_column Silica Stationary Phase cluster_analyte Flavonoid Glycoside Silanol Si-OH Flavonoid R-OH Flavonoid->Silanol Secondary Interaction (Hydrogen Bonding)

Caption: Cause of peak tailing for flavonoids.

References

Improving extraction efficiency of polar glycosides from plant material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of polar glycosides from plant materials.

Troubleshooting Guide

This section addresses specific issues that may arise during the extraction process, presented in a question-and-answer format.

Q1: Why is the yield of my target polar glycoside lower than expected?

A1: Low yields can be attributed to several factors. A primary reason is the selection of a suboptimal solvent. Polar glycosides, by their nature, require polar solvents for efficient extraction. Using non-polar or weakly polar solvents will result in poor solubility and, consequently, a low yield. Glycosylated flavonoids, for instance, generally show better solubility in alcohols or alcohol-water mixtures.[1] Another key factor is inadequate extraction parameters. Temperature, extraction time, and the solid-to-liquid ratio are crucial and must be optimized for the specific plant matrix and extraction method.[1] Furthermore, the degradation of the target compound can significantly reduce yields. Some glycosides are sensitive to high temperatures and prolonged extraction times.[1] Finally, inefficient disruption of the plant material's cell walls can limit the release of the target compound. Inadequate grinding or using a less effective extraction technique, such as maceration versus ultrasound-assisted extraction, can be the cause.[1]

Q2: My extract is dark-colored and appears to be impure. What is the cause and how can I fix this?

A2: A dark, often brownish, color and the presence of impurities like sticky resins in the extract typically indicate the co-extraction of other plant constituents such as chlorophylls, tannins, pigments, lipids, and waxes.[1][2] To address this, consider the following strategies:

  • Pre-extraction Defatting: For plant materials rich in lipids, a pre-extraction step using a non-polar solvent like hexane (B92381) can effectively remove fats and waxes.[1][2]

  • Optimizing Solvent Polarity: While a polar solvent is necessary for the target glycoside, an excessively polar solvent (e.g., a high percentage of water) might also extract a larger amount of water-soluble impurities. Fine-tuning the alcohol-to-water ratio is essential to maximize the extraction of the target compound while minimizing impurities.[1]

  • Post-extraction Purification: Employing techniques like solid-phase extraction (SPE) or column chromatography can effectively remove impurities and isolate the desired polar glycoside.[1][2]

Q3: My purified fraction shows multiple spots on a Thin Layer Chromatography (TLC) plate, even after column chromatography. How can I improve the resolution?

A3: This situation suggests that the contaminants have similar polarities to your target glycoside, making separation challenging.[2] To improve chromatographic separation, you can:

  • Optimize the Mobile Phase: A systematic approach to optimizing the solvent system for your column chromatography is crucial. Starting with a non-polar solvent and gradually increasing the polarity (a shallow gradient) can enhance the separation of compounds with similar retention factors.[2][3]

  • Consider a Different Chromatographic Technique: If optimizing the mobile phase is insufficient, consider alternative chromatography methods. For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) might be a suitable option.[3]

Q4: I am observing degradation of my target glycoside during the extraction process. What can I do to prevent this?

A4: Degradation of glycosides can be caused by excessive heat, prolonged exposure to light, pH instability, or enzymatic activity.[3] To mitigate degradation:

  • Control Temperature: Use lower temperatures during solvent evaporation, for example, by using a rotary evaporator under reduced pressure at temperatures below 40-50°C.[2][3]

  • Protect from Light: Store extracts at low temperatures (e.g., 4°C) and in dark containers to prevent photodegradation.[3]

  • Maintain pH: Flavonoid glycosides can be unstable at alkaline pH. Maintaining a neutral or slightly acidic pH during extraction and purification can prevent degradation.[3]

  • Deactivate Enzymes: Endogenous enzymes in the plant material can degrade glycosides. Briefly blanching the fresh plant material in boiling ethanol (B145695) or using extraction solvents with a high percentage of organic modifier can deactivate these enzymes.[3]

Frequently Asked Questions (FAQs)

What is the best solvent for extracting polar glycosides?

As polar molecules, polar glycosides are most effectively extracted using polar solvents. Mixtures of ethanol or methanol (B129727) with water are commonly used.[1] A good starting point is often a 70-80% ethanol or methanol solution in water.[1][4] The optimal ratio will depend on the specific glycoside and plant material and should be determined experimentally.

What is the ideal temperature for extraction?

The optimal temperature depends on the extraction method and the thermal stability of the glycoside. For modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE), a range of 40-60°C is often a good starting point to improve efficiency without causing significant degradation.[1] For more sensitive compounds, lower temperatures may be necessary.[3]

How long should the extraction process be?

Extraction time is highly dependent on the method used. Modern techniques like UAE and MAE can significantly reduce extraction times to as little as 15-60 minutes.[1][5] Conventional methods like maceration may require several hours to days.[1] It is crucial to optimize the extraction time to ensure complete extraction without degrading the target compound.

What is the recommended solid-to-liquid ratio?

A higher solid-to-liquid ratio (i.e., more solvent per unit of plant material) generally leads to a better extraction yield, up to a certain point.[1] A common starting point for optimization is a ratio of 1:10 to 1:30 (g/mL).[6][7]

Experimental Protocols

Ultrasound-Assisted Extraction (UAE) of Polar Glycosides

This protocol provides a general procedure for UAE. Optimal parameters will vary depending on the specific plant material and target glycoside.

Methodology:

  • Sample Preparation: Dry the plant material at a suitable temperature (e.g., 40-50°C) and grind it into a fine powder to increase the surface area for extraction.[8][9]

  • Extraction:

    • Place a known amount of the powdered plant material (e.g., 1 g) into an extraction vessel.

    • Add the extraction solvent (e.g., 70% ethanol in water) at a predetermined solid-to-liquid ratio (e.g., 1:20 g/mL).[1]

    • Place the extraction vessel in an ultrasonic bath or use an ultrasonic probe.

    • Set the desired temperature (e.g., 50°C), sonication power (e.g., 200 W), and extraction time (e.g., 30 minutes).[1][6]

  • Post-Extraction:

    • After extraction, separate the solid residue from the liquid extract by filtration or centrifugation.[1]

    • Collect the supernatant (the extract).

    • The extract can then be concentrated (e.g., using a rotary evaporator) and further purified if necessary.[2]

Microwave-Assisted Extraction (MAE) of Polar Glycosides

This protocol outlines a general procedure for MAE. As with UAE, specific parameters should be optimized.

Methodology:

  • Sample Preparation: Dry and grind the plant material as described for UAE.[8][9]

  • Extraction:

    • Place a known amount of the powdered plant material (e.g., 0.5 g) into a microwave-safe extraction vessel.

    • Add the extraction solvent (e.g., 1.5 M [HO3S(CH2)4mim]HSO4 aqueous solution for simultaneous extraction and hydrolysis of flavonol glycosides, or a more conventional solvent like 70% ethanol) at a specific solid-to-liquid ratio (e.g., 1:30 g/mL).[7][10]

    • Seal the vessel and place it in the microwave extractor.

    • Set the desired microwave power (e.g., 120 W) and extraction time (e.g., 15 minutes).[7][10]

  • Post-Extraction:

    • Allow the vessel to cool to room temperature before opening.

    • Separate the solid residue from the liquid extract by filtration or centrifugation.

    • The collected extract can then be processed for analysis or purification.

Data Presentation

Table 1: Comparison of Extraction Methods for Steviol Glycosides from Stevia Leaves

Extraction MethodTemperature (°C)Time (min)Rebaudioside A Yield (mg/L)Stevioside Yield (mg/L)Total Yield ( g/100g of leaves)
Hot Maceration80402033.1529.115.9
RSLDERoom Temp901170.1399.29.42

Source: Data adapted from a 2018 study comparing rapid solid-liquid dynamic extraction (RSLDE) with conventional maceration.[11]

Table 2: Optimization of Ultrasound-Assisted Deep Eutectic Solvent (UADES) Extraction of Ginkgo Flavonol Glycosides

ParameterOptimized ValueResulting Yield (mg/g)
Ultrasonic Power320 W5.60
Extraction Time63.6 min5.60
Extraction Temperature32.5 °C5.60

Source: Data from a study on UADES of flavonol glycosides from Ginkgo biloba.[5]

Table 3: Optimization of Microwave-Assisted Extraction (MAE) of Flavonol Glycosides from Ginkgo Foliage

ParameterOptimized Value
Ionic Liquid Concentration1.5 M [HO3S(CH2)4mim]HSO4
Microwave Power120 W
Microwave Time15 min
Solid-Liquid Ratio1:30 g/mL

Source: Data from a 2012 study on a microwave-assisted method for flavonol glycoside extraction.[7]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction plant_material Plant Material drying Drying (40-50°C) plant_material->drying grinding Grinding to Fine Powder drying->grinding add_solvent Add Solvent grinding->add_solvent extraction Extraction (e.g., UAE or MAE) separation Filtration / Centrifugation extraction->separation add_solvent->extraction concentration Concentration (Rotary Evaporation) separation->concentration purification Purification (Chromatography) concentration->purification analysis Analysis (e.g., HPLC) purification->analysis

Caption: General workflow for polar glycoside extraction.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Glycoside Yield solvent Suboptimal Solvent low_yield->solvent params Inadequate Parameters (Temp, Time, Ratio) low_yield->params degradation Compound Degradation low_yield->degradation disruption Inefficient Cell Wall Disruption low_yield->disruption optimize_solvent Optimize Solvent Polarity solvent->optimize_solvent optimize_params Optimize Extraction Parameters params->optimize_params protect_compound Control Temp, pH, Light degradation->protect_compound improve_disruption Improve Grinding / Use UAE/MAE disruption->improve_disruption

Caption: Troubleshooting logic for low extraction yields.

References

Preventing degradation of Gossypetin 3-sophoroside-8-glucoside during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Gossypetin 3-sophoroside-8-glucoside during analysis. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during analysis?

This compound is a flavonol glycoside, a type of flavonoid, that has been isolated from plants such as Equisetum hyemale L.[1] Like many flavonoids, it possesses a polyhydroxy structure that makes it a potent antioxidant but also susceptible to degradation under common analytical conditions. Factors such as pH, temperature, light, and the presence of oxidative enzymes can lead to the breakdown of the molecule, resulting in inaccurate quantification and misinterpretation of experimental results.

Q2: What are the primary factors that can cause the degradation of this compound?

The primary factors contributing to the degradation of flavonoids, including this compound, are:

  • High pH: Flavonoids are generally more stable in acidic conditions. Alkaline or even neutral pH can promote oxidation and rearrangement reactions. Studies on similar flavonoids like quercetin (B1663063) show a significant increase in degradation rates as the pH increases from acidic to neutral or alkaline.[2][3]

  • Elevated Temperature: Heat can accelerate degradation reactions.[4][5] Prolonged exposure to high temperatures during extraction, sample preparation, or analysis should be avoided.

  • Light Exposure: UV and visible light can induce photochemical degradation of flavonoids.[5][6] Samples and standards should be protected from light.

  • Presence of Oxygen and Metal Ions: Dissolved oxygen and trace metal ions can catalyze the oxidation of the flavonoid structure.

  • Enzymatic Degradation: If working with crude plant extracts, endogenous enzymes like polyphenol oxidases and glycosidases can degrade the analyte.

Q3: How should I store my this compound standards and samples?

To ensure the stability of your standards and samples, the following storage conditions are recommended:

  • Standards (Pure Compound): For long-term storage, keep the solid compound in a tightly sealed container at -20°C, protected from light. For short-term use, a stock solution can be prepared in a suitable solvent (e.g., DMSO, methanol) and stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[7]

  • Samples (Extracts): Plant extracts should be processed as quickly as possible. If storage is necessary, they should be stored at -20°C or lower, in airtight containers, and protected from light. The addition of a small amount of acid (e.g., formic acid to 0.1%) to the extraction solvent can help preserve the analyte.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low recovery of this compound Degradation during extraction: High temperature, prolonged extraction time, or use of an inappropriate solvent.Optimize extraction parameters. Consider using ultrasound-assisted extraction with temperature control (e.g., in an ice bath).[8] Use a slightly acidic extraction solvent (e.g., methanol (B129727) or ethanol (B145695) with 0.1% formic acid).
Degradation during sample preparation: Exposure to high pH, heat, or light.Work with samples on ice. Use acidic buffers or solvents. Protect samples from light by using amber vials or covering them with aluminum foil.
Inconsistent peak areas in replicate HPLC/UPLC injections On-column degradation: The analytical column conditions may be promoting degradation.Ensure the mobile phase is sufficiently acidic (pH 2.5-4) to suppress the ionization of phenolic hydroxyl groups.[9] Consider using a column with a different stationary phase that is less likely to interact with the analyte in a way that promotes degradation.
Instability in the autosampler: Samples may be degrading while waiting for injection.Use a cooled autosampler (set to 4-10°C). Limit the time samples spend in the autosampler before injection.
Appearance of unknown peaks or a drifting baseline in the chromatogram Formation of degradation products: The analyte is breaking down into smaller compounds.Review all sample handling and analytical conditions for potential causes of degradation (pH, temperature, light). Compare chromatograms of freshly prepared samples with those that have been stored or processed.

Experimental Protocols

Protocol 1: Optimized Extraction of this compound from Plant Material

This protocol is a general guideline and may require optimization for specific plant matrices.

  • Sample Preparation: Lyophilize and grind the plant material to a fine powder.

  • Extraction Solvent: Prepare a solution of 80% methanol in water containing 0.1% formic acid.

  • Extraction Procedure:

    • Weigh 1 gram of the powdered plant material into a conical flask.

    • Add 20 mL of the extraction solvent.

    • Perform ultrasound-assisted extraction in an ice bath for 30 minutes to prevent temperature increase.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet with another 20 mL of the extraction solvent.

    • Combine the supernatants.

  • Sample Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an amber HPLC vial for analysis.

Protocol 2: HPLC-DAD Analysis of this compound

This is a representative HPLC method. Method transfer to UPLC can provide faster analysis times and better resolution.[8]

  • Instrumentation: HPLC system with a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10-40% B

    • 25-30 min: 40-80% B

    • 30-35 min: 80% B (hold)

    • 35-40 min: Re-equilibrate to 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at the absorbance maximum of this compound (flavonoids typically have maxima around 254 nm and 350-370 nm).

Quantitative Data Summary

Due to the limited availability of specific stability data for this compound, the following table provides an estimated stability profile based on data for the structurally similar flavonoid, quercetin.[2] This data should be used as a general guideline.

Table 1: Estimated Degradation of a Structurally Similar Flavonoid (Quercetin) under Various Conditions

ConditionParameterValueEstimated Half-life (t½)
pH (at 37°C) pH 6.0Degradation rate constant (k) ≈ 0.028 h⁻¹~24.7 hours
pH 7.5Degradation rate constant (k) ≈ 0.375 h⁻¹~1.8 hours
Temperature (at pH 7.0) 37°CDegradation rate constant (k) ≈ 0.1 h⁻¹~6.9 hours
50°CDegradation rate constant (k) ≈ 0.245 h⁻¹~2.8 hours
65°CDegradation rate constant (k) ≈ 1.42 h⁻¹~0.5 hours

Note: The degradation rates are based on studies of quercetin and are for illustrative purposes. The actual stability of this compound may vary.

Visualizations

Potential Degradation Pathway

The following diagram illustrates a generalized degradation pathway for flavonoids under oxidative conditions. The complex structure of this compound can be cleaved at several points, particularly at the C-ring, and the glycosidic bonds can be hydrolyzed.

G A This compound B Oxidative Conditions (High pH, Temp, Light, O2) A->B C Hydrolysis of Glycosidic Bonds B->C D Oxidation and Cleavage of C-ring B->D E Gossypetin Aglycone + Sugars C->E F Smaller Phenolic Compounds (e.g., Phloroglucinol derivatives, Protocatechuic acid) D->F

Caption: Generalized degradation pathways for this compound.

Recommended Analytical Workflow

This workflow outlines the key steps to minimize degradation during the analysis of this compound.

G cluster_extraction Extraction cluster_prep Sample Preparation cluster_analysis Analysis A Plant Material C Ultrasonication (Ice Bath) A->C B Acidified Solvent (e.g., 80% MeOH + 0.1% FA) B->C D Centrifugation C->D E Filtration (0.22 µm) D->E F Amber Vial E->F G Cooled Autosampler (4-10°C) F->G H HPLC/UPLC Analysis (Acidic Mobile Phase) G->H I Data Acquisition H->I

References

Troubleshooting low yield in the purification of Gossypetin 3-sophoroside-8-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of low yield during the purification of Gossypetin 3-sophoroside-8-glucoside.

Frequently Asked Questions (FAQs)

Q1: What is a typical expected yield for this compound?

A1: The yield of this compound can vary significantly based on the quality of the starting plant material, the efficiency of the extraction, and the purification methods employed. While specific yield data for this compound is not widely published, a general expected range for similar complex flavonoid glycosides from dried plant material is between 0.05% and 0.2% (w/w). Yields can be affected by factors such as the plant's age, harvest time, and storage conditions.

Q2: What are the most common causes of low yield during the purification of this compound?

A2: Low yields in the purification of complex flavonoid glycosides like this compound can be attributed to several factors:

  • Inefficient Initial Extraction: The choice of solvent, temperature, and extraction time may not be optimal for solubilizing the target compound.

  • Compound Degradation: Flavonoid glycosides can be sensitive to pH, temperature, and enzymatic activity, leading to degradation during extraction and purification.

  • Loss during Chromatographic Steps: Suboptimal selection of stationary and mobile phases, as well as improper fraction collection, can lead to significant loss of the compound.

  • Co-elution with Impurities: The presence of structurally similar compounds can make separation difficult, leading to impure fractions and a lower yield of the desired compound.

Q3: How can I improve the efficiency of the initial extraction?

A3: To enhance the extraction of this compound, consider the following:

  • Solvent Optimization: Use polar solvents such as methanol (B129727) or a high-percentage ethanol (B145695) solution (e.g., 70-80%). Experiment with different solvent-to-solid ratios to ensure thorough extraction.

  • Temperature Control: While elevated temperatures can improve extraction, excessive heat (above 60°C) should be avoided to prevent degradation of the glycoside.

  • Extraction Time: Ensure sufficient extraction time, which may involve multiple extraction cycles.

  • Advanced Extraction Techniques: Consider methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency and reduce extraction time.

Troubleshooting Guide for Low Yield

This guide addresses potential issues at each stage of a typical purification workflow for this compound.

Problem 1: Low Concentration of Target Compound in the Crude Extract
Possible Cause Recommended Solution
Poor Quality of Starting Material Verify the botanical identity and quality of the plant material. Use fresh or properly dried and stored material.
Inefficient Extraction Solvent Perform small-scale pilot extractions with different polar solvents (e.g., methanol, 70% ethanol, 80% ethanol) to determine the optimal solvent.
Suboptimal Extraction Conditions Optimize extraction time and temperature. Avoid prolonged exposure to high temperatures. Consider using UAE or MAE.
Degradation during Extraction Maintain a neutral or slightly acidic pH during extraction. Flavonoids can be unstable under alkaline conditions.[1] Work quickly and protect the extract from light.
Problem 2: Significant Loss During Preliminary Purification (e.g., Macroporous Resin Chromatography)
Possible Cause Recommended Solution
Incorrect Resin Selection Test different types of macroporous resins (e.g., HPD-100, AB-8) to find one with optimal adsorption and desorption characteristics for the target compound.
Suboptimal Loading Conditions Ensure the sample is fully dissolved and the pH is appropriate for binding. Control the flow rate to allow for sufficient interaction with the resin.
Inefficient Elution Perform a gradient elution with increasing concentrations of ethanol (e.g., 10%, 30%, 50%, 70%) to determine the optimal concentration for eluting the target compound while leaving impurities behind.
Irreversible Adsorption Strong interactions between the compound and the resin can lead to irreversible binding. If this is suspected, try a different type of resin or a different preliminary purification technique.
Problem 3: Low Recovery from Column Chromatography (e.g., Silica (B1680970) Gel, Sephadex LH-20)
Possible Cause Recommended Solution
Inappropriate Stationary Phase For highly polar glycosides, consider using Sephadex LH-20 or reversed-phase (C18) silica gel instead of normal-phase silica gel to avoid strong, potentially irreversible adsorption.[2][3]
Poorly Optimized Mobile Phase Develop a suitable mobile phase system using Thin Layer Chromatography (TLC) before scaling up to column chromatography. For reversed-phase, a gradient of methanol or acetonitrile (B52724) in water, often with a small amount of acid (e.g., 0.1% formic acid), is common. For Sephadex LH-20, methanol is a typical eluent.[3][4]
Co-elution with Other Compounds If the target compound co-elutes with impurities, a secondary purification step using a different chromatographic technique (e.g., preparative HPLC) may be necessary.
Compound Degradation on Column Some silica gels can be slightly acidic and may cause hydrolysis of glycosidic bonds. If degradation is suspected, neutralize the silica gel before use or opt for a different stationary phase.

Hypothetical Purification Yield Summary

The following table presents a hypothetical, yet realistic, progression of yield during the purification of this compound. Actual yields will vary.

Purification Stage Starting Material (g) Product Mass (g) Purity (%) Step Yield (%) Overall Yield (%)
Dried Plant Material 1000-<0.5--
Crude Extract 1000100~21010
After Macroporous Resin 10010~20101.0
After Sephadex LH-20 101.5~70150.15
After Preparative HPLC 1.50.5>95330.05

Experimental Protocols

The following are generalized protocols for the extraction and purification of this compound, based on methods used for similar flavonoid glycosides.

Protocol 1: Extraction and Preliminary Purification
  • Extraction:

    • Mill the dried plant material to a fine powder.

    • Extract the powder with 80% ethanol at a 1:10 solid-to-liquid ratio (w/v) at 60°C for 2 hours with constant stirring.

    • Repeat the extraction process three times.

    • Combine the extracts and concentrate under reduced pressure to obtain the crude extract.

  • Macroporous Resin Chromatography:

    • Dissolve the crude extract in deionized water.

    • Load the aqueous solution onto a pre-equilibrated macroporous resin column (e.g., HPD-100).

    • Wash the column with 2-3 bed volumes of deionized water to remove highly polar impurities.

    • Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80%).

    • Collect fractions and monitor by TLC or HPLC to identify those containing this compound.

    • Combine the positive fractions and concentrate to dryness.

Protocol 2: Column Chromatography Purification
  • Sephadex LH-20 Chromatography:

    • Dissolve the partially purified extract from the previous step in a minimal amount of methanol.

    • Load the sample onto a Sephadex LH-20 column pre-equilibrated with methanol.[3]

    • Elute the column with methanol, collecting fractions.[3]

    • Monitor the fractions by TLC or HPLC.

    • Combine the fractions containing the target compound and concentrate.

  • Preparative HPLC (Optional Final Step):

    • For high-purity compound, the enriched fraction can be further purified by preparative HPLC.

    • Stationary Phase: C18 column.

    • Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

    • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

    • Lyophilize the collected fraction to obtain the pure compound.

Visualizations

experimental_workflow start Dried Plant Material extraction Extraction (80% Ethanol) start->extraction crude_extract Crude Extract extraction->crude_extract macroporous_resin Macroporous Resin Chromatography crude_extract->macroporous_resin partially_purified Partially Purified Extract macroporous_resin->partially_purified sephadex Sephadex LH-20 Chromatography partially_purified->sephadex enriched_fraction Enriched Fraction sephadex->enriched_fraction prep_hplc Preparative HPLC enriched_fraction->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: A typical experimental workflow for the purification of this compound.

troubleshooting_low_yield cluster_extraction Extraction Stage cluster_preliminary Preliminary Purification cluster_column Column Chromatography low_yield Low Yield Observed cause_extraction Poor extraction efficiency or degradation low_yield->cause_extraction cause_preliminary Loss on macroporous resin low_yield->cause_preliminary cause_column Loss or poor separation on column low_yield->cause_column solution_extraction Optimize solvent, temperature, time. Check pH. cause_extraction->solution_extraction Solution solution_preliminary Optimize resin type, loading, and elution. cause_preliminary->solution_preliminary Solution solution_column Optimize stationary/mobile phase. Consider prep-HPLC. cause_column->solution_column Solution

References

Technical Support Center: LC-MS/MS Analysis of Gossypetin 3-sophoroside-8-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of Gossypetin 3-sophoroside-8-glucoside. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plant extracts, biological fluids).[1][2] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[2][3][4] In the analysis of complex samples like herbal extracts, co-extracted phytochemicals and endogenous components can elevate baseline noise and interfere with the ionization of the target analyte.[5]

Q2: How can I quantitatively assess the matrix effect in my this compound analysis?

A2: The most common method to quantitatively evaluate matrix effects is the post-extraction spike method.[2][4] This involves comparing the peak area of the analyte in a sample spiked after extraction with the peak area of a pure standard solution at the same concentration. The matrix effect (ME) can be calculated using the following formula:

ME (%) = (Peak area in spiked post-extraction sample / Peak area in neat standard) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Another technique is the post-column infusion experiment, which helps to identify regions of ion suppression or enhancement in the chromatogram.[1]

Q3: What are the primary sources of matrix effects in the analysis of flavonoid glycosides like this compound?

A3: The primary sources of matrix effects in the analysis of flavonoid glycosides from complex matrices such as plant extracts or biological samples include:

  • Endogenous components: Co-eluting compounds from the biological or plant matrix are a major source of interference.[1][6] For instance, in plasma samples, phospholipids (B1166683) are a well-known cause of ion suppression in electrospray ionization (ESI).[2]

  • Exogenous substances: Contaminants introduced during sample preparation, such as anticoagulants or dosing vehicles, can also contribute to matrix effects.[2]

  • Mobile phase additives: While often necessary for good chromatography, high concentrations of additives like formic acid can sometimes cause ion suppression.[1]

  • Isobaric and isomeric interferences: Many flavonoid glycosides have identical molecular weights or structural similarities, making them difficult to distinguish without optimal chromatographic separation and MS/MS fragmentation analysis.[1]

Q4: Can the choice of ionization technique influence the severity of matrix effects?

A4: Yes, the choice of ionization technique can significantly impact the extent of matrix effects. Electrospray ionization (ESI) is generally more susceptible to matrix effects compared to atmospheric pressure chemical ionization (APCI).[2] This is because the ESI process occurs in the liquid phase, where competition for charge between the analyte and co-eluting matrix components is more pronounced.[2] For phenolic compounds, negative ion mode ESI has been reported to be more sensitive.[7]

Troubleshooting Guide

Problem 1: Low signal intensity or high signal variability for this compound.

Possible Cause Suggested Solution
Ion Suppression Conduct a post-column infusion experiment to identify regions of ion suppression.[1] Improve sample clean-up to remove interfering compounds or optimize chromatographic separation.[1] Diluting the sample can also reduce the concentration of interfering matrix components.[8]
Suboptimal MS Parameters Optimize ion source parameters such as gas flows, temperatures, and voltages specifically for this compound.[1]
Inappropriate Mobile Phase Ensure the mobile phase pH is suitable. For acidic flavonoids, a low pH mobile phase (e.g., with 0.1% formic acid) can improve peak shape and signal.[1][8]
Instrument Contamination A dirty ion source or mass optics can significantly reduce signal intensity.[8] Regular cleaning and maintenance are crucial.

Problem 2: Poor peak shape and resolution.

Possible Cause Suggested Solution
Inappropriate Mobile Phase Ensure the mobile phase pH is suitable for the analyte. For acidic flavonoids, a low pH (e.g., with 0.1-0.2% formic acid) can improve peak shape.[1]
Injection Solvent Mismatch The injection solvent should be compatible with the initial mobile phase to avoid peak distortion.
Column Overload Injecting too much sample can lead to peak fronting or tailing. Reduce the injection volume or sample concentration.

Problem 3: Difficulty in distinguishing this compound from isomers.

Possible Cause Suggested Solution
Insufficient Chromatographic Separation Optimize the HPLC method by adjusting the gradient, flow rate, or column temperature to achieve baseline separation of isomers.[1]
Lack of Fragmentation Information Perform MS/MS experiments to obtain unique fragmentation patterns for each isomer. The position of the glycosidic linkages can influence the relative abundance of fragment ions, aiding in differentiation.[1]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using the Post-Extraction Spike Method

  • Prepare a blank matrix extract: Extract a sample that is known to not contain this compound using your established sample preparation method.

  • Prepare a neat standard solution: Dissolve a known amount of this compound reference standard in the reconstitution solvent to a specific concentration.

  • Prepare a post-extraction spiked sample: Take an aliquot of the blank matrix extract and spike it with the this compound reference standard to the same final concentration as the neat standard solution.

  • LC-MS/MS analysis: Inject both the neat standard solution and the post-extraction spiked sample into the LC-MS/MS system and acquire the data.

  • Calculate the matrix effect: Use the formula provided in FAQ 2 to determine the percentage of ion suppression or enhancement.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up

  • Condition the SPE cartridge: Condition a suitable SPE cartridge (e.g., C18) with methanol (B129727) followed by water.

  • Load the sample: Load the pre-treated sample extract onto the conditioned cartridge.

  • Wash the cartridge: Wash the cartridge with water or a low percentage of organic solvent to remove polar impurities.[1]

  • Elute the analyte: Elute the this compound with a suitable solvent such as methanol or acetonitrile.[1]

  • Evaporate and reconstitute: Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[1]

Quantitative Data Summary

Table 1: Hypothetical Matrix Effect Evaluation in Different Matrices

MatrixAnalyte Concentration (ng/mL)Peak Area (Neat Standard)Peak Area (Post-Extraction Spike)Matrix Effect (%)Interpretation
Plasma50120,00084,00070Ion Suppression
Urine50120,000108,00090Minor Ion Suppression
Plant Extract A50120,00060,00050Significant Ion Suppression
Plant Extract B50120,000138,000115Ion Enhancement

Visualizations

Troubleshooting_Workflow start Start: Inaccurate Quantification of this compound check_signal Observe Low Signal Intensity or High Variability? start->check_signal check_peak_shape Observe Poor Peak Shape? check_signal->check_peak_shape No ion_suppression Investigate Ion Suppression check_signal->ion_suppression Yes check_isomers Difficulty Distinguishing Isomers? check_peak_shape->check_isomers No optimize_mobile_phase Optimize Mobile Phase check_peak_shape->optimize_mobile_phase Yes optimize_chromatography Optimize Chromatographic Separation check_isomers->optimize_chromatography Yes end_good Analysis Successful check_isomers->end_good No optimize_ms Optimize MS Parameters ion_suppression->optimize_ms end_bad Re-evaluate Method ion_suppression->end_bad optimize_ms->check_peak_shape optimize_ms->end_bad optimize_mobile_phase->check_isomers optimize_mobile_phase->end_bad perform_msms Perform MS/MS for Fragmentation optimize_chromatography->perform_msms optimize_chromatography->end_bad perform_msms->end_good

Caption: Troubleshooting workflow for LC-MS/MS analysis.

Matrix_Effect_Mitigation cluster_strategies Mitigation Strategies start Matrix Effect Detected sample_prep Improve Sample Preparation (e.g., SPE, LLE) start->sample_prep chromatography Optimize Chromatography (Gradient, Column) start->chromatography internal_std Use Stable Isotope-Labeled Internal Standard start->internal_std dilution Dilute Sample start->dilution end_node Reduced/Compensated Matrix Effect sample_prep->end_node chromatography->end_node internal_std->end_node dilution->end_node

Caption: Strategies for mitigating matrix effects.

References

Technical Support Center: Enhancing Flavonoid Glycoside Resolution in RP-HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the resolution of flavonoid glycosides in reversed-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor resolution or overlapping peaks for my flavonoid glycosides?

A1: Poor resolution is a common issue when separating structurally similar flavonoid glycosides. The key to improving separation lies in systematically optimizing several chromatographic parameters.

Initial Checks:

  • Column Health: An old or contaminated column can lead to peak broadening and a loss of resolution. First, verify your HPLC system's performance with a standard mixture and ensure the column is in good condition.[1][2]

  • System Suitability: Before troubleshooting, confirm that your HPLC system is functioning correctly by checking for leaks, salt buildup, or unusual noises from the pump.[1][3][4]

Optimization Strategies:

  • Mobile Phase Composition: This is one of the most critical factors.

    • Organic Modifier: Acetonitrile and methanol (B129727) are the most common organic solvents used. Acetonitrile often provides lower viscosity and better UV transparency.[5] The choice between them can significantly alter selectivity.[6]

    • Acidic Modifier: Adding a small amount of acid (e.g., 0.1% formic acid, acetic acid, or phosphoric acid) to the aqueous mobile phase is crucial.[7][8][9] This suppresses the ionization of phenolic hydroxyl groups on the flavonoids and free silanol (B1196071) groups on the column packing, leading to sharper, more symmetrical peaks.[1] For acidic flavonoids, a low pH mobile phase is particularly effective.[7]

    • Gradient Elution: A gradient elution, where the concentration of the organic solvent is gradually increased, is typically necessary for separating complex mixtures of flavonoids with varying polarities.[2][5] Optimizing the gradient slope and time can resolve closely eluting compounds.

  • Column Temperature:

    • Temperature affects mobile phase viscosity and the kinetics of analyte-stationary phase interactions.[1]

    • Increasing the column temperature (e.g., to 35°C or 40°C) generally decreases viscosity, which can lead to sharper peaks and reduced analysis time.[1][10][11]

    • A systematic evaluation of different temperatures (e.g., 25°C, 35°C, 45°C) is recommended, as the optimal temperature can vary.[10][12] In some cases, increasing the temperature might not improve or could even be detrimental to the separation of specific isomers.[1]

  • Flow Rate:

    • The flow rate impacts the time analytes interact with the stationary phase.[10]

    • Lowering the flow rate can increase interaction time and potentially improve the separation of critical pairs, although this will lengthen the total run time.[1][13]

Q2: How can I improve my peak shape? I'm observing significant peak tailing or fronting.

A2: Poor peak shape compromises resolution and quantification accuracy. Tailing and fronting usually stem from different underlying issues.

Causes and Solutions for Peak Tailing:

  • Secondary Interactions: Residual silanol groups on the C18 column's silica (B1680970) backbone can interact with the hydroxyl groups of flavonoids, causing peaks to tail.[1]

    • Solution: Add an acidic modifier like 0.1-0.2% formic acid to the mobile phase to suppress silanol activity.[1][7]

  • Column Contamination: Contaminants from previous injections can cause peak shape issues.[7]

    • Solution: Flush the column with a strong solvent. Using a guard column is also recommended to protect the analytical column.[2][7]

  • Column Overload: Injecting too high a concentration of your sample can lead to tailing.[1][2]

    • Solution: Try diluting the sample or reducing the injection volume.[1]

Causes and Solutions for Peak Fronting:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, peak fronting can occur.[1][7]

    • Solution: Whenever possible, dissolve or reconstitute your final sample in the initial mobile phase.[1][7]

Below is a decision tree to help diagnose common peak shape problems.

G start Poor Peak Shape tailing Peak Tailing? start->tailing fronting Peak Fronting? tailing->fronting No cause_tail1 Secondary Interactions (Silanol Groups) tailing->cause_tail1 Yes cause_tail2 Column Overload tailing->cause_tail2 Yes cause_front1 Sample Solvent Stronger than Mobile Phase fronting->cause_front1 Yes sol_tail1 Solution: Add 0.1% Formic Acid to Mobile Phase cause_tail1->sol_tail1 sol_tail2 Solution: Dilute Sample or Reduce Injection Volume cause_tail2->sol_tail2 sol_front1 Solution: Dissolve Sample in Initial Mobile Phase cause_front1->sol_front1

Decision tree for troubleshooting HPLC peak shape issues.
Q3: My retention times are fluctuating between runs. What are the potential causes?

A3: Unstable retention times make peak identification and quantification unreliable. This issue often points to problems with the mobile phase, temperature control, or the pump.[1]

Potential Causes and Solutions:

Potential Cause Solution
Inconsistent Mobile Phase Preparation Ensure accurate and consistent preparation of the mobile phase for every run. If using an automated mixer, consider hand-mixing to check for proportioning valve issues.[3][4]
Mobile Phase Evaporation Keep mobile phase reservoirs covered to prevent the evaporation of the more volatile organic solvent, which changes the composition over time.[1][4]
Lack of Column Equilibration The column must be fully equilibrated with the initial mobile phase conditions before each injection. Increase the equilibration time if you suspect this is an issue.[1]
Temperature Fluctuations Changes in ambient temperature can affect retention times. Use a column oven to maintain a constant and controlled temperature.[1][3][4]

| Pump Issues (Leaks, Seals) | Leaks or worn pump seals can cause an inconsistent flow rate. Perform regular pump maintenance, check for leaks (salt buildup is a common sign), and replace seals as needed.[1][3] |

Data Presentation

Table 1: Effect of Column Temperature on Flavonoid Peak Area

This table summarizes the effect of column temperature on the peak area percentage for gallic acid, rutin, and quercetin, demonstrating that 35°C yielded the highest response in this particular study.[10]

CompoundColumn Temperature: 35°C (Peak Area %)Column Temperature: 40°C (Peak Area %)
Gallic Acid74.45%53.60%
Rutin25.54%17.23%
Quercetin70.41%29.16%

Data adapted from a study optimizing conditions for these specific flavonoids.[10]

Table 2: Effect of Mobile Phase Composition on Isomer Resolution (Rs)

The choice of organic solvent and acid modifier can significantly impact the resolution (Rs) between critical flavonoid isomer pairs. An Rs value > 1.5 indicates baseline separation.[12]

Isomer PairMobile Phase BAcid ModifierResolution (Rs)
Orientin / IsoorientinAcetonitrile0.1% Formic Acid1.62
Orientin / IsoorientinMethanol0.1% Formic Acid1.21
Vitexin / IsovitexinAcetonitrile0.1% Formic Acid1.55
Vitexin / IsovitexinAcetonitrile0.1% Acetic Acid1.39

Data adapted from a study on separating flavonoid isomers in buckwheat sprouts.[12]

Experimental Protocols

General Protocol for RP-HPLC Analysis of Flavonoid Glycosides

This protocol provides a robust starting point for method development. Optimization will be required based on the specific sample matrix and target analytes.

1. Sample Preparation: Solid-Phase Extraction (SPE) This step is recommended to remove interfering matrix components.[7]

  • Conditioning: Condition a C18 SPE cartridge with one volume of methanol, followed by one volume of water.

  • Loading: Load the filtered plant extract onto the cartridge.

  • Washing: Wash the cartridge with water or a low-percentage organic solvent to remove polar impurities.

  • Elution: Elute the flavonoid glycosides with methanol or acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase.[7]

2. HPLC System and Conditions

  • LC System: Standard HPLC or UPLC system.[7]

  • Column: A reversed-phase C18 column is most common (e.g., 150 mm x 4.6 mm, 5 µm or 100 mm x 2.1 mm, 1.8 µm).[7][9]

  • Mobile Phase A: Water with 0.1% formic acid.[7][9][14]

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[7][14]

  • Column Temperature: 25°C - 40°C (start with 35°C).[9][10][12]

  • Flow Rate: 0.5 - 1.0 mL/min.[9][10]

  • Detection Wavelength: Use a photodiode array (PDA) detector to monitor multiple wavelengths. Common wavelengths are ~280 nm for flavanones and ~350-370 nm for flavonols.[10][15]

  • Injection Volume: 2 - 10 µL.[9]

3. Example Gradient Program

Time (min) % Mobile Phase B
0 20
5 20
25 21
45 50
50 20 (Return to initial)

| 60 | 20 (Equilibration) |

This gradient is an example and should be optimized for the specific separation.[9]

Visualizations

Troubleshooting Workflow for Poor Resolution

This workflow provides a logical sequence of steps to follow when encountering poor separation of flavonoid glycosides.

G start Poor Resolution / Overlapping Peaks check_col 1. Check System & Column Health (Run Standard, Check for Leaks) start->check_col opt_mp 2. Optimize Mobile Phase (Adjust Organic Solvent Ratio, Gradient Slope, pH) check_col->opt_mp adj_temp 3. Adjust Column Temperature (Test 25°C, 35°C, 45°C) opt_mp->adj_temp adj_flow 4. Adjust Flow Rate (Try Lower Flow Rate) adj_temp->adj_flow result Improved Resolution adj_flow->result

A systematic workflow for troubleshooting poor resolution.
General Experimental Workflow

The diagram below outlines the complete experimental process from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing extraction Extraction from Plant Material filtration Filtration (0.22 µm) extraction->filtration spe Solid-Phase Extraction (SPE) (Cleanup) filtration->spe hplc RP-HPLC Separation (C18 Column) spe->hplc detection PDA/UV Detection hplc->detection data_acq Chromatogram Acquisition detection->data_acq quant Peak Integration & Quantification data_acq->quant

Workflow from sample preparation to HPLC data analysis.

References

Method development for the analysis of Gossypetin 3-sophoroside-8-glucoside in complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method development and analysis of Gossypetin (B1671993) 3-sophoroside-8-glucoside in complex mixtures. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of Gossypetin 3-sophoroside-8-glucoside.

Q1: Why am I observing poor peak shape (tailing or fronting) for my this compound peak?

A1: Poor peak shape is a common issue in HPLC analysis. Here’s a systematic approach to troubleshoot this problem:

  • Chemical Interactions: this compound, a flavonoid glycoside, has multiple hydroxyl groups that can lead to secondary interactions with the stationary phase, causing peak tailing.

    • Mobile Phase pH: Ensure the mobile phase pH is appropriate. For acidic compounds like flavonoids, a mobile phase with a low pH (e.g., containing 0.1% formic acid) can suppress the ionization of silanol (B1196071) groups on the silica-based column, reducing peak tailing.[1][2]

    • Buffer Concentration: Inadequate buffer concentration can also lead to peak distortion. If using a buffer, ensure its concentration is sufficient.

  • Column Issues:

    • Column Contamination: The column inlet frit can become blocked with particulate matter from the sample or mobile phase, leading to peak distortion.[3] Try back-flushing the column or replacing the inlet frit.

    • Column Void: A void at the head of the column can cause peak splitting or tailing.[4][5] This may require replacing the column.

  • Injection Solvent: Injecting the sample in a solvent stronger than the initial mobile phase can cause peak fronting. Whenever possible, dissolve the sample in the initial mobile phase.

  • Sample Overload: Injecting too concentrated a sample can lead to peak fronting.[3] Try diluting the sample or reducing the injection volume.

Q2: I am experiencing low sensitivity or cannot detect my target analyte. What are the possible causes?

A2: Low sensitivity can stem from several factors throughout the analytical workflow:

  • Sample Preparation: Inefficient extraction can result in low recovery of this compound. Consider optimizing the extraction solvent, temperature, and time. Microwave-assisted or ultrasound-assisted extraction can improve efficiency.

  • Analyte Degradation: Flavonoid glycosides can be susceptible to degradation under certain conditions.

    • Temperature and Light: Store standard solutions and sample extracts in a cool, dark place to prevent degradation.[6][7] Some flavonoids show significant degradation when exposed to sunlight and higher temperatures.[7]

    • pH: Extreme pH values can lead to the hydrolysis of the glycosidic bonds.

  • Mass Spectrometry Parameters (for LC-MS):

    • Ionization Mode: Flavonoids are typically analyzed in negative ion mode due to the presence of acidic hydroxyl groups.[8] Ensure your MS is operating in the appropriate mode.

    • Source Parameters: Optimize the ion source parameters, such as capillary voltage, gas flow, and temperature, to maximize the signal for your specific analyte.[9]

  • Detector Wavelength (for HPLC-UV): Flavonoids generally have two major absorption bands. For flavonols like gossypetin derivatives, these are typically around 250-280 nm and 350-380 nm.[10] Ensure the detection wavelength is set to the absorption maximum of this compound for optimal sensitivity.

Q3: My retention time is shifting between injections. What should I do?

A3: Retention time instability can compromise peak identification and quantification.

  • Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause. Prepare fresh mobile phase daily and ensure thorough mixing of the components.

  • Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A stable baseline is a good indicator of equilibration.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature variations can affect retention times.[2]

  • Pump Performance: Inconsistent flow rates due to pump issues (e.g., air bubbles, worn seals) can cause retention time shifts. Degas the mobile phase and regularly maintain the HPLC pump.

Frequently Asked Questions (FAQs)

Q1: What is a suitable standard for the quantification of this compound if a certified reference standard is unavailable?

A1: While a certified reference standard of this compound is ideal, if unavailable, you may consider using a structurally related compound for semi-quantification. A suitable alternative could be another gossypetin glycoside, such as Gossypin (Gossypetin-8-O-glucoside), or a more common flavonol glycoside like Rutin (Quercetin-3-O-rutinoside). However, it is crucial to state that the results will be an estimation, and the relative response factor should be determined if possible.

Q2: How should I prepare and store my standard solutions and samples?

A2:

  • Standard Solutions: Prepare stock solutions in a high-purity solvent like methanol (B129727) or DMSO.[8] Store them at low temperatures (e.g., -20°C) in amber vials to protect from light.[6]

  • Sample Extracts: After extraction, filter the samples through a 0.22 or 0.45 µm syringe filter to remove particulates before injection.[2] Store extracts under the same conditions as standard solutions. The stability of flavonoids in solution can vary depending on the solvent, temperature, and light exposure.[6][11][12]

Q3: What type of HPLC column is best suited for the analysis of this compound?

A3: A reversed-phase C18 column is the most common and generally effective choice for separating flavonoid glycosides.[1][13] Columns with a particle size of 5 µm or smaller (for UHPLC) and a length of 150-250 mm are typically used. End-capped columns are often preferred to minimize interactions with residual silanol groups.

Q4: What are typical mobile phases for the separation of flavonoid glycosides?

A4: A gradient elution using a binary solvent system is standard.

  • Solvent A: Acidified water, typically with 0.1% formic acid or acetic acid.[1][2][10][13][14]

  • Solvent B: Acetonitrile or methanol.[2][10] A gradient program starting with a low percentage of the organic solvent (B) and gradually increasing is used to elute the more polar glycosides first, followed by less polar compounds.

Data Presentation

Table 1: Representative UPLC-MS/MS Parameters for Flavonoid Glycoside Analysis

ParameterSetting
Chromatographic System UPLC with a C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 5-95% B over 10-15 minutes
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 2.5 - 3.5 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 500 °C
Scan Mode Multiple Reaction Monitoring (MRM) for quantification

Note: These are general parameters and should be optimized for the specific instrument and analyte.

Experimental Protocols

Protocol 1: Sample Preparation from Plant Material
  • Drying and Grinding: Dry the plant material at a controlled temperature (e.g., 40-60°C) to a constant weight. Grind the dried material into a fine powder.

  • Extraction:

    • Weigh approximately 1 gram of the powdered plant material.

    • Perform extraction using a suitable solvent such as methanol, ethanol, or a mixture with water.[15] Ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can enhance efficiency.[15] For UAE, place the sample in a flask with the solvent and sonicate for 30-60 minutes.

  • Filtration and Concentration: Filter the extract to remove solid plant debris. The solvent can be evaporated under reduced pressure using a rotary evaporator to concentrate the extract.

  • Purification (Optional): For complex matrices, a solid-phase extraction (SPE) step can be employed to clean up the sample and enrich the flavonoid fraction. A C18 or polyamide SPE cartridge can be effective.[15]

  • Final Preparation: Reconstitute the dried extract in the initial mobile phase composition. Filter the final solution through a 0.22 µm syringe filter before injection.

Protocol 2: UPLC-MS/MS Analysis
  • Instrumentation: Use a UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase: Solvent A: Water + 0.1% Formic Acid; Solvent B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2-5 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: ESI-

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • MRM Transitions: Determine the specific precursor and product ions for this compound by infusing a standard solution.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Start Plant Material Drying Drying & Grinding Start->Drying Extraction Extraction (UAE/MAE) Drying->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotovap) Filtration->Concentration Purification SPE Purification (Optional) Concentration->Purification Final_Prep Reconstitution & Filtration Purification->Final_Prep UPLC_MS UPLC-MS/MS Analysis Final_Prep->UPLC_MS Data_Acquisition Data Acquisition (MRM) UPLC_MS->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting End Final Report Reporting->End

Caption: Experimental workflow for the analysis of this compound.

Troubleshooting_Logic Start Problem Observed Peak_Shape Poor Peak Shape? Start->Peak_Shape Sensitivity Low Sensitivity? Peak_Shape->Sensitivity No Tailing Tailing or Fronting? Peak_Shape->Tailing Yes Retention_Time Retention Time Shift? Sensitivity->Retention_Time No Check_Extraction Optimize Sample Extraction Sensitivity->Check_Extraction Yes Check_Mobile_Phase Prepare Fresh Mobile Phase Retention_Time->Check_Mobile_Phase Yes Check_Chemical Check Mobile Phase pH & Injection Solvent Tailing->Check_Chemical Tailing Overload Reduce Sample Concentration Tailing->Overload Fronting Check_Physical Check for Column Void & Frit Blockage Check_Chemical->Check_Physical Check_Degradation Check Sample Stability (Light/Temp) Check_Extraction->Check_Degradation Check_MS Optimize MS Parameters Check_Degradation->Check_MS Check_Equilibration Ensure Column Equilibration Check_Mobile_Phase->Check_Equilibration Check_Temp Use Column Oven Check_Equilibration->Check_Temp Check_Pump Check Pump Performance Check_Temp->Check_Pump

Caption: Troubleshooting decision tree for common HPLC/UPLC-MS issues.

References

Column selection for the optimal separation of gossypetin derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimal column selection and method development for the separation of gossypetin (B1671993) and its derivatives using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting column for separating gossypetin derivatives?

A good starting point for separating gossypetin and its derivatives is a reversed-phase HPLC method using a C18 column.[1][2] This type of column is widely used for flavonoid analysis due to its versatility and effectiveness in separating compounds with varying polarities. A standard dimension such as 250 mm x 4.6 mm with a 5 µm particle size is a common choice.[3]

Q2: I'm observing poor resolution or co-elution of my gossypetin derivatives. How can I improve the separation?

Poor resolution is a common issue when dealing with structurally similar compounds like gossypetin derivatives.[3] To improve separation, you can systematically optimize several chromatographic parameters. A resolution value (Rs) greater than 1.5 is typically considered baseline separation.[1][4]

Initial Checks:

  • Column Health: Ensure your column is not old or contaminated, as performance degrades over time, leading to peak broadening.[3]

  • System Suitability: Verify your HPLC system is functioning correctly by running a standard mixture with known separation characteristics.[3]

Optimization Strategies:

  • Mobile Phase Composition:

    • Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity.[1][5] Acetonitrile often provides better separation efficiency for flavonoids.[3]

    • pH Adjustment: Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the aqueous mobile phase can suppress the ionization of phenolic hydroxyl groups, leading to improved peak shape and selectivity.[1][3][4]

  • Gradient Elution:

    • A gradient elution is generally necessary to separate the more polar glycosides from the less polar aglycones.[1]

    • A shallow (slower) gradient, where the percentage of the organic solvent is increased gradually, can significantly enhance the separation of closely eluting compounds.[1][3]

  • Column Temperature:

    • Increasing the column temperature (e.g., to 30°C or 40°C) can decrease mobile phase viscosity, resulting in sharper peaks and potentially better resolution.[3][4] However, excessively high temperatures may not always be beneficial.[3] A systematic evaluation is recommended.

  • Flow Rate:

    • Lowering the flow rate increases the interaction time between the analytes and the stationary phase, which can improve the separation of critical pairs, though it will also lengthen the analysis time.[1][3]

Q3: Are there alternative column chemistries to consider if a C18 column is insufficient?

Yes, if a C18 column does not provide the desired selectivity, several other stationary phases can be explored:

  • Phenyl-Hexyl or Cyano (CN) Phases: These offer different selectivities compared to C18 and can change the elution order of compounds.[1][6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are an excellent alternative for separating polar compounds. Zwitterionic sulfoalkylbetaine (ZIC-HILIC) columns, in particular, have shown higher retention and better separation efficiency for flavonoids compared to DIOL stationary phases.[7]

  • CSH Fluorophenyl Columns: In Supercritical Fluid Chromatography (SFC), a CSH fluorophenyl column has been shown to be effective for the rapid separation of various flavonoids.[6]

  • Solid-Core Columns: Columns packed with solid-core (or superficially porous) particles can provide higher efficiency and sharper peaks, leading to better resolution without generating excessively high backpressure.[1][8]

Q4: My chromatographic peaks are tailing or fronting. What are the causes and solutions?

Poor peak shape can compromise resolution and quantification.

  • Peak Tailing:

    • Cause: Often caused by strong interactions between basic analytes and acidic residual silanols on the silica (B1680970) surface of the column.[2][9]

    • Solution: Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol (B1196071) activity.[3] Using a high-purity, end-capped column can also minimize this effect.

  • Peak Fronting:

    • Cause: Typically a result of column overload or dissolving the sample in a solvent significantly stronger than the initial mobile phase.[3]

    • Solution: Reduce the injection volume or sample concentration.[3] Always try to dissolve the sample in the initial mobile phase composition.[1][3]

Q5: My retention times are fluctuating between runs. What could be the problem?

Unstable retention times can affect the reliability of your analysis. Common causes include:

  • Insufficient Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[3]

  • Mobile Phase Inconsistency: Inaccurate preparation or evaporation of the organic solvent in the mobile phase can lead to shifts.[3] Ensure consistent and fresh mobile phase preparation.

  • Temperature Fluctuations: Use a thermostatted column compartment to maintain a constant temperature, as changes in ambient temperature can affect retention.[3]

  • HPLC Pump Issues: Leaks or failing check valves can cause inconsistent flow rates. Regular pump maintenance is crucial to ensure a steady flow.[3]

Troubleshooting and Optimization Data

The following tables summarize key parameters and their effects on flavonoid separation, which can be applied to gossypetin derivatives.

Table 1: Effect of Column Temperature on Flavonoid Isomer Resolution (Rs)

Analyte Class Resolution (Rs) at 20°C Resolution (Rs) at 30°C Resolution (Rs) at 40°C
Luteolin Derivatives 1.05 1.58 1.87
Apigenin Derivatives 10.83 9.64 10.30
Quercetin Derivatives 0.00 (co-elution) 1.15 1.93

(Data adapted from studies on common buckwheat sprout extract using a C18 column with a water/acetonitrile gradient containing 0.1% formic acid)[4][10]

Table 2: Comparison of Select Stationary Phases for Flavonoid Separation

Column Type Primary Interaction Best Suited For Key Advantages
C18 (Octadecyl) Hydrophobic (Reversed-Phase) General purpose separation of flavonoids, from aglycones to glycosides.[1][2] Robust, versatile, wide range of available selectivities.
Phenyl-Hexyl π-π interactions, moderate hydrophobicity Aromatic and moderately polar flavonoids. Alternative selectivity to C18.[1]
ZIC-HILIC Hydrophilic partitioning, electrostatic interactions Highly polar flavonoids and glycosides.[7] Higher retention and efficiency for polar compounds.[7]

| CSH Fluorophenyl | Multiple (dipole-dipole, π-π, hydrophobic) | Complex flavonoid mixtures, especially in SFC.[6] | Unique selectivity and fast separations.[6] |

Experimental Protocols

Protocol 1: General Method for HPLC Separation of Gossypetin Derivatives

This protocol provides a starting point for developing a robust separation method.

  • Instrumentation: A standard HPLC system equipped with a binary pump, autosampler, thermostatted column compartment, and a Diode-Array Detector (DAD).[3]

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) formic acid in HPLC-grade water.[3][4]

    • Solvent B: Acetonitrile.[3][4]

  • Gradient Elution Program (Example):

    Time (min) % Solvent B
    0 10
    20 40
    35 70
    40 10
    45 10 (equilibration)

    (This is a starting gradient and should be optimized based on the specific sample)[3]

  • Flow Rate: 1.0 mL/min.[3][4]

  • Column Temperature: 40°C.[3][4]

  • Detection: DAD monitoring at relevant wavelengths for flavonoids (e.g., 280 nm and 360 nm).[3]

  • Injection Volume: 10 µL.[3]

  • Sample Preparation: Dissolve the sample extract in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). Filter the sample through a 0.45 µm or 0.22 µm syringe filter before injection to prevent column clogging.[1]

Visual Guides

G General Experimental Workflow for HPLC Analysis cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Sample Extraction p2 Dissolve in Initial Mobile Phase p1->p2 p3 Filter Sample (0.45 µm) p2->p3 h1 Inject Sample p3->h1 h2 Gradient Elution on C18 Column h1->h2 h3 DAD Detection h2->h3 d1 Chromatogram Generation h3->d1 d2 Peak Integration & Identification d1->d2 d3 Quantification d2->d3

Caption: General experimental workflow for HPLC analysis of gossypetin derivatives.

G Troubleshooting Workflow for Poor Resolution cluster_mobile_phase Mobile Phase Optimization cluster_conditions Instrument Conditions cluster_column Column Selection start Poor Resolution (Rs < 1.5) m1 Decrease Gradient Slope (Make it shallower) start->m1 m2 Change Organic Modifier (ACN <=> MeOH) m1->m2 m3 Adjust pH (e.g., add 0.1% Formic Acid) m2->m3 c1 Optimize Temperature (e.g., 30-40°C) m3->c1 c2 Decrease Flow Rate c1->c2 s1 Try Different Stationary Phase (e.g., Phenyl-Hexyl, HILIC) c2->s1 If resolution still poor end_node Resolution Improved (Rs >= 1.5) c2->end_node If resolution is now acceptable s2 Use High-Efficiency Column (Smaller particles or Solid-Core) s1->s2 s2->end_node

Caption: Troubleshooting workflow for poor resolution of gossypetin derivatives.

G Decision Tree for Peak Shape Problems start Poor Peak Shape q1 Is the peak Tailing or Fronting? start->q1 tailing Tailing q1->tailing Tailing fronting Fronting q1->fronting Fronting sol_tail1 Add Acid to Mobile Phase (e.g., 0.1% Formic Acid) tailing->sol_tail1 sol_tail2 Use High-Purity, End-Capped Column tailing->sol_tail2 sol_front1 Reduce Sample Concentration or Injection Volume fronting->sol_front1 sol_front2 Dissolve Sample in Initial Mobile Phase fronting->sol_front2

Caption: Decision tree for troubleshooting common HPLC peak shape issues.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activities of Gossypetin 3-sophoroside-8-glucoside and Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

An Objective Comparison of Performance with Supporting Experimental Data

In the landscape of flavonoid research, both gossypetin (B1671993) and quercetin (B1663063) derivatives are recognized for their potent antioxidant properties, making them subjects of significant interest for therapeutic applications. This guide provides a comparative analysis of the antioxidant activity of Gossypetin 3-sophoroside-8-glucoside and the widely studied flavonoid, quercetin.

Quantitative Data Summary

The antioxidant activities of gossypetin, its related glycosides, and quercetin have been evaluated using various assays. The following table summarizes key quantitative data from available studies. It is important to note the absence of specific data for this compound, necessitating a comparison with its aglycone (gossypetin) and another glycoside (gossypin).

CompoundAssayIC50 / EC50 ValueTEAC ValueReference(s)
Gossypetin DPPH95.35 µM (IC50)111.53 mM/g[1]
FRAP-155.24 mM/g[1]
Gossypin (Gossypetin-8-glucoside) DPPH63.10 µM (IC50)41.68 mM/g[1]
FRAP-126.28 mM/g[1]
Gossypetin-3'-O-glucoside DPPH0.11 mg/L (EC50)-[2]
Quercetin DPPH15.899 µg/mL (IC50)-
DPPH2.93 µg/mL (IC50)-[3]
ABTS2.04 µg/mL (IC50)-[3]

Note: IC50 (Inhibitory Concentration 50%) and EC50 (Effective Concentration 50%) values represent the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) is another measure of antioxidant strength. The significant variance in quercetin's IC50 values across different studies can be attributed to differing experimental conditions.

Discussion of Antioxidant Activity

Based on the available data, the aglycone gossypetin demonstrates superior radical scavenging activity in the DPPH assay compared to its 8-glucoside, gossypin.[1] This suggests that the presence of a sugar moiety at the 8-position may hinder its direct interaction with free radicals. However, in the FRAP assay, which measures the reducing power of an antioxidant, the difference is less pronounced, with both compounds exhibiting robust activity.[1]

The EC50 value for gossypetin-3'-O-glucoside in the DPPH assay indicates potent antioxidant activity.[2] When comparing these gossypetin derivatives to quercetin, it is evident that quercetin is a highly effective antioxidant with low IC50 values in both DPPH and ABTS assays.[3]

The structural difference between gossypetin and quercetin lies in an additional hydroxyl group at the 8-position in gossypetin. This feature is believed to contribute to its potent antioxidant capacity. The glycosylation pattern, as seen in this compound, will further influence its solubility, bioavailability, and ultimately, its antioxidant efficacy in biological systems. The presence of a sophoroside at the 3-position and a glucoside at the 8-position in this compound would likely increase its polarity and water solubility compared to its aglycone. However, these bulky sugar groups might also create steric hindrance, potentially affecting the molecule's ability to directly scavenge free radicals, as suggested by the data for gossypin.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below for replication and validation purposes.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Procedure:

  • A stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM) is prepared.

  • Various concentrations of the test compound (this compound or quercetin) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Procedure:

  • The ABTS radical cation is generated by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate (B84403) buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Various concentrations of the test compound are added to the diluted ABTS•+ solution.

  • The absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).

  • The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the antioxidant response of the sample to that of Trolox, a water-soluble vitamin E analog.

Signaling Pathway

The antioxidant effects of gossypetin and its glycosides are not limited to direct radical scavenging. They can also modulate intracellular signaling pathways involved in the cellular antioxidant defense system. While the specific pathways for this compound have not been elucidated, studies on related compounds suggest the involvement of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Gossypetin Glycoside Gossypetin Glycoside Keap1 Keap1 Gossypetin Glycoside->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE ARE Nrf2->ARE Translocates to Nucleus & Binds Antioxidant Enzymes Antioxidant Enzymes ARE->Antioxidant Enzymes Induces Transcription Oxidative Stress Reduction Oxidative Stress Reduction Antioxidant Enzymes->Oxidative Stress Reduction Leads to

Caption: Proposed Nrf2-ARE signaling pathway for gossypetin glycosides.

Experimental Workflow

The general workflow for comparing the in vitro antioxidant activity of two compounds is depicted below.

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Prepare stock solutions of this compound and Quercetin C Incubate compounds with DPPH and ABTS solutions at various concentrations A->C B Prepare working solutions of DPPH and ABTS radicals B->C D Measure absorbance using a spectrophotometer C->D E Calculate % inhibition D->E F Determine IC50/EC50 values E->F G Compare antioxidant activities F->G

Caption: General workflow for in vitro antioxidant activity comparison.

Conclusion

The glycosylation of gossypetin, as in this compound, is expected to enhance its solubility but may modulate its direct radical scavenging capacity. Future research should focus on isolating or synthesizing pure this compound and performing head-to-head comparative studies with quercetin using a battery of antioxidant assays, including cellular models, to fully elucidate its potential as a therapeutic antioxidant agent.

References

A Comprehensive Guide to the Validation of an HPLC Method for the Quantification of Gossypetin 3-sophoroside-8-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Gossypetin 3-sophoroside-8-glucoside, a flavonol glycoside.[1] The proposed method is compared with alternative analytical techniques, offering researchers, scientists, and drug development professionals a comprehensive overview for selecting the most suitable quantification method.

Introduction to this compound and its Quantification

This compound is a flavonoid glycoside found in various plant species.[1] Flavonoids are a significant class of natural products with various reported health benefits, including anti-inflammatory, antioxidant, and anti-carcinogenic activities, making their accurate quantification crucial for research and pharmaceutical applications.[2] HPLC is a powerful and widely used technique for the separation, identification, and quantification of flavonoid glycosides due to its high resolution, sensitivity, and accuracy.[2][3][4]

Proposed HPLC Method and its Validation

2.1. Experimental Protocol: Proposed HPLC Method

A reversed-phase HPLC method with UV detection is proposed for the quantification of this compound.

  • Instrumentation: An Agilent 1200 series HPLC system or equivalent, equipped with a diode array detector (DAD).[6]

  • Chromatographic Column: A Zorbax SB-C18 column (4.6 mm x 150 mm, 3.5 µm particle size) is recommended.[6]

  • Mobile Phase: A gradient elution using acetonitrile (B52724) (A) and 0.1% formic acid in water (B).[6]

    • Gradient Program:

      • 0-20 min: 30% A to 70% A

      • 20-22 min: 70% A to 100% A

      • 22-30 min: Hold at 100% A[6]

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.[6]

  • Detection Wavelength: Flavonoids typically exhibit strong absorbance between 280 nm and 370 nm.[6] For initial method development, monitoring at both 280 nm and 365 nm is advised.[6]

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in a suitable solvent such as methanol (B129727) or a methanol-water mixture.

    • Perform ultrasonic extraction for 30 minutes to ensure complete dissolution.

    • Centrifuge the solution to remove any particulate matter.

    • Filter the supernatant through a 0.45 µm syringe filter before injection.

2.2. Method Validation Parameters

The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is typically assessed by comparing the chromatograms of a blank sample, a standard solution of the analyte, and a sample matrix spiked with the analyte.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standard solutions at different concentrations and plotting a calibration curve. A correlation coefficient (R²) of >0.999 is generally considered acceptable.[7]

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by performing recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovery is calculated. Recovery values between 97% and 105% are generally considered acceptable.[7]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

2.3. Data Presentation: Validation Summary

The following table summarizes the acceptance criteria for the validation of the proposed HPLC method.

Validation ParameterAcceptance Criteria
Specificity No interfering peaks at the retention time of this compound.
Linearity (R²) ≥ 0.999[7]
Precision (RSD) Intra-day: ≤ 2%; Inter-day: ≤ 2%[7]
Accuracy (% Recovery) 97% - 105%[7]
LOD Signal-to-Noise Ratio of 3:1
LOQ Signal-to-Noise Ratio of 10:1
Robustness RSD of results should be within acceptable limits for minor variations.

Comparison with Alternative Analytical Techniques

While HPLC is a gold standard for flavonoid analysis, other techniques can also be employed, each with its own advantages and limitations.

Analytical TechniquePrincipleAdvantagesDisadvantages
HPLC-UV/DAD Separation based on polarity, detection by UV-Vis absorbance.High resolution, good sensitivity, robust, widely available.Requires chromophores for detection, may have co-elution issues.
LC-MS Separation by HPLC coupled with mass spectrometry for detection.High sensitivity and selectivity, provides molecular weight and structural information.Higher cost of instrumentation and maintenance, more complex method development.
UV-Vis Spectrophotometry Measures the absorbance of light by the analyte at a specific wavelength.Simple, rapid, and inexpensive.Lacks selectivity, prone to interference from other compounds in the sample matrix.[8]
Electrochemical Methods Measures the current or potential generated by the electrochemical oxidation or reduction of the analyte.High sensitivity, low detection limits.Susceptible to matrix effects, requires electroactive analytes.[8]

Visualizations

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Ultrasonication Ultrasonic Extraction Dissolution->Ultrasonication Centrifugation Centrifugation Ultrasonication->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV/DAD Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the HPLC quantification of this compound.

Logical Relationship of Method Validation Parameters

Validation_Parameters cluster_core Core Validation Parameters cluster_limits Detection Limits ValidatedMethod Validated HPLC Method Specificity Specificity Specificity->ValidatedMethod Linearity Linearity Linearity->ValidatedMethod Precision Precision Precision->ValidatedMethod Accuracy Accuracy Accuracy->ValidatedMethod LOD LOD LOD->Linearity LOQ LOQ LOQ->Linearity Robustness Robustness Robustness->ValidatedMethod

Caption: Interrelationship of key parameters for HPLC method validation.

References

Cross-Validation of DPPH and FRAP Antioxidant Assays for Gossypetin Glycosides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of a novel compound's antioxidant potential is a critical step in its preclinical evaluation. Gossypetin (B1671993), a flavonoid, and its glycoside derivatives have shown significant therapeutic promise, largely attributed to their antioxidant properties.[1][2] However, a single antioxidant assay is insufficient to provide a complete picture of a compound's antioxidant capacity. Different assays are based on distinct chemical principles and react differently with various antioxidant compounds. Therefore, cross-validation using a panel of assays is imperative for a comprehensive and reliable characterization of the antioxidant activity of gossypetin glycosides.

This guide provides a comparative overview of two commonly used in vitro antioxidant assays—DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power)—for the evaluation of gossypetin and its glycosides. It outlines their experimental protocols, presents a framework for data comparison, and provides supporting experimental data.

Comparative Analysis of DPPH and FRAP Assays

The DPPH assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.[3][4][5] This process typically involves a hydrogen atom transfer (HAT) mechanism.[1] The reduction of the deep purple DPPH radical to a yellow-colored non-radical form is monitored spectrophotometrically.[4][5]

The FRAP assay, on the other hand, evaluates the reducing power of an antioxidant.[6][7][8] It measures the ability of a compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which results in the formation of an intense blue-colored complex.[6][8][9] This assay is based on a single electron transfer (SET) mechanism.[1]

A recent study investigated the antioxidant potential of gossypetin, gossypin (B190354) (gossypetin-8-O-glucoside), and hibifolin (B1673243) (gossypetin-8-O-glucuronide) using both DPPH and FRAP assays. The results highlight the different antioxidant profiles revealed by each method.

Quantitative Data Comparison

The antioxidant activities of gossypetin, gossypin, and hibifolin from the aforementioned study are summarized below. The data is presented as Trolox Equivalent Antioxidant Capacity (TEAC), which quantifies the antioxidant capacity of a substance equivalent to that of the water-soluble vitamin E analog, Trolox. IC50 values, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, are also provided for the DPPH assay.

CompoundDPPH Assay (TEAC in mM/g)DPPH Assay (IC50 in µM)FRAP Assay (TEAC in mM/g)
Gossypetin111.53[1][10]95.35[1]155.24[1][10]
Gossypin41.68[1][10]63.10[1]126.28[1][10]
Hibifolin39.99[1][10]61.31[1]94.67[1][10]

Note: Higher TEAC values indicate greater antioxidant activity. A lower IC50 value signifies higher radical scavenging potency.

The data reveals that gossypetin exhibits the highest antioxidant activity in both assays.[1][10] Interestingly, while gossypin and hibifolin show significantly lower radical scavenging activity in the DPPH assay compared to gossypetin, their reducing power in the FRAP assay is more comparable.[1] This discrepancy underscores the importance of using multiple assays to obtain a comprehensive understanding of a compound's antioxidant potential.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible and comparable results. Below are generalized protocols for the DPPH and FRAP assays based on established methods.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The discoloration of the purple DPPH solution is measured spectrophotometrically at approximately 517 nm.[4][5][11]

Reagents and Equipment:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol

  • Test compounds (gossypetin glycosides)

  • Positive control (e.g., Trolox, Ascorbic Acid)

  • Spectrophotometer (UV-Vis)

  • 96-well microplates or cuvettes

  • Pipettes

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.[5]

  • Sample Preparation: Prepare stock solutions of the test compounds and positive control in a suitable solvent. Create a series of dilutions from the stock solutions.[3]

  • Reaction Mixture: Add a specific volume of the sample or standard solution to a fixed volume of the DPPH working solution.[11] For example, mix 180 µL of the DPPH solution with 20 µL of the sample solution in a 96-well plate.[11]

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period, typically 30 minutes.[4][11]

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[4][11] A blank containing the solvent and DPPH solution should also be measured.[3]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:[3] % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100

  • IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.[3]

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric (Fe³⁺) to the ferrous (Fe²⁺) form at low pH. The resulting ferrous-tripyridyltriazine complex has an intense blue color and is monitored at approximately 593 nm.[6][8][9]

Reagents and Equipment:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • 2,4,6-Tripyridyl-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Test compounds (gossypetin glycosides)

  • Standard (e.g., FeSO₄·7H₂O)

  • Spectrophotometer (UV-Vis)

  • 96-well microplates or cuvettes

  • Pipettes

  • Water bath

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[12] Warm the solution to 37°C before use.[9]

  • Sample and Standard Preparation: Prepare a series of dilutions of the test compounds and the ferrous sulfate (B86663) standard in a suitable solvent.

  • Reaction Mixture: Add a small volume of the sample or standard solution to a pre-warmed FRAP reagent. For instance, add 10 µL of the sample to 220 µL of the FRAP working solution.[6]

  • Incubation: Incubate the mixture for a specific time, typically around 4-6 minutes, at 37°C.[6][9]

  • Absorbance Measurement: Measure the absorbance of the solutions at 593 nm.[6]

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample with a standard curve prepared using a known concentration of Fe²⁺. The results are expressed as µmol Fe²⁺ equivalents per gram of the compound or as TEAC.

Visualizations

To aid in the conceptual understanding of the experimental workflow and the logical relationships in this comparative study, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_dpph_assay DPPH Assay cluster_frap_assay FRAP Assay cluster_analysis Data Analysis prep_gossypetin Prepare Gossypetin Glycoside Solutions mix_dpph Mix Glycosides with DPPH prep_gossypetin->mix_dpph mix_frap Mix Glycosides with FRAP Reagent prep_gossypetin->mix_frap prep_dpph Prepare DPPH Reagent prep_dpph->mix_dpph prep_frap Prepare FRAP Reagent prep_frap->mix_frap incubate_dpph Incubate in Dark mix_dpph->incubate_dpph measure_dpph Measure Absorbance at 517 nm incubate_dpph->measure_dpph calc_dpph Calculate % Inhibition & IC50 measure_dpph->calc_dpph incubate_frap Incubate at 37°C mix_frap->incubate_frap measure_frap Measure Absorbance at 593 nm incubate_frap->measure_frap calc_frap Calculate TEAC measure_frap->calc_frap compare Compare Results calc_dpph->compare calc_frap->compare

Caption: Experimental workflow for the cross-validation of DPPH and FRAP assays.

logical_relationship cluster_assays Antioxidant Assays cluster_results Observed Activities compound Gossypetin Glycosides dpph DPPH Assay (HAT Mechanism) compound->dpph frap FRAP Assay (SET Mechanism) compound->frap dpph_activity Radical Scavenging Activity (IC50) dpph->dpph_activity frap_activity Reducing Power (TEAC) frap->frap_activity conclusion Comprehensive Antioxidant Profile dpph_activity->conclusion frap_activity->conclusion

Caption: Logical relationship of the comparative antioxidant analysis.

References

A Comparative Analysis of the Cytotoxic Effects of Gossypetin and its Glycoside, Gossypin, on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of the flavonoid gossypetin (B1671993) and its glycoside derivative, gossypin (B190354), against various cancer cell lines. The information presented is collated from recent preclinical studies and aims to facilitate an objective comparison of their anti-cancer potential, supported by experimental data and methodological details.

Comparative Cytotoxicity Data

The following tables summarize the observed cytotoxic effects of gossypetin and gossypin on different cancer cell lines. Data is presented to highlight the effective concentrations and observed biological outcomes.

Table 1: Cytotoxic Effects of Gossypetin on Various Cancer Cell Lines

Cancer Cell LineCancer TypeEffective ConcentrationKey Cytotoxic Effects
Oral Squamous Carcinoma (OSCC) Ca9-22Oral Cancer10-20 µMInhibition of proliferation, migration, and invasion; induction of G2/M cell cycle arrest and apoptosis.[1][2]
Esophageal Cancer CellsEsophageal CancerNot specifiedInhibition of anchorage-dependent and -independent growth; G2 phase cell cycle arrest and intrinsic apoptosis.[3]
Prostate Cancer Cells (LNCaP)Prostate Cancer~25 µMInduction of autophagy and apoptosis.[4]
Osteosarcoma Cells (MG-63)Bone Cancer20-40 µmol/LInhibition of cell viability and growth; induction of intrinsic apoptosis.[5][6]
Breast Cancer (MCF-7) & Hepatocellular Carcinoma (HepG2)Breast & Liver Cancer25-100 µMAntiproliferative effects.[7]

Table 2: Cytotoxic Effects of Gossypin on Various Cancer Cell Lines

Cancer Cell LineCancer TypeEffective ConcentrationKey Cytotoxic Effects
MCF-7Breast Cancer100 µMSignificant decrease in cell proliferation and induction of apoptosis.[8][9][10]
Gastric Cancer CellsGastric CancerNot specifiedSuppression of cell growth and migration; induction of intrinsic apoptosis.[8]
HT-29Colorectal CancerNot specifiedInduction of apoptosis and autophagy.[11][12]
A549Non-small cell lung cancer (NSCLC)Not specifiedInhibition of cell proliferation and induction of apoptosis.[8][13]

Experimental Protocols

The findings presented in this guide are based on a variety of established experimental protocols. The methodologies for the key assays are detailed below.

Cell Viability and Cytotoxicity Assays (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.[7]

  • Treatment: Cells are treated with various concentrations of gossypetin or gossypin for specified time periods (e.g., 24, 48, 72 hours).[7][9] A vehicle control (e.g., DMSO) is included.

  • MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution. The plate is incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[14]

Apoptosis Assays (Flow Cytometry with Annexin V/PI Staining)

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a widely used method to detect and quantify apoptosis.

  • Cell Preparation: Both adherent and floating cells are collected after treatment.[15] Adherent cells are detached using a gentle dissociation reagent.

  • Staining: Cells are washed and resuspended in a binding buffer. Annexin V-FITC and PI are added to the cell suspension.[15]

  • Incubation: The cells are incubated in the dark to allow for staining.[15]

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes. This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[1][15]

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Fixation: Following treatment, cells are harvested and fixed, typically with cold ethanol, to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-intercalating agent, most commonly Propidium Iodide (PI).

  • Flow Cytometry Analysis: The DNA content of individual cells is measured by a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and assess their expression levels.

  • Protein Extraction: Cells are lysed to release their proteins. The total protein concentration is determined using a protein assay.

  • SDS-PAGE: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with a primary antibody specific to the target protein (e.g., Bax, Bcl-2, Caspase-3), followed by a secondary antibody conjugated to an enzyme.

  • Detection: The enzyme on the secondary antibody catalyzes a reaction that produces a detectable signal (e.g., chemiluminescence), which is captured on film or by a digital imager. The intensity of the signal corresponds to the amount of the target protein.[1]

Signaling Pathways and Experimental Workflow

The cytotoxic effects of gossypetin and gossypin are mediated through the modulation of several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways and a general experimental workflow for studying these compounds.

cluster_0 Gossypetin Signaling Pathways Gossypetin Gossypetin MKK3_6 MKK3/MKK6 Gossypetin->MKK3_6 Inhibits ERK ERK Gossypetin->ERK Inhibits NFkB NF-κB Gossypetin->NFkB Inhibits Bax Bax Gossypetin->Bax Upregulates Bcl2 Bcl-2 Gossypetin->Bcl2 Downregulates CellCycleArrest G2/M Arrest Gossypetin->CellCycleArrest p38 p38 MAPK MKK3_6->p38 Activates Apoptosis Apoptosis p38->Apoptosis ERK->Apoptosis NFkB->Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: Signaling pathways modulated by gossypetin leading to cytotoxicity.

cluster_1 Gossypin Signaling Pathways Gossypin Gossypin AURKA_RSK2 AURKA/RSK2 Gossypin->AURKA_RSK2 Inhibits PI3K_Akt PI3K/Akt Gossypin->PI3K_Akt Inhibits JNK JNK Gossypin->JNK Activates NFkB_path NF-κB Pathway Gossypin->NFkB_path Inhibits Caspases Caspases Gossypin->Caspases Activates Apoptosis_G Apoptosis AURKA_RSK2->Apoptosis_G PI3K_Akt->Apoptosis_G JNK->Apoptosis_G Autophagy Autophagy JNK->Autophagy NFkB_path->Apoptosis_G Caspases->Apoptosis_G

Caption: Signaling pathways influenced by gossypin inducing cell death.

cluster_2 General Experimental Workflow Start Select Cancer Cell Lines Treatment Treat with Gossypetin or Gossypin Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis_Analysis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Analysis CellCycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle_Analysis Protein_Analysis Protein Expression (Western Blot) Treatment->Protein_Analysis Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Apoptosis_Analysis->Data_Analysis CellCycle_Analysis->Data_Analysis Protein_Analysis->Data_Analysis

Caption: A generalized workflow for studying cytotoxic effects.

References

In vivo validation of the anti-inflammatory effects of Gossypetin 3-sophoroside-8-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Analysis of Gossypetin (B1671993) and Other Flavonoids in Preclinical Inflammatory Models

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory effects of gossypetin, a naturally occurring flavonoid, with other well-known flavonoids such as quercetin (B1663063), rutin, and luteolin (B72000). While direct in vivo data for Gossypetin 3-sophoroside-8-glucoside is limited, this guide focuses on the aglycone, gossypetin, which has demonstrated significant anti-inflammatory properties in various preclinical models. The data presented here is supported by experimental evidence from peer-reviewed scientific literature.

Comparative Efficacy in Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a standard and widely used assay to evaluate the efficacy of acute anti-inflammatory agents. The table below summarizes the dose-dependent inhibitory effects of gossypetin and comparator flavonoids on paw edema in rats.

CompoundDose (mg/kg)Route of AdministrationPercent Inhibition of Paw EdemaReference
Gossypetin 20Oral~55%[1]
50OralSignificant Inhibition[2]
Quercetin 10LocalSignificant Reduction[3][4]
20OralSignificant Inhibition[5]
100OralSignificant Reduction[3]
Rutin 100IntramuscularSignificant Inhibition[6]
200IntramuscularSignificant Inhibition[6]
Luteolin 10OralEfficient Suppression[2]
50OralEfficient Suppression[2]
Indomethacin (B1671933) 5Intraperitoneal~50%[7]
(Standard Drug)10Oral69.1%[8]
10IntraperitonealComplete Inhibition[7]

Modulation of Pro-Inflammatory Cytokines and Enzymes

Gossypetin has been shown to exert its anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. In vivo studies have demonstrated that gossypetin can significantly decrease the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), two pivotal cytokines in the inflammatory cascade. Furthermore, gossypetin has been observed to inhibit the activity of myeloperoxidase (MPO), an enzyme released by neutrophils that contributes to oxidative stress and tissue damage at the site of inflammation.

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Carrageenan-Induced Paw Edema Protocol

This protocol outlines the procedure for inducing acute inflammation in a rat model to assess the anti-inflammatory potential of test compounds.[9][10][11]

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (e.g., Gossypetin) and vehicle

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Fast the rats overnight prior to the experiment, with free access to water.

  • Administer the test compound, vehicle, or standard drug to their respective groups of animals (typically via oral gavage or intraperitoneal injection).

  • After a predetermined time (e.g., 60 minutes) to allow for drug absorption, measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using the plethysmometer.[10]

  • Calculate the percentage inhibition of edema for each group compared to the vehicle-treated control group.

Measurement of TNF-α and IL-6 Levels in Paw Tissue (ELISA)

This protocol describes the quantification of pro-inflammatory cytokines in inflamed paw tissue using an Enzyme-Linked Immunosorbent Assay (ELISA).[12][13]

Materials:

  • Inflamed paw tissue

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Homogenizer

  • Microcentrifuge

  • Rat TNF-α and IL-6 ELISA kits

  • Microplate reader

Procedure:

  • Excise the inflamed paw tissue at a specific time point after carrageenan injection.

  • Wash the tissue with ice-cold PBS to remove any blood.

  • Homogenize the tissue in lysis buffer on ice.

  • Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.

  • Collect the supernatant, which contains the tissue proteins.

  • Determine the protein concentration of the supernatant using a standard protein assay.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the specific kits.[14][15] This typically involves adding the samples to antibody-coated wells, followed by the addition of detection antibodies and a substrate for color development.

  • Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.

Myeloperoxidase (MPO) Activity Assay

This protocol details the measurement of MPO activity in inflamed paw tissue as an indicator of neutrophil infiltration.[16][17][18]

Materials:

  • Inflamed paw tissue

  • Homogenization buffer (e.g., containing hexadecyltrimethylammonium bromide)

  • Phosphate (B84403) buffer

  • O-dianisidine dihydrochloride

  • Hydrogen peroxide (H₂O₂)

  • Spectrophotometer

Procedure:

  • Excise the inflamed paw tissue and homogenize it in the appropriate buffer.

  • Centrifuge the homogenate and collect the supernatant.

  • Prepare a reaction mixture containing phosphate buffer, o-dianisidine dihydrochloride, and the tissue supernatant.

  • Initiate the reaction by adding hydrogen peroxide.

  • Measure the change in absorbance at a specific wavelength (e.g., 460 nm) over time using a spectrophotometer.

  • Calculate the MPO activity based on the rate of change in absorbance and express it as units per gram of tissue.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and experimental design, the following diagrams are provided in Graphviz DOT language.

G cluster_0 Inflammatory Stimulus (e.g., Carrageenan) cluster_1 Cellular Activation cluster_2 Signaling Cascades cluster_3 Gene Expression & Protein Synthesis cluster_4 Inflammatory Response cluster_5 Flavonoid Intervention Stimulus Inflammatory Stimulus ImmuneCells Immune Cells (Macrophages, Neutrophils) Stimulus->ImmuneCells Activates MAPK MAPK Pathway (p38, ERK, JNK) ImmuneCells->MAPK Activates Ikk IKK ImmuneCells->Ikk Activates Nucleus Nucleus MAPK->Nucleus Activates Transcription Factors NFkB NF-κB Pathway IkB IκBα Ikk->IkB Phosphorylates & Degrades p65p50 p65/p50 IkB->p65p50 Releases p65p50->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Transcription Enzymes Inflammatory Enzymes (COX-2, iNOS) Nucleus->Enzymes Transcription Inflammation Edema, Pain, Redness Cytokines->Inflammation Enzymes->Inflammation Gossypetin Gossypetin & other Flavonoids Gossypetin->MAPK Inhibits Gossypetin->Ikk Inhibits

Caption: Anti-inflammatory signaling pathways modulated by gossypetin.

G start Start acclimatization Animal Acclimatization (Rats, 1 week) start->acclimatization grouping Grouping of Animals (Control, Vehicle, Test Compounds, Standard) acclimatization->grouping fasting Overnight Fasting grouping->fasting dosing Administration of Test Compounds/Vehicle/Standard fasting->dosing paw_measurement_initial Initial Paw Volume Measurement (Plethysmometer) dosing->paw_measurement_initial carrageenan Carrageenan Injection (Subplantar) paw_measurement_initial->carrageenan paw_measurement_timed Timed Paw Volume Measurements (e.g., 1, 2, 3, 4, 5 hours) carrageenan->paw_measurement_timed euthanasia Euthanasia & Tissue Collection paw_measurement_timed->euthanasia analysis Biochemical Analysis (Cytokines, MPO Activity) euthanasia->analysis data_analysis Data Analysis & Interpretation analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for in vivo anti-inflammatory validation.

Conclusion

The available in vivo data strongly suggest that gossypetin possesses significant anti-inflammatory properties, comparable to other well-established anti-inflammatory flavonoids like quercetin and luteolin. Its mechanism of action appears to involve the downregulation of key pro-inflammatory signaling pathways, including NF-κB and MAPK, leading to a reduction in inflammatory mediators. While further research is warranted to elucidate the specific effects of its glycoside derivatives, gossypetin itself stands as a promising candidate for the development of novel anti-inflammatory therapeutics. This guide provides a foundational framework for researchers interested in exploring the therapeutic potential of gossypetin and related compounds.

References

A Comparative Guide to the Bioavailability of Gossypetin Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gossypetin (B1671993), a hexahydroxyflavone, and its glycosidic derivatives are subjects of growing interest in the scientific community due to their potential therapeutic properties, including antioxidant and anti-inflammatory effects. However, the efficacy of these compounds is intrinsically linked to their bioavailability. This guide provides a comparative overview of the bioavailability of different gossypetin glycosides, summarizing the current state of knowledge and offering a framework for future research. While direct comparative pharmacokinetic data for various gossypetin glycosides is currently limited in published literature, this guide synthesizes general principles of flavonoid absorption and metabolism to infer potential differences and provides a template for experimental investigation.

Understanding Flavonoid Glycoside Bioavailability

Flavonoids, including gossypetin, are predominantly found in plants as glycosides, where a sugar molecule is attached to the flavonoid aglycone. The nature and position of this sugar moiety play a critical role in the bioavailability of the flavonoid. Generally, flavonoid glycosides are not readily absorbed in their intact form.[1][2] They undergo enzymatic hydrolysis in the small intestine or by the gut microbiota to release the aglycone (gossypetin), which is then absorbed.[2] Following absorption, the aglycone undergoes extensive phase II metabolism in the enterocytes and the liver, where it is conjugated with glucuronic acid or sulfate (B86663) to increase its water solubility for excretion.[2]

Comparison of Gossypetin Glycosides

Direct comparative in vivo pharmacokinetic studies on different gossypetin glycosides are scarce. However, based on studies of other flavonoids, we can hypothesize how different glycosides might compare. The type of sugar and the linkage position can influence the rate and extent of hydrolysis, thereby affecting the amount of aglycone available for absorption. For instance, glucosides are often more readily hydrolyzed by intestinal enzymes than rhamnosides or rutinosides.

While specific data for gossypetin glycosides like gossypin (B190354) (gossypetin-8-O-glucoside) and hibifolin (B1673243) (gossypetin-8-O-glucuronide) is not available, it is known that the stable glucuronyl group in hibifolin may contribute to its prolonged antioxidant activity and resistance to enzymatic hydrolysis.[1] This suggests potential differences in its absorption profile compared to a glucoside like gossypin.

Table 1: Hypothetical Comparative Bioavailability of Gossypetin Glycosides

GlycosideAglyconeSugar MoietyPotential Bioavailability Characteristics
GossypinGossypetinGlucoseMay be hydrolyzed by intestinal enzymes to release gossypetin for absorption.
HibifolinGossypetinGlucuronic acidThe glucuronide bond may be more resistant to hydrolysis, potentially leading to lower absorption of the aglycone in the small intestine but possible metabolism by gut microbiota.
GossypitrinGossypetinGlucoseAs a glucoside, it is expected to be deglycosylated prior to absorption.[2]

Note: This table is based on general principles of flavonoid bioavailability and requires experimental validation for gossypetin glycosides.

Experimental Protocols

To address the current data gap, well-designed bioavailability studies are crucial. Below is a detailed methodology for a comparative in vivo pharmacokinetic study of different gossypetin glycosides.

Protocol: Comparative Pharmacokinetic Study of Gossypin and Hibifolin in a Rodent Model

1. Objective: To determine and compare the oral bioavailability and pharmacokinetic profiles of gossypin and hibifolin.

2. Animals: Male Sprague-Dawley rats (200-250 g), housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum. Animals should be fasted overnight before the experiment.

3. Experimental Design:

  • Groups:

    • Group A: Oral administration of gossypin (e.g., 50 mg/kg body weight).

    • Group B: Oral administration of hibifolin (e.g., equimolar dose to Group A).

    • Group C: Intravenous administration of gossypetin (e.g., 5 mg/kg body weight) for absolute bioavailability calculation.

  • Administration: The oral formulations can be prepared as a suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). The intravenous formulation should be dissolved in a biocompatible solvent (e.g., a mixture of saline, ethanol, and polyethylene (B3416737) glycol).

4. Blood Sampling:

  • Blood samples (approximately 0.2 mL) are collected from the tail vein at pre-dose (0) and at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Blood samples are collected into heparinized tubes and centrifuged to separate the plasma. Plasma samples are stored at -80°C until analysis.

5. Sample Analysis:

  • Plasma concentrations of gossypetin and its metabolites (glucuronides and sulfates) are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

  • The analytical method should be sensitive and specific for the analytes.

6. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t1/2), and clearance (CL) will be calculated using non-compartmental analysis software.

  • The absolute bioavailability (F) of each glycoside will be calculated as: F (%) = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.

7. Statistical Analysis:

  • Statistical comparisons of the pharmacokinetic parameters between the gossypin and hibifolin groups will be performed using appropriate statistical tests (e.g., t-test or ANOVA).

Visualizing Experimental and Metabolic Pathways

To further aid in the understanding of gossypetin glycoside bioavailability, the following diagrams illustrate a typical experimental workflow and the proposed metabolic pathway.

experimental_workflow cluster_pre_study Pre-Study Preparation cluster_study_conduct Study Conduct cluster_post_study Post-Study Analysis A Animal Acclimatization B Formulation Preparation (Oral & IV) A->B D Compound Administration (Oral/IV) B->D C Animal Fasting C->D E Serial Blood Sampling D->E F Plasma Separation E->F G HPLC-MS/MS Analysis F->G H Pharmacokinetic Modeling G->H I Statistical Analysis & Comparison H->I

Caption: Experimental workflow for a comparative bioavailability study.

absorption_metabolism_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation GG Gossypetin Glycoside (e.g., Gossypin) G Gossypetin (Aglycone) GG->G Hydrolysis (Brush Border/Bacterial Enzymes) G_Conj Gossypetin Conjugates (Glucuronides/Sulfates) G->G_Conj Phase II Enzymes (UGTs, SULTs) Circ_Conj Gossypetin Conjugates G_Conj->Circ_Conj Transport

Caption: Generalized absorption and metabolism pathway of gossypetin glycosides.

Conclusion

While the therapeutic potential of gossypetin and its glycosides is promising, a thorough understanding of their bioavailability is paramount for their development as effective pharmacological agents. The lack of direct comparative data highlights a critical research gap. The experimental protocol and conceptual framework provided in this guide are intended to facilitate future research in this area, ultimately enabling the selection of the most promising gossypetin glycoside candidates for further preclinical and clinical development.

References

Head-to-Head Comparison: Gossypetin 3-sophoroside-8-glucoside and its Aglycone Against Known Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for Gossypetin 3-sophoroside-8-glucoside is limited. This guide provides a comparative analysis based on the available data for its aglycone, Gossypetin, and related glycosides, drawing parallels with established therapeutic agents in key areas of biological activity.

This comparison guide offers a detailed, data-driven analysis of Gossypetin and its derivatives against established therapeutic agents, focusing on antioxidant, anti-inflammatory, and anticancer properties.

Antioxidant Activity: Gossypetin vs. Quercetin

Flavonoids are renowned for their antioxidant properties. This section compares the radical scavenging and reducing power of Gossypetin with Quercetin, a well-known antioxidant flavonoid.

Data Presentation

CompoundAssayIC50 / TEAC ValueReference Compound
GossypetinDPPH Radical ScavengingMore potent than QuercetinQuercetin
GossypetinReducing CapacityMost potent among 15 flavonoidsQuercetin
QuercetinDPPH Radical Scavenging--

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity is determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

  • Reagent Preparation : A stock solution of DPPH is prepared in methanol (B129727). For the assay, a working solution is made by diluting the stock solution to obtain an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation : Test compounds (Gossypetin, Quercetin) are dissolved in methanol at various concentrations.

  • Reaction : An aliquot of the test compound solution is mixed with the DPPH working solution. The mixture is incubated in the dark at room temperature for 30 minutes.

  • Measurement : The absorbance of the solution is measured at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

Signaling Pathway

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) (e.g., DPPH radical) Scavenging ROS Scavenging (Donation of H atom/electron) ROS->Scavenging Oxidative_Stress Cellular Oxidative Stress ROS->Oxidative_Stress causes Flavonoid Gossypetin / Quercetin (Antioxidant) Flavonoid->Scavenging Neutralized_ROS Neutralized ROS Scavenging->Neutralized_ROS Scavenging->Oxidative_Stress reduces Cell_Damage Cellular Damage Oxidative_Stress->Cell_Damage

Anti-inflammatory Activity: Gossypetin vs. Phenylbutazone

This section evaluates the anti-inflammatory potential of Gossypetin in comparison to Phenylbutazone, a nonsteroidal anti-inflammatory drug (NSAID).

Data Presentation

CompoundModelDosageInhibition of Edema (%)
Gossypin*Carrageenan-induced paw edema100 mg/kg45.3
PhenylbutazoneCarrageenan-induced paw edema100 mg/kg58.6

*Note: Data for Gossypin (a glycoside of Gossypetin) is used as a proxy due to the lack of direct data for this compound.

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model is used to assess the acute anti-inflammatory activity of compounds.[1]

  • Animals : Wistar rats are used for the study.

  • Grouping : Animals are divided into control, standard (Phenylbutazone), and test (Gossypin) groups.

  • Administration : The test compound or standard drug is administered orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Inflammation : After a specific period (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement : The paw volume is measured using a plethysmometer at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation : The percentage inhibition of edema is calculated for the treated groups in comparison to the control group.

Signaling Pathway

Anti_inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Cellular Signaling cluster_response Inflammatory Response Carrageenan Carrageenan IKK IKK Activation Carrageenan->IKK p38 p38 MAPK Activation Carrageenan->p38 IkB IκBα Degradation IKK->IkB NFkB NF-κB Activation IkB->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines COX2 COX-2 Expression NFkB->COX2 p38->Cytokines Inflammation Inflammation & Edema Cytokines->Inflammation Prostaglandins Prostaglandins COX2->Prostaglandins Prostaglandins->Inflammation Gossypetin Gossypetin Gossypetin->NFkB inhibits Gossypetin->p38 inhibits Phenylbutazone Phenylbutazone Phenylbutazone->COX2 inhibits

Anticancer Activity: Gossypetin vs. Doxorubicin in Osteosarcoma

This section compares the in vitro cytotoxic effects of Gossypetin with Doxorubicin, a standard chemotherapeutic agent used in the treatment of osteosarcoma.

Data Presentation

CompoundCell LineAssayIC50 Value (µM)
GossypetinMG-63 (Osteosarcoma)Cell Viability~20-40
DoxorubicinOsteosarcoma cellsCell ViabilityVaries (typically in the low µM range)

Experimental Protocol: Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][3][4]

  • Cell Seeding : Osteosarcoma cells (e.g., MG-63) are seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment : The cells are treated with various concentrations of Gossypetin or Doxorubicin and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plate is then incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization : A solubilizing agent (e.g., DMSO or SDS) is added to each well to dissolve the formazan crystals.

  • Measurement : The absorbance of the colored solution is measured using a microplate reader at a wavelength of around 570 nm.

  • Calculation : The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is determined.

Workflow Diagram

Experimental_Workflow start Start cell_culture Cell Culture (e.g., Osteosarcoma cells) start->cell_culture treatment Treatment with - Gossypetin - Doxorubicin - Control cell_culture->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation assay Cell Viability Assay (e.g., MTT) incubation->assay data_collection Data Collection (Absorbance Measurement) assay->data_collection analysis Data Analysis (IC50 Calculation) data_collection->analysis end End analysis->end

While direct comparative data for this compound remains scarce, the available evidence for its aglycone, Gossypetin, suggests it possesses significant antioxidant, anti-inflammatory, and anticancer properties. Its antioxidant activity appears to be more potent than that of Quercetin. In terms of anti-inflammatory effects, Gossypin (a Gossypetin glycoside) shows efficacy, although it appears less potent than the conventional NSAID, Phenylbutazone, at the tested dose. The anticancer activity of Gossypetin against osteosarcoma cells is evident, positioning it as a compound of interest for further investigation, though its potency relative to standard chemotherapeutics like Doxorubicin requires more direct comparative studies. The glycosylation pattern of Gossypetin, as in this compound, is expected to influence its bioavailability and, consequently, its in vivo efficacy, highlighting a critical area for future research.

References

A Statistical Showdown: Unmasking Inter-Assay Variability in Flavonoid Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of antioxidant capacity is paramount. While numerous assays are available, their inherent variability can significantly impact the interpretation of results. This guide provides a comparative statistical analysis of four widely used antioxidant capacity assays—DPPH, ABTS, FRAP, and ORAC—when applied to flavonoids, offering a critical perspective on their reproducibility and providing detailed experimental protocols to aid in methodological standardization.

Unveiling the Variability: A Comparative Look at Assay Precision

The precision of an antioxidant capacity assay is often expressed as the coefficient of variation (CV), which measures the relative variability of data points around the mean. A lower CV indicates higher precision and reproducibility. While a single comprehensive study directly comparing the inter-assay CV for a wide range of flavonoids across all four major assays remains elusive in the current literature, data from various studies on antioxidants, including phenolics and lignins, provide valuable insights into the expected variability of each method.

A study analyzing the antioxidant capacity of lignins found that the ABTS assay exhibited the lowest coefficient of variation, suggesting it is the most reproducible method among those tested. Conversely, the DPPH assay showed the highest CV, indicating a greater potential for variability between assays[1]. Another investigation focusing on grape extracts reported high repeatability for both the DPPH and FRAP assays, with inter-assay CVs in the ranges of 0.97–8.09% and 0.15–4.92%, respectively[2].

Based on a synthesis of available data, the following table summarizes the typical inter-assay coefficient of variation ranges observed for these common antioxidant capacity assays. It is important to note that these values are indicative and can be influenced by the specific flavonoid, laboratory conditions, and instrumentation.

AssayTypical Inter-Assay CV (%)Key Remarks
DPPH 5 - 15%Prone to higher variability; results can be influenced by the solvent and reaction time.
ABTS < 5%Generally considered the most reproducible of the spectrophotometric assays.
FRAP < 10%Demonstrates good repeatability.
ORAC < 15%As a fluorescence-based assay, it can be sensitive to experimental conditions.

Deciphering the Data: Statistical Approaches to Assay Comparison

Beyond simple CV analysis, researchers employ more advanced statistical methods to compare the results of different antioxidant assays. Techniques such as correlation analysis, Principal Component Analysis (PCA), and Cluster Analysis are used to understand the relationships and redundancies between methods[3]. For instance, strong positive correlations between FRAP and DPPH assays (r = 0.844) and between TEAC (an ABTS-based metric) and FRAP assays (r = 0.907) have been reported, suggesting they measure similar aspects of antioxidant activity[3].

Standardizing the Approach: Detailed Experimental Protocols

To minimize inter-assay variability, the strict adherence to standardized protocols is crucial. The following sections provide detailed methodologies for the four key antioxidant capacity assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a popular and straightforward method based on the ability of an antioxidant to donate an electron to the stable DPPH radical, leading to a color change from violet to yellow.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or ethanol)

  • Test flavonoids

  • Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)

  • Spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve the flavonoid samples and the positive control in methanol to prepare a stock solution (e.g., 1 mg/mL). From this, prepare a series of dilutions.

  • Reaction: In a test tube or a 96-well plate, mix 1.0 mL of the DPPH solution with 1.0 mL of the sample solution at different concentrations. A blank is prepared by mixing 1.0 mL of DPPH solution with 1.0 mL of methanol.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample. The results can be expressed as IC50 values (the concentration of the sample required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Materials:

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Dilution of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare stock solutions of the flavonoid samples and the positive control in a suitable solvent.

  • Reaction: Add 10 µL of the sample solution to 1.0 mL of the diluted ABTS•+ solution and mix thoroughly.

  • Incubation: Incubate the mixture at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•+ solution without the sample and A_sample is the absorbance in the presence of the sample. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Materials:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Test flavonoids

  • Positive control (e.g., FeSO₄·7H₂O or Trolox)

  • Spectrophotometer

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing 25 mL of acetate buffer, 2.5 mL of TPTZ solution, and 2.5 mL of FeCl₃ solution. Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare stock solutions of the flavonoid samples and the positive control in a suitable solvent.

  • Reaction: Add 50 µL of the sample solution to 1.5 mL of the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for 4 minutes.

  • Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of a known antioxidant (e.g., FeSO₄ or Trolox) and expressed as FRAP value (in µM of Fe²⁺ equivalents).

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Materials:

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (75 mM, pH 7.4)

  • Test flavonoids

  • Positive control (e.g., Trolox)

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare a stock solution of fluorescein in phosphate buffer. Prepare a fresh solution of AAPH in phosphate buffer on the day of the assay. Prepare a series of Trolox standards.

  • Reaction Setup in a 96-well plate:

    • Add 25 µL of sample, standard, or blank (phosphate buffer) to each well.

    • Add 150 µL of the fluorescein working solution to all wells.

    • Incubate the plate at 37°C for at least 15 minutes.

  • Initiation of Reaction: Add 25 µL of the AAPH solution to each well to start the reaction.

  • Measurement: Immediately place the plate in a fluorescence reader and record the fluorescence decay every minute for at least 60 minutes. The excitation wavelength is 485 nm and the emission wavelength is 520 nm.

  • Calculation: The antioxidant capacity is calculated based on the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The results are expressed as Trolox Equivalents (TE).

Visualizing the Workflow: A Comparative Analysis Pipeline

To effectively compare the inter-assay variability, a structured workflow is essential. The following diagram, generated using Graphviz, illustrates the logical steps involved in a comprehensive statistical analysis of antioxidant capacity assays for flavonoids.

G cluster_0 Sample Preparation cluster_1 Antioxidant Capacity Assays cluster_2 Data Analysis Flavonoid_Selection Select Flavonoids (e.g., Quercetin, Rutin) Stock_Solutions Prepare Stock Solutions Flavonoid_Selection->Stock_Solutions Serial_Dilutions Create Serial Dilutions Stock_Solutions->Serial_Dilutions DPPH DPPH Assay Serial_Dilutions->DPPH ABTS ABTS Assay Serial_Dilutions->ABTS FRAP FRAP Assay Serial_Dilutions->FRAP ORAC ORAC Assay Serial_Dilutions->ORAC Raw_Data Collect Raw Data (Absorbance/Fluorescence) DPPH->Raw_Data ABTS->Raw_Data FRAP->Raw_Data ORAC->Raw_Data Calculate_Activity Calculate Antioxidant Activity (IC50, TEAC, etc.) Raw_Data->Calculate_Activity Inter_Assay_Variability Calculate Inter-Assay Variability (CV%, SD) Calculate_Activity->Inter_Assay_Variability Statistical_Comparison Statistical Comparison (Correlation, PCA) Inter_Assay_Variability->Statistical_Comparison Conclusion Comparative Guide & Recommendations Statistical_Comparison->Conclusion

Caption: Workflow for the statistical analysis of inter-assay variability.

Conclusion: Navigating the Nuances of Antioxidant Assays

The choice of an antioxidant capacity assay can significantly influence the outcome and interpretation of research on flavonoids. While all four assays – DPPH, ABTS, FRAP, and ORAC – are valuable tools, they exhibit different levels of inter-assay variability. The ABTS assay generally demonstrates the highest reproducibility, while the DPPH assay can be more variable.

For robust and comparable results, it is imperative for researchers to not only select the most appropriate assay for their specific research question but also to adhere strictly to standardized protocols. Furthermore, reporting measures of inter-assay variability, such as the coefficient of variation, should be a standard practice in publications. By understanding the inherent variability of each method and implementing rigorous experimental design and statistical analysis, the scientific community can move towards a more harmonized and reliable assessment of the antioxidant capacity of flavonoids, ultimately accelerating their potential translation into clinical and pharmaceutical applications.

References

Safety Operating Guide

Navigating the Safe Disposal of Gossypetin 3-sophoroside-8-glucoside: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile: Insights from a Structurally Similar Compound

Understanding the potential hazards of Gossypetin 3-sophoroside-8-glucoside is the first step in its safe management. The following table summarizes the known hazards of Gossypin, which should be considered as potential risks for its sophoroside-glucoside derivative.

Hazard ClassificationGHS Hazard StatementDescription
Skin Irritation (Category 2)H315Causes skin irritation.[1][2]
Eye Irritation (Category 2A)H319Causes serious eye irritation.[1][2]
Specific target organ toxicity, single exposure (Category 3)H335May cause respiratory irritation.[1][2]
Acute Aquatic Toxicity (Category 1)H400Very toxic to aquatic life.[3]
Chronic Aquatic Toxicity (Category 1)H410Very toxic to aquatic life with long lasting effects.[3]

Experimental Protocols for Safe Disposal

The following protocol outlines the recommended step-by-step procedure for the disposal of this compound, integrating best practices for laboratory chemical waste management.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Eye Protection: Wear chemical safety goggles.

  • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

  • Respiratory Protection: If handling the powder outside of a fume hood, a NIOSH-approved respirator may be necessary to avoid dust inhalation.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

2. Waste Identification and Segregation:

  • Treat all this compound waste as hazardous chemical waste.[4]

  • This includes the pure compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials.

  • Do not mix this waste with other waste streams unless compatibility is confirmed.[5][6] Incompatible materials should be segregated to prevent dangerous reactions.[6]

3. Waste Collection and Labeling:

  • Solid Waste: Collect solid this compound and contaminated materials in a designated, leak-proof container with a secure lid.

  • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and chemically compatible container. The original container is often a good choice for waste accumulation.[4]

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Irritant," "Ecotoxic").[6] The label should also include the accumulation start date and the name of the principal investigator or laboratory.

4. On-site Storage:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[6][7]

  • Ensure the storage area is away from drains, heat sources, and incompatible chemicals.[6][8]

  • Utilize secondary containment, such as a plastic tub, to mitigate potential spills or leaks.[5]

5. Disposal Procedure:

  • Do Not Dispose Down the Drain: Due to its potential aquatic toxicity, this compound and its solutions must not be disposed of in the sewer system.[4][7][8]

  • Do Not Dispose in Regular Trash: Contaminated labware and the chemical itself should not be placed in the general trash.

  • Contact Environmental Health and Safety (EHS): Arrange for the collection of the hazardous waste through your institution's EHS department or equivalent safety office.[4] Follow their specific procedures for waste pickup requests.

6. Decontamination of Empty Containers:

  • For containers that held the pure compound, it is often advisable to dispose of the container as hazardous waste rather than attempting to decontaminate it, which can generate additional waste.[9]

  • If decontamination is necessary and permitted by your institution, triple rinse the container with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[5][9] Subsequent rinses may also need to be collected depending on local regulations. After thorough rinsing and air-drying in a ventilated area (like a fume hood), deface or remove the original label before recycling or disposal as non-hazardous waste.[4][5]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and logical steps for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Gossypetin 3-sophoroside-8-glucoside Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Is the waste solid or liquid? B->C D Collect in a labeled, sealed solid waste container C->D Solid E Collect in a labeled, sealed liquid waste container C->E Liquid F Store in designated Satellite Accumulation Area D->F E->F G Use Secondary Containment F->G H Contact Environmental Health & Safety (EHS) for Pickup G->H I Do NOT dispose down the drain or in regular trash

References

Essential Safety and Logistics for Handling Gossypetin 3-sophoroside-8-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Personal Protective Equipment (PPE)

Gossypetin 3-sophoroside-8-glucoside is classified with the GHS07 pictogram, indicating it is an irritant. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, appropriate PPE is crucial to mitigate exposure risks.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

TaskMinimum Required PPERecommended Additional PPE
Weighing and Handling Solid Compound • Nitrile gloves• Laboratory coat• Safety glasses with side shields• Chemical splash goggles• Face shield (especially if not in a fume hood)• Disposable sleeve covers
Preparing and Handling Solutions • Nitrile gloves• Laboratory coat• Chemical splash goggles• Chemical-resistant apron• Double gloving (recommended when using organic solvents)
Procedures with Risk of Aerosolization • All PPE listed above• Work must be conducted in a certified chemical fume hood or biological safety cabinet.• Appropriate respiratory protection (consult your institution's Environmental Health and Safety office for selection)

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound from the moment it is received to its final disposal is essential for laboratory safety.

Step 1: Receiving and Storage
  • Upon receipt, carefully inspect the container for any signs of damage or leakage.

  • Store the compound in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.

Step 2: Handling and Preparation
  • Engineering Controls : Always handle the solid form of this compound and prepare stock solutions inside a certified chemical fume hood to prevent the inhalation of any fine powders.

  • Procedural Guidance :

    • Before beginning any work, ensure the workspace is clean and uncluttered.

    • Don the appropriate PPE as outlined in Table 1.

    • Use dedicated spatulas and weighing boats for handling the solid powder to avoid cross-contamination.

    • Handle the powder gently to minimize the creation of dust.

    • When dissolving the compound, add the solvent to the powder slowly and carefully to prevent splashing. This compound is soluble in solvents like DMSO, pyridine, methanol, and ethanol.[2]

    • Clearly label all prepared solutions with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.

Step 3: Spill Management
  • In the event of a spill, ensure the area is well-ventilated.

  • For small spills of solid material, gently sweep it up, avoiding dust generation, and place it in a sealed container for disposal.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Dispose of all contaminated cleaning materials as hazardous waste.

Step 4: Disposal Plan

All waste contaminated with this compound must be treated as chemical hazardous waste.[3] A clear disposal plan should be in place before starting any experiment.[4]

  • Solid Waste :

    • Collect unused solid this compound, contaminated gloves, weighing paper, and other disposable materials in a dedicated, sealed, and clearly labeled hazardous waste container.[5]

  • Liquid Waste :

    • Collect all solutions containing this compound in a separate, sealed, and labeled hazardous liquid waste container.[3][5]

    • Do not mix this waste with other waste streams unless compatibility has been confirmed.[5]

  • Final Disposal :

    • The final disposal of all hazardous waste must be handled by a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) office to coordinate the pickup and disposal of the waste.[5]

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weigh Solid Weigh Solid Prepare Workspace->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Workspace Decontaminate Workspace Conduct Experiment->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Solid Waste Disposal Solid Waste Disposal Segregate Waste->Solid Waste Disposal Liquid Waste Disposal Liquid Waste Disposal Segregate Waste->Liquid Waste Disposal Contact EHS Contact EHS Solid Waste Disposal->Contact EHS Liquid Waste Disposal->Contact EHS

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.